molecular formula C14H18ClN3O2 B1683232 Triadimenol CAS No. 55219-65-3

Triadimenol

货号: B1683232
CAS 编号: 55219-65-3
分子量: 295.76 g/mol
InChI 键: BAZVSMNPJJMILC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triadimenol (CAS RN 55219-65-3) is a triazole fungicide and the primary bioactive metabolite of Triadimefon . It is widely used in life science research to study the effects of sterol biosynthesis inhibitors. Its primary mode of action involves the disruption of membrane function by inhibiting ergosterol synthesis, which is essential for fungal cell membrane development . In mammalian systems, research indicates that this compound may regulate retinoic acid levels and has been shown to alter learning and reference memory function in vivo, suggesting it is a valuable compound for neurotoxicity and behavioral studies . Furthermore, it serves as a model compound for investigating stage-dependent developmental abnormalities and reproductive toxicities in animal models . The compound is provided as a crystalline powder with a purity of ≥96% . It is sparingly soluble in water (72 mg/L at 20°C) but readily soluble in various organic solvents such as dichloromethane and 2-propanol . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all safe laboratory practices.

属性

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZVSMNPJJMILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032493
Record name Triadimenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid with a mild non-specific odor; [Merck Index] Formulated as emulsifiable, soluble, and flowable concentrates and wettable powder; [Reference #1]
Record name Triadimenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9478
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in alcohol, ketones, In water, 120 mg/L at 20 °C
Record name Triadimenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.22 g/cu cm
Record name Triadimenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.1X10-10 mm Hg at 20 °C
Record name Triadimenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystalline solid

CAS No.

55219-65-3
Record name Triadimenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55219-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triadimenol [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055219653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triadimenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-tert-butyl-β-(4-chlorophenoxy)-1H-1,2,4-triazole-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIADIMENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFR7MRD9NM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Triadimenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

118-130 °C
Record name Triadimenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7733
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Triadimenol's Mechanism of Action in Ergosterol Synthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triadimenol is a broad-spectrum systemic fungicide belonging to the triazole class. Its antifungal activity stems from the targeted inhibition of ergosterol biosynthesis, an essential pathway for maintaining the integrity and functionality of fungal cell membranes. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound exerts its effects, focusing on its interaction with the key enzyme, cytochrome P450 14α-demethylase (CYP51). This document further details the experimental protocols used to elucidate this mechanism and presents quantitative data on its inhibitory efficacy.

Introduction

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[1][2] The biosynthesis of ergosterol is a complex, multi-step process, making it an attractive target for antifungal agents. Triazole fungicides, including this compound, are classified as sterol biosynthesis inhibitors (SBIs) and specifically target the demethylation step in this pathway.[1][2]

Mechanism of Action: Inhibition of CYP51

The primary mode of action of this compound is the inhibition of the enzyme cytochrome P450 14α-demethylase, also known as CYP51 or Erg11p.[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol or eburicol.[2]

The inhibitory action of this compound is facilitated by its molecular structure, which features a 1,2,4-triazole ring. The nitrogen atom at the N4 position of this triazole ring coordinates with the heme iron atom located in the active site of the CYP51 enzyme.[4][5] This binding is a non-competitive inhibition, effectively blocking the substrate's access to the active site and preventing the demethylation reaction from occurring.[5]

The consequence of CYP51 inhibition is twofold:

  • Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the cellular concentration of ergosterol. This depletion compromises the structural integrity and fluidity of the fungal cell membrane, leading to impaired growth and, ultimately, cell death.[2]

  • Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[2] These intermediates are incorporated into the fungal membrane, disrupting its normal structure and function, further contributing to the antifungal effect.

Quantitative Data on this compound Inhibition

The efficacy of this compound as a CYP51 inhibitor has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are common metrics used to assess its potency.

Fungal SpeciesTarget EnzymeParameterValueReference(s)
Candida albicansCaCYP51Kd73 nM[6]
Candida albicansCaCYP51IC5030 µM[6]
Homo sapiensHsCYP51Kd359 nM[6]
Homo sapiensHsCYP51IC5030 µM[6]
Bipolaris sorokinianaMycelial GrowthIC501.4 µg/mL[7]
Pyrenophora teresMycelial GrowthEC50 (Sensitive)1.4 µg/mLNot found in search results
Pyrenophora teresMycelial GrowthEC50 (Resistant)17.9 µg/mLNot found in search results

Experimental Protocols

CYP51 Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the IC50 value of this compound against CYP51 using a reconstitution assay.[6][8]

  • Reagents and Buffers:

    • Purified recombinant CYP51 enzyme

    • Purified recombinant NADPH-cytochrome P450 reductase (CPR)

    • Lanosterol (substrate)

    • Dilauroylphosphatidylcholine (DLPC)

    • Potassium phosphate buffer (pH 7.4)

    • NADPH

    • This compound stock solution (in DMSO)

  • Assay Procedure:

    • Prepare a reaction mixture containing CYP51, CPR, lanosterol, and DLPC in the potassium phosphate buffer.

    • Add varying concentrations of this compound to the reaction mixture. A control with DMSO alone should be included.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a quenching agent (e.g., 2M HCl).

    • Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).

    • Evaporate the solvent and reconstitute the sterol extract in a suitable solvent for analysis.

    • Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of lanosterol remaining and the product formed.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

UV-Visible Spectrophotometry for Azole-CYP51 Binding (Kd Determination)

This protocol describes the determination of the dissociation constant (Kd) for the binding of this compound to CYP51 through spectral titrations.[6][10]

  • Reagents and Buffers:

    • Purified CYP51 enzyme

    • Potassium phosphate buffer (pH 7.4)

    • This compound stock solution (in DMSO)

  • Procedure:

    • Place a solution of purified CYP51 in the sample and reference cuvettes of a dual-beam spectrophotometer.

    • Record a baseline spectrum (e.g., from 350 to 500 nm).

    • Add small aliquots of the this compound stock solution to the sample cuvette. Add an equal volume of DMSO to the reference cuvette to correct for solvent effects.

    • After each addition, mix gently and record the difference spectrum. The binding of the azole to the heme iron of CYP51 will produce a characteristic Type II difference spectrum with a peak around 425-430 nm and a trough around 390-410 nm.

    • Continue the titration until no further change in the spectral signal is observed, indicating saturation of the enzyme.

    • Measure the absorbance difference (ΔA) between the peak and the trough at each this compound concentration.

    • Plot the ΔA values against the this compound concentration.

    • Fit the data to a suitable binding isotherm equation (e.g., the Morrison equation for tight binding) to calculate the dissociation constant (Kd).[11]

Fungal Sterol Extraction and Analysis by GC-MS

This protocol details the extraction and analysis of sterols from fungal mycelium to assess the in vivo effects of this compound.[12][13][14][15]

  • Sample Preparation:

    • Grow the fungal culture in a suitable liquid medium with and without this compound treatment.

    • Harvest the mycelia by filtration and wash with sterile water.

    • Lyophilize the mycelia to obtain a dry weight.

  • Saponification and Extraction:

    • Add a known amount of dried mycelia to a solution of alcoholic potassium hydroxide (e.g., 2M KOH in 90% ethanol).

    • Incubate the mixture at 80°C for 1-2 hours to saponify the lipids.

    • Allow the mixture to cool to room temperature.

    • Extract the non-saponifiable lipids (containing the sterols) by adding water and an organic solvent (e.g., n-heptane or petroleum ether).

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the upper organic phase containing the sterols. Repeat the extraction process two more times.

    • Pool the organic extracts and wash with sterile water to remove any remaining alkali.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization and GC-MS Analysis:

    • Evaporate the solvent from the dried extract under a stream of nitrogen.

    • Derivatize the sterols by adding a silylating agent (e.g., BSTFA + 1% TMCS) and heating at 60-70°C for 30 minutes. This converts the sterols into their more volatile trimethylsilyl (TMS) ethers.

    • Analyze the derivatized sterol sample by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify and quantify the different sterols (e.g., ergosterol, lanosterol) based on their retention times and mass spectra compared to authentic standards.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol synthase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (14α-demethylase) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Lanosterol Inhibits CYP51

Caption: Ergosterol biosynthesis pathway highlighting the inhibitory action of this compound on CYP51.

Experimental_Workflow_CYP51_Inhibition cluster_prep Preparation cluster_assay CYP51 Reconstitution Assay cluster_analysis Analysis Purify CYP51 & CPR Purify CYP51 & CPR Prepare Reagents Prepare Reagents Purify CYP51 & CPR->Prepare Reagents Prepare Reaction Mix Prepare Reaction Mix Prepare Reagents->Prepare Reaction Mix Add this compound Add this compound Prepare Reaction Mix->Add this compound Incubate Incubate Add this compound->Incubate Start Reaction (NADPH) Start Reaction (NADPH) Incubate->Start Reaction (NADPH) Stop Reaction Stop Reaction Start Reaction (NADPH)->Stop Reaction Sterol Extraction Sterol Extraction Stop Reaction->Sterol Extraction GC-MS Analysis GC-MS Analysis Sterol Extraction->GC-MS Analysis Calculate % Inhibition Calculate % Inhibition GC-MS Analysis->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Experimental workflow for determining the IC50 of this compound against CYP51.

Triadimenol_CYP51_Interaction This compound This compound CYP51 CYP51 Enzyme (with Heme Iron) This compound->CYP51 Binds to Heme Iron Inhibition Inhibition of 14α-demethylation Ergosterol Product (Ergosterol) CYP51->Ergosterol Catalyzes Conversion Accumulation Accumulation of 14α-methyl sterols CYP51->Accumulation Lanosterol Substrate (Lanosterol) Lanosterol->CYP51 Normal Substrate Binding Membrane_Disruption Cell Membrane Disruption Accumulation->Membrane_Disruption

Caption: Logical relationship of this compound's interaction with CYP51 and its consequences.

References

Triadimenol (C₁₄H₁₈ClN₃O₂): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, metabolic pathways, and analytical methodologies for the systemic fungicide Triadimenol. The information is curated to support research, scientific analysis, and drug development activities.

Chemical and Physical Properties

This compound is a triazole fungicide characterized by its systemic, protective, and curative action against a variety of fungal pathogens.[1][2] It exists as a mixture of diastereomers, primarily A (1RS,2SR) and B (1RS,2RS), with the ratio influencing its biological activity.[3] The technical product is a colorless crystalline solid with a slight, non-specific odor.[1]

Identification and Structure
PropertyValueSource
IUPAC Name 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol[1][4][5]
CAS Number 55219-65-3[1][6][7][8][9]
Molecular Formula C₁₄H₁₈ClN₃O₂[1][4][6][7][8][9]
Molecular Weight 295.76 g/mol [1][4][6][7][8][10]
Canonical SMILES CC(C)(C)C(C(OC1=CC=C(C=C1)Cl)N2C=NC=N2)O
InChI Key BAZVSMNPJJMILC-UHFFFAOYSA-N[4][9]
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its environmental fate, bioavailability, and for the development of analytical methods.

PropertyValueSource
Melting Point 112-132.5 °C[1][6][11]
Boiling Point Decomposes before boiling[11]
Water Solubility 33-120 mg/L at 20 °C[6][12]
Solubility in Organic Solvents Soluble in alcohol and ketones. Specific solubilities include: Cyclohexane (40%), Isopropanol (15%), Methylene chloride (10%), Toluene (4%)[1][6][12]
Vapor Pressure 3.1 x 10⁻¹⁰ to <1.3 x 10⁻⁶ mm Hg at 20 °C[1][13]
LogP (Octanol-Water Partition Coefficient) 2.90[1][6]
pKa 13.29 ± 0.20 (Predicted)[6][12]
Density 1.22 - 1.299 g/cm³[1][6]

Mechanism of Action and Biological Activity

This compound's primary mode of action as a fungicide is the inhibition of sterol biosynthesis in fungi.[2][14][15] Specifically, it acts as an inhibitor of the enzyme sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Beyond its fungicidal activity, this compound has been reported to exhibit estrogen receptor agonism and can inhibit aromatase, the enzyme responsible for converting androgens to estrogens.[3][8] This raises potential concerns about its endocrine-disrupting effects in non-target organisms.

This compound Mechanism of Action cluster_fungal_cell Fungal Cell This compound This compound CYP51 Sterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Lanosterol Lanosterol Ergosterol Precursors Ergosterol Precursors Lanosterol->Ergosterol Precursors Ergosterol Ergosterol Ergosterol Precursors->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Impaired Function &\nGrowth Inhibition Impaired Function & Growth Inhibition Fungal Cell Membrane->Impaired Function &\nGrowth Inhibition

Caption: Inhibition of fungal ergosterol biosynthesis by this compound.

Metabolic Pathways

In mammals, this compound is extensively metabolized, primarily through the oxidation of the t-butyl methyl group to form hydroxy and carboxy metabolites.[3] The major metabolite is carboxythis compound, followed by hydroxythis compound.[3] Limited oxidation of this compound back to its parent compound, triadimefon, has also been observed.[3]

Metabolic Pathway of this compound This compound This compound Hydroxythis compound Hydroxythis compound (KWG 1342) This compound->Hydroxythis compound Oxidation Triadimefon Triadimefon This compound->Triadimefon Oxidation Carboxythis compound Carboxythis compound (KWG 1640) Hydroxythis compound->Carboxythis compound Oxidation Conjugates Conjugates Hydroxythis compound->Conjugates Glucuronidation/ Sulfation Carboxythis compound->Conjugates Glucuronidation/ Sulfation

Caption: Major metabolic pathways of this compound in mammals.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are essential for accurate and reproducible results. Below are outlines of common analytical techniques.

Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in various matrices, including water and food samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The exact ratio may need optimization depending on the specific column and system, with ratios like 60:40 or 70:30 (v/v) being reported.

  • Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally employed.

  • Detection: UV detection at a wavelength of 220 nm is suitable for this compound.

  • Sample Preparation:

    • For liquid samples (e.g., water), filtration may be sufficient.

    • For solid samples (e.g., fruit puree), an extraction step with a solvent like acetonitrile is necessary, followed by a cleanup procedure, which may involve solid-phase extraction (SPE).

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standard solutions of this compound.

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Acetonitrile Cleanup Cleanup Extraction->Cleanup SPE Injection Injection Cleanup->Injection Separation Separation Injection->Separation C18 Column Detection Detection Separation->Detection UV at 220 nm Quantification Quantification Detection->Quantification Calibration Curve

Caption: General workflow for the HPLC analysis of this compound.

Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the analysis of this compound, particularly in complex matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Temperature Program: An optimized temperature gradient is crucial for the separation of this compound from other matrix components. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

  • Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Sample Preparation: Similar to HPLC, sample preparation involves extraction with an organic solvent and a cleanup step to remove interfering substances.

  • Quantification: Quantification is based on the response of characteristic ions of this compound compared to a calibration curve.

Toxicological Profile

This compound is classified as moderately toxic by the World Health Organization. Acute oral LD50 values in rats are in the range of 1105-1161 mg/kg.[6] It is a known teratogen, inducing abnormalities in cranial nerves and ganglia in animal studies.[6][9] Long-term exposure may lead to changes in lung function.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound. The detailed information on its mechanism of action, metabolic fate, and analytical methodologies serves as a valuable resource for professionals in research, drug development, and environmental science. The provided experimental outlines and visualizations aim to facilitate further investigation and application of this important triazole fungicide.

References

An In-depth Technical Guide to the Stereoselective Synthesis of Triadimenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triadimenol, a potent systemic fungicide, possesses two stereogenic centers, resulting in four possible stereoisomers, each exhibiting distinct biological activities. The stereoselective synthesis of these isomers is of paramount importance for the development of more effective and environmentally benign agrochemicals. This technical guide provides a comprehensive overview of the synthetic pathways to this compound isomers, with a focus on stereoselective methods. While specific, detailed chemical protocols for the stereoselective synthesis of this compound are not extensively reported in publicly available literature, this guide outlines the principal synthetic strategy via the reduction of the prochiral ketone, Triadimefon. A detailed, representative experimental protocol for an enantioselective reduction using the well-established Corey-Bakshi-Shibata (CBS) methodology is provided as a plausible route. Furthermore, this guide summarizes the stereochemical composition of commercial this compound and the outcomes of biocatalytic transformations.

Introduction to this compound and its Stereoisomers

This compound, chemically known as 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops[1]. The molecule contains two chiral centers, giving rise to two pairs of enantiomers, which are diastereomers of each other: (1R,2S)- and (1S,2R)-erythro isomers (Diastereomer A), and (1R,2R)- and (1S,2S)-threo isomers (Diastereomer B). These isomers have been shown to have different fungicidal activities and toxicological profiles[2]. The commercial product is typically a mixture of these diastereomers in varying ratios[2]. The selective synthesis of the most active and least toxic isomer is a key objective in modern agrochemical research.

General Synthetic Pathway: Reduction of Triadimefon

The primary route for the synthesis of this compound is the reduction of its precursor, Triadimefon [1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one]. Triadimefon is a prochiral ketone, and its reduction introduces the second chiral center at the C2 position, leading to the formation of the four stereoisomers of this compound.

This compound Synthesis Triadimefon Triadimefon (Prochiral Ketone) Reduction Reduction Triadimefon->Reduction [H] This compound This compound (Mixture of Stereoisomers) Reduction->this compound

Caption: General synthesis of this compound via reduction of Triadimefon.

The stereochemical outcome of this reduction is dependent on the reducing agent and reaction conditions. Non-selective reducing agents will produce a mixture of all four stereoisomers. Stereoselective synthesis, therefore, requires the use of chiral reducing agents or catalysts to favor the formation of a specific diastereomer and/or enantiomer.

Stereoselective Synthesis Strategies

While specific examples of chemical stereoselective synthesis of this compound are not readily found in peer-reviewed journals, established methods for the asymmetric reduction of ketones can be applied.

Diastereoselective Reduction

The diastereoselectivity of the reduction of Triadimefon can be influenced by the steric hindrance of the substituents and the choice of reducing agent. The bulky tert-butyl group and the triazole moiety create a sterically hindered environment around the carbonyl group, which can lead to preferential attack of the hydride from the less hindered face. However, achieving high diastereoselectivity often requires careful optimization of the reaction conditions.

Enantioselective Reduction: A Hypothetical Protocol using CBS Reduction

A plausible and well-established method for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction[3][4][5][6][7]. This method utilizes a chiral oxazaborolidine catalyst to deliver a hydride from a borane source with high enantioselectivity. The following is a representative, hypothetical protocol for the enantioselective reduction of Triadimefon to yield a specific enantiomer of this compound.

Experimental Protocol: (S)-CBS-catalyzed Reduction of Triadimefon

Objective: To synthesize an enantiomerically enriched this compound isomer via the asymmetric reduction of Triadimefon.

Materials:

  • Triadimefon

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Anhydrous THF is added, and the solution is cooled to -20 °C.

  • Borane-dimethyl sulfide complex (0.6 eq) is added dropwise to the catalyst solution while maintaining the temperature at -20 °C. The mixture is stirred for 10 minutes.

  • A solution of Triadimefon (1.0 eq) in anhydrous THF is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • The reaction mixture is stirred at -20 °C for 2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -20 °C.

  • The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the enantiomerically enriched this compound.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

CBS_Reduction_Cycle cluster_0 Catalytic Cycle CBS_cat (S)-CBS Catalyst CBS_BH3 CBS-BH3 Complex CBS_cat->CBS_BH3 + BH3-SMe2 TS Transition State CBS_BH3->TS + Triadimefon Ketone Triadimefon (R2C=O) Ketone->TS Product_complex Product-Borane Complex TS->Product_complex Hydride Transfer Product_complex->CBS_cat Release of Product-Borane Alcohol This compound (R2CHOH) Product_complex->Alcohol Workup

References

The Toxicological Profile of Triadimenol on Non-Target Aquatic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the ecotoxicological effects, experimental methodologies, and potential biochemical pathways affected by the fungicide Triadimenol in aquatic ecosystems.

This technical guide provides a comprehensive overview of the toxicological profile of the fungicide this compound concerning non-target aquatic organisms. It is designed for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental protocols, and insights into the potential mechanisms of toxicity. This compound, a systemic triazole fungicide, is effective against a broad spectrum of fungal pathogens in agriculture. However, its potential to contaminate aquatic environments through runoff and spray drift necessitates a thorough understanding of its impact on aquatic life. This document synthesizes key findings on its acute and chronic toxicity to fish, invertebrates, and algae, presenting the data in a structured format for comparative analysis.

Quantitative Toxicity Data

The ecotoxicological impact of this compound on non-target aquatic organisms is summarized below. The data, derived from various regulatory assessments and scientific studies, are presented to facilitate a clear comparison of toxicity endpoints across different species.

Acute and Chronic Toxicity to Fish

This compound exhibits a range of toxicity to fish species, with effects observed in both short-term (acute) and long-term (chronic) exposures.

SpeciesExposure DurationEndpointValue (µg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC5014,000EFSA, 2011
Lepomis macrochirus (Bluegill Sunfish)96 hoursLC5013,000EFSA, 2011
Cyprinus carpio (Common Carp)96 hoursLC5014,000EFSA, 2011
Pimephales promelas (Fathead Minnow)33 daysNOEC810EFSA, 2011
Acute and Chronic Toxicity to Aquatic Invertebrates

Aquatic invertebrates, a critical component of the aquatic food web, show sensitivity to this compound.

SpeciesExposure DurationEndpointValue (µg/L)Reference
Daphnia magna (Water Flea)48 hoursEC5018,000EFSA, 2011
Daphnia magna (Water Flea)21 daysNOEC (reproduction)790EFSA, 2011
Toxicity to Aquatic Plants (Algae)

The fungicidal properties of this compound can also impact primary producers in aquatic ecosystems, such as algae.

SpeciesExposure DurationEndpointValue (µg/L)Reference
Scenedesmus subspicatus (Green Algae)72 hoursErC50 (growth rate)5,500EFSA, 2011
Scenedesmus subspicatus (Green Algae)72 hoursNOEC1,800EFSA, 2011

Experimental Protocols

The following sections detail the methodologies typically employed in the ecotoxicological assessment of this compound.

Fish Acute Toxicity Testing (OECD 203)

A standardized protocol for assessing the short-term toxicity of chemicals to fish.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis Phase acclimation Acclimation of Test Fish (e.g., Rainbow Trout) for >= 12 days test_solutions Preparation of this compound Test Solutions and Controls acclimation->test_solutions exposure Introduction of Fish to Test Chambers (Static or Semi-Static System) test_solutions->exposure observations Regular Observations: Mortality, Clinical Signs exposure->observations water_quality Monitoring Water Quality: pH, Temp, Dissolved O2 exposure->water_quality lc50 Determination of LC50 (Probit Analysis or other method) observations->lc50

Caption: Workflow for Fish Acute Toxicity Testing (OECD 203).

The acute toxicity to fish is typically determined over a 96-hour exposure period. Test organisms, such as Rainbow Trout (Oncorhynchus mykiss), are exposed to a range of this compound concentrations under static or semi-static conditions. Key parameters such as water temperature, pH, and dissolved oxygen are maintained within a narrow range. Observations for mortality and sub-lethal effects are made at 24, 48, 72, and 96 hours. The LC50, the concentration lethal to 50% of the test population, is then calculated.

Daphnia magna Immobilisation Test (OECD 202)

This test assesses the acute toxicity of substances to Daphnia magna, a key indicator species for aquatic invertebrates.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase (48 hours) cluster_analysis Data Analysis Phase culture Culturing of Daphnia magna (neonates < 24h old) solutions Preparation of this compound Test Media and Controls culture->solutions exposure Introduction of Daphnids to Test Vessels solutions->exposure immobilisation Assessment of Immobilisation at 24 and 48 hours exposure->immobilisation ec50 Calculation of EC50 (Concentration for 50% Immobilisation) immobilisation->ec50

Caption: Workflow for Daphnia magna Acute Immobilisation Test (OECD 202).

Algal Growth Inhibition Test (OECD 201)

This protocol evaluates the effects of a substance on the growth of freshwater microalgae.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase (72 hours) cluster_analysis Data Analysis Phase culture Exponentially Growing Algal Culture (e.g., Scenedesmus subspicatus) media Preparation of Test Media with this compound Concentrations culture->media incubation Inoculation and Incubation (Constant Light and Temperature) media->incubation growth_measurement Measurement of Algal Biomass (e.g., Cell Counts, Fluorometry) at 24, 48, 72 hours incubation->growth_measurement growth_rate Calculation of Growth Rate and Yield growth_measurement->growth_rate erc50 Determination of ErC50 (Concentration for 50% Growth Rate Inhibition) growth_rate->erc50

Caption: Workflow for Algal Growth Inhibition Test (OECD 201).

Exponentially growing cultures of green algae, such as Scenedesmus subspicatus, are exposed to this compound in a nutrient-rich medium for 72 hours under continuous light and controlled temperature. The growth of the algal population is measured at 24-hour intervals. The key endpoints are the inhibition of growth rate (ErC50) and yield (EyC50), which are the concentrations causing a 50% reduction in these parameters compared to the control.

Mechanism of Action and Signaling Pathways

This compound is classified as a demethylation inhibitor (DMI) fungicide. Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for sterol biosynthesis in fungi.

Postulated Signaling Pathway of Toxicity in Aquatic Organisms

While the primary target of this compound is fungal sterol biosynthesis, its effects on non-target aquatic organisms are likely due to the disruption of analogous or other sensitive physiological processes. The inhibition of cytochrome P450 monooxygenases, a broad class of enzymes that includes C14-demethylase, is a probable mechanism of toxicity. This can lead to a cascade of secondary effects.

G cluster_cellular Cellular Level cluster_organismal Organismal Level This compound This compound Exposure cyp450 Inhibition of Cytochrome P450 (e.g., Steroid Metabolism) This compound->cyp450 ros Generation of Reactive Oxygen Species (ROS) This compound->ros steroid_disruption Disruption of Steroid Hormone Synthesis (e.g., Estradiol, Testosterone) cyp450->steroid_disruption endocrine_disruption Endocrine Disruption steroid_disruption->endocrine_disruption oxidative_stress Oxidative Stress ros->oxidative_stress reproductive_effects Impaired Reproduction (Reduced Fecundity) oxidative_stress->reproductive_effects developmental_effects Developmental Abnormalities oxidative_stress->developmental_effects endocrine_disruption->reproductive_effects endocrine_disruption->developmental_effects growth_inhibition Reduced Growth reproductive_effects->growth_inhibition developmental_effects->growth_inhibition

Caption: Postulated Toxicological Pathway of this compound in Aquatic Organisms.

The diagram above illustrates a plausible sequence of events following this compound exposure in non-target aquatic organisms. The initial interaction is believed to be the inhibition of cytochrome P450 enzymes. This can directly interfere with vital processes like steroid hormone synthesis, leading to endocrine disruption. Such disruption can manifest as reproductive and developmental issues. Concurrently, this compound exposure may induce the production of reactive oxygen species (ROS), leading to oxidative stress, which in turn can contribute to reproductive and developmental toxicity, as well as reduced growth.

Environmental Fate and Degradation of Triadimenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the systemic fungicide Triadimenol in soil and water systems. This compound, a member of the triazole class of fungicides, is widely used in agriculture to control a broad spectrum of fungal diseases. Understanding its behavior and persistence in the environment is crucial for assessing its potential ecological impact. This document synthesizes key data on its degradation kinetics, mobility, and transformation pathways, supported by detailed experimental methodologies and visual representations of the core processes.

Quantitative Data Summary

The environmental persistence and mobility of this compound are governed by a combination of biotic and abiotic degradation processes. The following tables summarize the key quantitative data available in the literature.

Table 1: Degradation Half-life of this compound

MediumConditionHalf-life (DT₅₀)Reference(s)
SoilAerobic, Sandy Loam110 - 375 days[1]
SoilAerobic, Loam240 - 270 days[1]
SoilAerobic2640 - 9000 hours (approx. 110 - 375 days)[1]
WaterSurface Water8760 hours (365 days)[1]
WaterPhotolysis (Aqueous)Stable under direct photolysis, degradation occurs with sensitizers[2]

Table 2: Soil Adsorption and Mobility of this compound

Soil TypeKoc (L/kg)Mobility ClassificationReference(s)
Sediment211Moderate[1]
Silt Loam161Moderate[1]
Clay992Low to Moderate[1]

Table 3: Hydrolysis of this compound

pHTemperature (°C)Half-life (DT₅₀)Reference(s)
3, 6, 922> 1 year[1]
4, 7, 920> 1 year[3]
4, 7, 940> 1 year[3]

Degradation Pathways

This compound undergoes degradation in the environment through several key pathways, including microbial degradation in soil and photolysis in water. The primary degradation products include 1,2,4-triazole and 4-chlorophenol.

Microbial Degradation in Soil

In soil, the primary route of this compound degradation is through microbial activity. Microorganisms metabolize this compound, leading to the cleavage of the molecule. Under aerobic conditions, the degradation proceeds through the formation of various intermediates.[3] The initial step often involves the oxidation of the tert-butyl group.[4]

SoilDegradation This compound This compound Intermediates Oxidized Intermediates This compound->Intermediates Microbial Oxidation Chlorophenol 4-Chlorophenol Intermediates->Chlorophenol Hydrolytic Cleavage Triazole 1,2,4-Triazole Intermediates->Triazole Cleavage Mineralization CO2 + H2O (Mineralization) Chlorophenol->Mineralization Triazole->Mineralization

Microbial degradation pathway of this compound in soil.
Photodegradation in Water

While this compound is relatively stable to direct photolysis in water, its degradation can be induced by the presence of photosensitizers.[2] The photochemical degradation involves the cleavage of the ether linkage and other transformations, leading to the formation of 4-chlorophenol and 1,2,4-triazole, among other products.[2]

WaterDegradation This compound This compound ExcitedState Excited State (with sensitizer + hv) This compound->ExcitedState Chlorophenol 4-Chlorophenol ExcitedState->Chlorophenol Photochemical Cleavage Triazole 1,2,4-Triazole ExcitedState->Triazole Photochemical Cleavage OtherProducts Other Photoproducts ExcitedState->OtherProducts

Photodegradation pathway of this compound in water.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to determine the environmental fate of this compound, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study aims to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

  • Test System: Soil samples are collected, sieved (2 mm), and characterized (pH, organic carbon content, texture, etc.). The soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

  • Application: A solution of radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples to achieve a desired concentration.

  • Incubation:

    • Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that allows for the continuous supply of air and trapping of volatile organic compounds and ¹⁴CO₂.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis: At predetermined intervals, soil samples are collected and extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its transformation products. The trapped volatiles and ¹⁴CO₂ are also quantified. Non-extractable residues are determined by combusting the soil samples.

  • Data Analysis: The disappearance of this compound over time is used to calculate the degradation half-life (DT₅₀). The formation and decline of major metabolites are also monitored.

Hydrolysis as a Function of pH (OECD 111)

This test evaluates the abiotic degradation of this compound in water at different pH levels.

  • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Application: this compound is added to the buffer solutions at a known concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the reaction if necessary).

  • Sampling and Analysis: Aliquots of the solutions are taken at various time points and analyzed by a suitable method, such as HPLC, to determine the concentration of this compound.

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. As this compound is stable to hydrolysis, the results typically show no significant degradation over the study period.[1]

Phototransformation of Chemicals in Water (OECD 316)

This study assesses the degradation of this compound in water due to exposure to light.

  • Test Solutions: A solution of this compound in sterile, purified water is prepared.

  • Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark at the same temperature.

  • Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time intervals. The concentration of this compound and the formation of photoproducts are determined using analytical methods like HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate of photodegradation is calculated from the decrease in this compound concentration in the irradiated samples compared to the dark controls.

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This method determines the extent to which this compound binds to soil particles.

  • Soil and Solution Preparation: Several different soil types with varying organic carbon content and texture are used. A solution of this compound in 0.01 M CaCl₂ is prepared.

  • Adsorption Phase: Known masses of soil are mixed with the this compound solution in centrifuge tubes. The tubes are agitated for a predetermined equilibrium period (e.g., 24 hours) at a constant temperature.

  • Analysis of Adsorption: After equilibration, the soil suspension is centrifuged to separate the solid and liquid phases. The concentration of this compound remaining in the supernatant is measured. The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.

  • Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂ (without this compound). The tubes are agitated again for the same equilibrium period.

  • Analysis of Desorption: The suspension is centrifuged, and the concentration of this compound in the supernatant is measured to determine the amount desorbed from the soil.

  • Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

Experimental Workflow and Analytical Methods

The assessment of the environmental fate of a pesticide like this compound follows a structured workflow, integrating various experimental studies. The analysis of this compound and its metabolites in environmental matrices typically involves sophisticated analytical techniques.

ExperimentalWorkflow cluster_studies Environmental Fate Studies cluster_analysis Sample Analysis cluster_data Data Interpretation Soil_Deg Soil Degradation (OECD 307) Extraction Sample Extraction (e.g., QuEChERS) Soil_Deg->Extraction Hydrolysis Hydrolysis (OECD 111) Hydrolysis->Extraction Photolysis Photolysis (OECD 316) Photolysis->Extraction Adsorption Adsorption/Desorption (OECD 106) Adsorption->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Instrumentation Instrumental Analysis (HPLC-MS/MS) Cleanup->Instrumentation Kinetics Degradation Kinetics (DT50) Instrumentation->Kinetics Mobility Mobility Assessment (Koc) Instrumentation->Mobility Metabolites Metabolite Identification Instrumentation->Metabolites

General experimental workflow for assessing the environmental fate of this compound.

Analytical Methodology:

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a widely used and highly sensitive method for the determination of this compound and its metabolites in soil and water samples.

  • Sample Preparation:

    • Soil: Extraction is commonly performed using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves extraction with an organic solvent (e.g., acetonitrile) and partitioning with salts.

    • Water: Solid-Phase Extraction (SPE) is often employed to concentrate the analytes from water samples and remove interfering substances.

  • Chromatographic Separation: The extracted and cleaned-up samples are injected into an HPLC system equipped with a suitable column (e.g., C18) to separate this compound from its metabolites and other matrix components.

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[5]

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a calibration curve prepared with analytical standards.

References

Triadimenol as a Sterol 14α-Demethylase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triadimenol, a broad-spectrum triazole fungicide, exerts its antifungal activity primarily through the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity and function, ultimately leading to fungal growth inhibition.[2][3] This technical guide provides an in-depth analysis of this compound's role as a CYP51 inhibitor, detailing its mechanism of action, stereoselectivity, and inhibitory potency. Furthermore, it outlines key experimental protocols for assessing the interaction of this compound and other azole compounds with CYP51, and presents quantitative data in a clear, comparative format. Visual diagrams of the relevant biochemical pathway and experimental workflows are provided to facilitate a comprehensive understanding of the subject matter.

Introduction: The Ergosterol Biosynthesis Pathway and the Role of CYP51

The ergosterol biosynthesis pathway is a vital metabolic process in fungi, responsible for the production of ergosterol, a key structural and functional component of the fungal cell membrane.[4] This pathway involves a series of enzymatic reactions that convert acetyl-CoA to ergosterol. A pivotal enzyme in this pathway is sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[4][5] CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol or eburicol, a rate-limiting step in the formation of ergosterol.[3][6] The inhibition of CYP51 leads to the accumulation of 14α-methylated sterols and a depletion of ergosterol, which disrupts the physical properties of the cell membrane, alters the activity of membrane-bound enzymes, and ultimately inhibits fungal growth.[3][5] This enzyme is a primary target for azole antifungal agents, including this compound.[1][3]

Mechanism of Action of this compound

This compound, like other azole antifungals, functions as a noncompetitive inhibitor of CYP51.[3] The inhibitory action is mediated by the nitrogen atom (N-4) of the triazole ring, which coordinates to the heme iron atom at the active site of the CYP51 enzyme.[5] This interaction displaces the water molecule that is normally the sixth ligand to the heme iron in the resting state of the enzyme, forming a stable enzyme-inhibitor complex.[7] The N-1 substituent of the triazole ring and other parts of the this compound molecule interact with the surrounding amino acid residues in the active site pocket, further stabilizing the complex and contributing to its inhibitory potency and selectivity.[5] This binding prevents the substrate (lanosterol or eburicol) from accessing the active site and undergoing demethylation, thereby blocking the ergosterol biosynthesis pathway.

Stereoselectivity of this compound Isomers

This compound possesses two chiral centers, resulting in four stereoisomers: (1S,2R), (1R,2S), (1R,2R), and (1S,2S). Research has demonstrated a significant difference in the antifungal activity and CYP51 inhibitory potency among these isomers. The (1S,2R)-triadimenol isomer has been identified as the most potent inhibitor of yeast lanosterol 14α-demethylase.[8] This stereoselectivity highlights the importance of the three-dimensional conformation of the inhibitor in fitting into the active site of the CYP51 enzyme. The relative orientation of the p-chlorophenyl and tert-butyl groups in relation to the triazole ring is crucial for optimal binding and inhibition.[8]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound and other azoles against CYP51 is typically quantified by determining the 50% inhibitory concentration (IC50) and the dissociation constant (Kd). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Kd value reflects the binding affinity of the inhibitor for the enzyme.

Table 1: IC50 Values of this compound and Other Azoles against CYP51 from Candida albicans

CompoundIC50 (µM)Reference
This compound1.3
Itraconazole~0.5
Fluconazole~0.4-0.6
Ketoconazole~0.4-0.6

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Table 2: Binding Affinities (Kd) of this compound and Other Azoles for Fungal and Human CYP51

CompoundOrganismCYP51 IsoformKd (nM)Reference
This compoundCandida albicansCaCYP5122-68
This compoundHomo sapiensHsCYP51115-359
This compoundMycosphaerella graminicolaMgCYP51299
EpoxiconazoleCandida albicansCaCYP5122-68
EpoxiconazoleHomo sapiensHsCYP51115-359
TebuconazoleCandida albicansCaCYP5122-68
TebuconazoleHomo sapiensHsCYP51115-359

Note: Lower Kd values indicate tighter binding and higher affinity.

Experimental Protocols

Expression and Purification of Recombinant CYP51

The production of purified, active CYP51 is essential for in vitro inhibition studies. A common method involves the heterologous expression of the target CYP51 gene in Escherichia coli.

Experimental Workflow for CYP51 Expression and Purification

G cluster_expression Gene Expression cluster_purification Protein Purification Clone CYP51 gene into expression vector Clone CYP51 gene into expression vector Transform E. coli host strain Transform E. coli host strain Clone CYP51 gene into expression vector->Transform E. coli host strain Culture cells and induce protein expression Culture cells and induce protein expression Transform E. coli host strain->Culture cells and induce protein expression Harvest cells and prepare membrane fraction Harvest cells and prepare membrane fraction Culture cells and induce protein expression->Harvest cells and prepare membrane fraction Solubilize membrane proteins Solubilize membrane proteins Harvest cells and prepare membrane fraction->Solubilize membrane proteins Affinity Chromatography (e.g., Ni-NTA) Affinity Chromatography (e.g., Ni-NTA) Solubilize membrane proteins->Affinity Chromatography (e.g., Ni-NTA) Elute and collect purified CYP51 Elute and collect purified CYP51 Affinity Chromatography (e.g., Ni-NTA)->Elute and collect purified CYP51 Dialysis and concentration Dialysis and concentration Elute and collect purified CYP51->Dialysis and concentration Verify purity and concentration (SDS-PAGE, CO-difference spectroscopy) Verify purity and concentration (SDS-PAGE, CO-difference spectroscopy) Dialysis and concentration->Verify purity and concentration (SDS-PAGE, CO-difference spectroscopy)

Fig 1. Workflow for recombinant CYP51 expression and purification.

Methodology:

  • Cloning: The cDNA of the target CYP51 is cloned into a suitable bacterial expression vector, often containing a polyhistidine (His) tag for affinity purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain. Cells are cultured to an appropriate density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis and Membrane Preparation: Cells are harvested by centrifugation and lysed. The membrane fraction containing the recombinant CYP51 is isolated by ultracentrifugation.

  • Solubilization: Membrane proteins are solubilized using detergents (e.g., sodium cholate).

  • Affinity Chromatography: The solubilized protein is purified using affinity chromatography (e.g., Nickel-NTA agarose for His-tagged proteins).

  • Elution and Dialysis: The purified CYP51 is eluted from the column and dialyzed to remove the detergent and elution buffer components.

  • Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE, and the concentration of active P450 is determined by carbon monoxide (CO) difference spectroscopy.

CYP51 Reconstitution Assay for IC50 Determination

This assay measures the enzymatic activity of CYP51 in the presence of an inhibitor to determine its IC50 value. The assay reconstitutes the electron transfer chain necessary for CYP51 activity.

Experimental Workflow for CYP51 Reconstitution Assay

G Prepare reaction mixture Prepare reaction mixture Incubate with inhibitor Incubate with inhibitor Prepare reaction mixture->Incubate with inhibitor Initiate reaction with NADPH Initiate reaction with NADPH Incubate with inhibitor->Initiate reaction with NADPH Incubate at 37°C Incubate at 37°C Initiate reaction with NADPH->Incubate at 37°C Stop reaction Stop reaction Incubate at 37°C->Stop reaction Extract sterols Extract sterols Stop reaction->Extract sterols Analyze product formation (e.g., HPLC, GC-MS) Analyze product formation (e.g., HPLC, GC-MS) Extract sterols->Analyze product formation (e.g., HPLC, GC-MS) Calculate IC50 value Calculate IC50 value Analyze product formation (e.g., HPLC, GC-MS)->Calculate IC50 value

Fig 2. Workflow for determining IC50 values using a CYP51 reconstitution assay.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified CYP51, a cytochrome P450 reductase (CPR), a lipid component (e.g., dilauroylphosphatidylcholine), and the substrate (e.g., lanosterol). The mixture is typically buffered (e.g., with MOPS).

  • Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., this compound), dissolved in a suitable solvent like DMSO, are added to the reaction mixture. A control with solvent only is also prepared.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Extraction: The reaction is stopped, and the sterols are extracted from the mixture.

  • Analysis: The amount of product formed is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to the control, and the data are fitted to a dose-response curve to determine the IC50 value.

UV-visible Spectroscopy for Binding Affinity (Kd) Determination

This spectrophotometric method is used to measure the binding of azole inhibitors to the heme iron of CYP51, allowing for the determination of the dissociation constant (Kd).

Logical Flow for Kd Determination

G Prepare CYP51 solution in cuvette Prepare CYP51 solution in cuvette Record baseline spectrum Record baseline spectrum Prepare CYP51 solution in cuvette->Record baseline spectrum Titrate with increasing concentrations of inhibitor Titrate with increasing concentrations of inhibitor Record baseline spectrum->Titrate with increasing concentrations of inhibitor Record difference spectra after each addition Record difference spectra after each addition Titrate with increasing concentrations of inhibitor->Record difference spectra after each addition Plot change in absorbance vs. inhibitor concentration Plot change in absorbance vs. inhibitor concentration Record difference spectra after each addition->Plot change in absorbance vs. inhibitor concentration Fit data to binding equation to determine Kd Fit data to binding equation to determine Kd Plot change in absorbance vs. inhibitor concentration->Fit data to binding equation to determine Kd

Fig 3. Logical flow for determining the dissociation constant (Kd) via UV-visible spectroscopy.

Methodology:

  • Sample Preparation: A solution of purified CYP51 in a suitable buffer is placed in a dual-beam spectrophotometer cuvette. An equal volume of buffer is placed in the reference cuvette.

  • Baseline Spectrum: A baseline spectrum is recorded.

  • Titration: Small aliquots of a concentrated stock solution of the azole inhibitor are incrementally added to the sample cuvette. An equal volume of the solvent is added to the reference cuvette to correct for dilution and solvent effects.

  • Spectral Recording: After each addition and a brief equilibration period, a difference spectrum is recorded. The binding of the azole to the heme iron induces a characteristic Type II spectral shift, with a peak typically around 425-430 nm and a trough around 390-410 nm.

  • Data Analysis: The change in absorbance (ΔA) between the peak and trough is plotted against the inhibitor concentration. The resulting saturation curve is then fitted to a suitable binding equation (e.g., the Morrison equation for tight binding) to calculate the dissociation constant (Kd).

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the point of inhibition by this compound within the fungal ergosterol biosynthesis pathway.

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol 14-demethylated sterols->Ergosterol This compound This compound CYP51 (Sterol 14α-demethylase) CYP51 (Sterol 14α-demethylase) This compound->CYP51 (Sterol 14α-demethylase) Inhibition

Fig 4. Inhibition of the ergosterol biosynthesis pathway by this compound.

Conclusion

This compound is a potent inhibitor of sterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. Its mechanism of action involves the direct binding of its triazole ring to the heme iron of CYP51, leading to the disruption of fungal cell membrane synthesis. The inhibitory activity of this compound is stereoselective, with the (1S,2R) isomer demonstrating the highest potency. The quantitative analysis of its inhibitory effects, through IC50 and Kd values, provides crucial data for understanding its efficacy and for the development of new antifungal agents. The experimental protocols detailed in this guide offer standardized methods for the evaluation of CYP51 inhibitors, facilitating further research in this critical area of drug development. The continued study of the interactions between azole fungicides like this compound and their target enzyme is essential for combating the growing challenge of antifungal resistance.

References

Ecotoxicological Impact of Triadimenol on Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Triadimenol is a systemic triazole fungicide widely used in agriculture to control a broad spectrum of fungal diseases in crops. Its persistence and metabolic transformation in the soil raise significant ecotoxicological concerns, particularly regarding its impact on non-target soil microbial communities. These communities are fundamental to soil health, governing critical processes such as nutrient cycling, organic matter decomposition, and soil structure maintenance. This technical guide provides a comprehensive overview of the known effects of this compound on soil microbial biomass, enzyme activity, and community structure. It synthesizes available quantitative data, details relevant experimental protocols for ecotoxicological assessment, and visualizes key processes to offer a thorough resource for researchers and scientists. A central focus is the microbial transformation of the precursor fungicide, Triadimefon, into this compound, a critical step in understanding its environmental fate and toxicity.

Introduction to this compound

This compound is a member of the conazole family of fungicides, which act by inhibiting the C14-demethylation of sterols, a crucial process in fungal cell membrane synthesis.[1] It is applied to a variety of crops, including cereals and beets, to manage diseases like powdery mildew and rusts.[1] While effective, the application of this compound introduces a xenobiotic compound into the soil ecosystem. The health and diversity of soil microbial communities are considered sensitive indicators of soil quality.[2][3] Understanding the interaction between this fungicide and soil microorganisms is essential for assessing its overall environmental risk and promoting sustainable agricultural practices. High doses of triazole fungicides are known to strongly affect the structure of microbial communities and typically lead to a decrease in the microbial population and the activity of soil enzymes.[2][3]

Fate and Transformation in Soil: From Triadimefon to this compound

A critical aspect of this compound's environmental presence is that it is a primary metabolite of another widely used fungicide, Triadimefon. Soil microorganisms mediate the reduction of Triadimefon's ketone group to a hydroxyl group, transforming it into this compound.[4][5] This transformation is significant for two reasons: it is a biotic process, highlighting the role of the microbial community in the fungicide's fate, and the resulting this compound has two chiral centers, meaning it can exist as four different stereoisomers.[4][5]

Studies have shown that this microbial transformation is enantioselective, and the production rates of the four stereoisomers differ, leading to a stereoisomer profile in the soil that is distinct from commercially produced this compound.[4][5] This is a crucial point for risk assessment, as the different stereoisomers of this compound exhibit varying degrees of toxicity.[4]

G Triadimefon Triadimefon (Precursor Fungicide) Reduction Biotic Reduction (Ketone to Alcohol) Triadimefon->Reduction Applied to Soil Microbes Soil Microbial Community Microbes->Reduction Mediates This compound This compound (Metabolite) Reduction->this compound Isomers Four Stereoisomers (Varying Toxicity) This compound->Isomers

Microbial transformation of Triadimefon to this compound in soil.

Impact on Soil Microbial Biomass and Activity

Microbial biomass is a measure of the total mass of living microorganisms in the soil and is a key indicator of soil health. Pesticides can impact this biomass by either exhibiting direct toxicity or by altering the availability of resources. While specific quantitative data on this compound's effect on microbial biomass carbon (MBC) is limited in the reviewed literature, studies on its precursor, Triadimefon, and other triazoles provide valuable insights. Generally, the effects are dose-dependent, with higher concentrations often leading to inhibitory effects.[2][3]

Dehydrogenase activity (DHA) is often used as an indicator of overall microbial activity because dehydrogenases are intracellular enzymes present in all viable microbial cells.[6] Laboratory studies on Triadimefon have shown that it can stimulate dehydrogenase activity, particularly at field-rate applications.[7]

Table 1: Effect of Triadimefon (this compound Precursor) on Soil Dehydrogenase Activity

Treatment Concentration ( kg/ha )Application TypeEffect on Dehydrogenase ActivityReference
0.2, 0.5, 0.7Single (Triadimefon only)Stimulated at all concentrations[7]
0.5 (Field Rate)Single (Triadimefon only)Significant stimulation[7]
0.2, 0.5, 0.7Combined (with Imidacloprid)Stimulated at all concentrations[7]

Data is for Triadimefon, the direct precursor to this compound.

Effects on Soil Enzyme Activities

Soil enzymes are crucial for catalyzing biochemical reactions involved in nutrient cycling and organic matter decomposition. Their activity is highly sensitive to environmental stressors, including pesticides, making them effective bio-indicators of soil health.[8] Studies on Triadimefon show varied effects on different enzymes, ranging from stimulation to inhibition depending on the enzyme, the application dose, and incubation time.[7][9]

For example, amylase activity, which is involved in the breakdown of starch, has been observed to be stimulated by Triadimefon at the recommended field rate, but inhibited at higher doses.[7][9] In contrast, cellulase activity, responsible for cellulose degradation, showed a decline at all tested concentrations of Triadimefon.[7]

Table 2: Impact of Triadimefon (this compound Precursor) on Various Soil Enzyme Activities

EnzymeConcentration ( kg/ha )Incubation TimeObserved EffectReference
Amylase 0.5 (Field Rate)Not SpecifiedStimulated[7]
> 0.5Not SpecifiedDecreased activity[7]
Cellulase 0.2, 0.5, 0.7Not SpecifiedDecline at all concentrations[7]
Invertase 0.2, 0.5, 0.724 hoursMaximum inhibition observed[7]
0.548 hoursActivity revived[7]

Data is for Triadimefon, the direct precursor to this compound. Effects are relative to untreated control soil.

Impact on Soil Microbial Community Structure

Beyond affecting overall biomass and activity, this compound and other triazole fungicides can induce shifts in the structure and diversity of the soil microbial community.[2][3] High doses of these fungicides can strongly alter the community composition.[2] Such alterations can have long-term consequences for soil functionality. The analysis of microbial community structure often involves molecular techniques like Phospholipid Fatty Acid (PLFA) analysis or high-throughput sequencing of marker genes such as 16S rRNA for bacteria and ITS for fungi.[10][11][12] These methods provide a detailed "fingerprint" of the microbial community, allowing researchers to identify changes in the relative abundance of different microbial groups in response to pesticide application.

Experimental Protocols for Ecotoxicological Assessment

To evaluate the impact of this compound on soil microbial communities, standardized and reproducible protocols are essential. Below are detailed methodologies for key experiments.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Soil Collection (e.g., 0-15 cm depth) A2 Sieving (2mm) & Homogenization A1->A2 A3 Characterization (pH, organic matter, etc.) A2->A3 B1 Microcosm Setup A3->B1 B2 This compound Application (Multiple concentrations) B1->B2 B3 Control Group (No this compound) B1->B3 B4 Incubation (Controlled temp. & moisture) B2->B4 B3->B4 C1 Enzyme Activity Assays (e.g., Dehydrogenase, Phosphatase) B4->C1 C2 Microbial Biomass (e.g., SIR Method) B4->C2 C3 Community Structure (PLFA / 16S & ITS Sequencing) B4->C3 D Data Interpretation & Statistical Analysis C1->D C2->D C3->D

General workflow for assessing this compound's ecotoxicological impact.
Protocol for Dehydrogenase Activity (DHA) Assay

This assay measures the overall oxidative activity of the soil microbial community.

  • Principle: Dehydrogenases transfer hydrogen from substrates to an artificial electron acceptor, 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced to the red-colored triphenyl formazan (TPF). The intensity of the red color is proportional to the enzyme activity.[6]

  • Reagents:

    • 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 3% w/v).

    • Calcium Carbonate (CaCO₃).

    • Methanol or Ethanol for extraction.

  • Procedure:

    • Weigh 5 g of moist soil into a test tube.

    • Add 0.1 g of CaCO₃ (to buffer the system) and 1 mL of the TTC solution.

    • Mix gently and incubate the samples in the dark at a controlled temperature (e.g., 37°C) for 24 hours.

    • After incubation, add 10 mL of methanol to each tube to stop the reaction and extract the TPF.

    • Shake the tubes vigorously and then filter or centrifuge to obtain a clear, red supernatant.

    • Measure the absorbance of the supernatant using a spectrophotometer at a wavelength of approximately 485 nm.[13]

    • Prepare a standard curve using known concentrations of TPF to quantify the results, expressed as µg TPF g⁻¹ soil h⁻¹.

Protocol for Soil Microbial Biomass (Substrate-Induced Respiration - SIR)

This method estimates the viable microbial biomass by measuring the peak respiratory response after adding a readily metabolizable substrate.

  • Principle: The addition of a simple carbon source like glucose stimulates the respiration of the dormant microbial population. The initial maximal respiration rate is proportional to the size of the microbial biomass.[14]

  • Reagents:

    • Glucose solution (concentration needs to be optimized for the soil type, but 2000 ppm is a common starting point).[15]

    • Sodium Hydroxide (NaOH) solution (e.g., 0.05 M) for CO₂ trapping.

    • Barium Chloride (BaCl₂) solution.

    • Hydrochloric Acid (HCl) for titration.

  • Procedure:

    • Place a known amount of moist soil (e.g., 20-50 g) into an airtight incubation jar.

    • Add the glucose solution evenly to the soil to achieve optimal moisture and substrate availability.

    • Place a vial containing a known volume of NaOH inside the jar to trap the evolved CO₂. Seal the jar.

    • Incubate at a standard temperature (e.g., 25°C) for a short period (e.g., 2-4 hours), during which the maximal respiration rate is expected.[15]

    • After incubation, remove the NaOH vial. Add BaCl₂ to precipitate the carbonate, and titrate the remaining NaOH with HCl.

    • A control jar with soil but without glucose is run in parallel to measure basal respiration.

    • The amount of CO₂ evolved is calculated from the difference in titration volumes between the sample and a blank vial. The result is typically converted to µg C-CO₂ g⁻¹ soil h⁻¹.

Protocol for Microbial Community Structure (16S/ITS rRNA Gene Sequencing)

This molecular approach provides a detailed profile of the bacterial and fungal communities.

  • Principle: This culture-independent method involves extracting total DNA from the soil and amplifying specific marker genes (16S rRNA for bacteria, ITS for fungi) using Polymerase Chain Reaction (PCR). The resulting amplicons are sequenced on a high-throughput platform, and the sequences are compared against databases to identify the taxa present.[11][12][16][17]

  • Procedure:

    • DNA Extraction: Use a commercial soil DNA extraction kit designed to handle inhibitors like humic acids present in soil. Start with approximately 0.25-0.5 g of soil.

    • PCR Amplification: Amplify the hypervariable regions of the 16S rRNA gene (e.g., V4 region) for bacteria or the ITS region for fungi using universal primers tagged with unique barcodes for sample multiplexing.[18]

    • Library Preparation: Purify the PCR products to remove primers and dNTPs. Quantify the DNA and pool the samples in equimolar concentrations to create a sequencing library.

    • Sequencing: Sequence the prepared library on a platform such as an Illumina MiniSeq or MiSeq.[18]

    • Bioinformatic Analysis: Process the raw sequencing data. This involves quality filtering, merging paired-end reads, clustering sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), assigning taxonomy by comparing to a reference database (e.g., SILVA, Greengenes, UNITE), and performing statistical analyses of diversity (alpha and beta diversity) and community composition.

Conclusion and Future Directions

The available evidence indicates that this compound and its precursor, Triadimefon, can exert significant, dose-dependent effects on soil microbial communities.[2] These impacts are most clearly observed in the alteration of soil enzyme activities, which can be either stimulated or inhibited. While direct quantitative data on this compound's effect on microbial biomass and community structure is not abundant, the data from its precursor strongly suggest a potential for disruption.

A significant knowledge gap remains regarding the specific impacts of the different this compound stereoisomers that are formed in the soil. Future research should focus on:

  • Conducting microcosm and field studies that directly apply this compound at environmentally relevant concentrations.

  • Investigating the differential toxicity of the four this compound stereoisomers on specific microbial functional groups.

  • Performing long-term studies to understand the potential for microbial communities to adapt or recover from this compound exposure.

A deeper understanding of these interactions is crucial for developing more accurate environmental risk assessments and ensuring the sustainable use of this important agricultural fungicide.

References

Methodological & Application

Application Notes and Protocols for HPLC-Based Quantification of Triadimenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the fungicide Triadimenol using High-Performance Liquid Chromatography (HPLC). The protocols described herein are applicable for the analysis of this compound in various matrices, including water and food samples.

Reversed-Phase HPLC-UV Method for this compound in Water Samples

This method is a simple and rapid approach for the determination of this compound in aqueous matrices.

Application Note

This protocol outlines a straightforward isocratic reversed-phase HPLC method coupled with UV detection. The method is characterized by its short analysis time, high reproducibility, and sensitivity, making it suitable for routine monitoring of this compound in water samples.[1][2] Solid-Phase Extraction (SPE) is employed for sample clean-up and pre-concentration, enhancing the method's performance for trace analysis.[1][2]

Experimental Protocol

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water.

  • Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove interfering polar impurities.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the retained this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

b. HPLC Analysis

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm.[1][2]

  • Run Time: Approximately 2.5 minutes.[1]

Quantitative Data Summary
ParameterValueReference
Linearity Range5 - 50 mg/L[1][2]
Correlation Coefficient (r²)0.9997[1][2]
Limit of Detection (LOD)1.23 mg/L[1][2]
Limit of Quantification (LOQ)4.12 mg/L[1][2]
Recovery in Spiked Water94.24%[1][2]
Relative Standard Deviation (RSD)5.38%[1][2]

Experimental Workflow

HPLC_Workflow_Water cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sp1 Condition C18 SPE Cartridge sp2 Load Water Sample sp1->sp2 sp3 Wash Cartridge sp2->sp3 sp4 Dry Cartridge sp3->sp4 sp5 Elute this compound sp4->sp5 sp6 Evaporate & Reconstitute sp5->sp6 hplc1 Inject Sample sp6->hplc1 Reconstituted Sample hplc2 Isocratic Elution (ACN:H2O, 70:30) hplc1->hplc2 hplc3 UV Detection at 220 nm hplc2->hplc3 hplc4 Data Acquisition & Quantification hplc3->hplc4

Caption: Workflow for this compound analysis in water.

Chiral HPLC Method for Separation of this compound Stereoisomers in Fruit and Vegetable Puree

This method is designed for the separation and quantification of the four stereoisomers of this compound in complex food matrices.

Application Note

This compound possesses two chiral centers, resulting in four stereoisomers which may exhibit different biological activities.[3] This protocol describes a method for the chiral separation of these isomers, which is crucial for stereoselective bioactivity and residue studies. The method utilizes a specialized chiral column and supercritical fluid chromatography (SFC) for efficient separation, though HPLC with a chiral stationary phase is also a common approach.[3][4][5] Sample preparation involves extraction with acetonitrile followed by a purification step using graphitized carbon black and Florisil columns.[4]

Experimental Protocol

a. Sample Preparation: Extraction and Clean-up

  • Homogenize 10 g of the fruit or vegetable puree sample.

  • Add 20 mL of acetonitrile and vortex for 5 minutes.

  • Centrifuge at 8000 rpm for 10 minutes.

  • Collect the supernatant (acetonitrile extract).

  • Pass the extract through a purification column containing graphitized carbon black and Florisil.

  • Evaporate the purified extract to dryness.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

b. Chiral SFC/HPLC Analysis

  • Chromatography System: Supercritical Fluid Chromatography (SFC) system or a standard HPLC system.

  • Column: Acquity Trefoil AMY1 or a similar amylose-based chiral column.[4]

  • Mobile Phase (SFC): Supercritical CO₂ and Methanol (gradient elution).[4]

  • Flow Rate: 1.0 - 3.0 mL/min (will vary depending on the system).

  • Back Pressure (SFC): 13.8 MPa.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm.

Quantitative Data Summary
ParameterValueReference
Linearity Range1.0 - 50 mg/L[4]
Correlation Coefficient (r)> 0.9997[4]
Limit of Quantification (LOQ)0.05 mg/kg[3][4]
Recovery in Spiked Puree81.0 - 107%[4]
Relative Standard Deviation (RSD)2.3 - 7.6%[4]

Logical Relationship of Chiral Separation

Caption: Separation of this compound stereoisomers.

References

LC-MS/MS protocol for detecting Triadimenol residues in plant tissues

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a comprehensive protocol for the quantitative analysis of Triadimenol residues in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and professionals in drug development and food safety, offering a reliable and sensitive approach for the detection and quantification of this systemic fungicide.

Introduction

This compound is a widely used triazole fungicide effective against a broad spectrum of fungal diseases in crops. Due to its systemic nature, it can be absorbed by the plant, leading to potential residues in edible tissues. Consequently, sensitive and accurate analytical methods are required to monitor its levels to ensure food safety and compliance with regulatory limits. This protocol details a robust LC-MS/MS method for the determination of this compound in plant matrices, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocol

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is a common and effective approach for pesticide residue analysis in food matrices.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Sample Preparation
  • Homogenization: Weigh 10 g of a representative sample of the plant tissue (e.g., fruit, vegetable, leaf) into a 50 mL centrifuge tube. For dry samples like straw, use 2 g.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Clean-up
  • Transfer 1 mL of the supernatant from the extraction step into a 2 mL microcentrifuge tube.

  • Add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent. For highly pigmented samples, 7.5 mg of GCB can be added.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-12 min: 10% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
296.170.125100
296.1125.120100

Note: These are typical values and should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes the quantitative performance data for this compound analysis in various plant matrices, compiled from multiple studies.[1][2][3][4][5]

MatrixLOD (mg/kg)LOQ (mg/kg)Spiking Level (mg/kg)Recovery (%)RSD (%)
Wheat0.001 - 0.0050.007 - 0.020.007 - 2.084.2 - 102.7< 12.2
Straw0.001 - 0.0050.007 - 0.020.007 - 2.084.0 - 104.0< 12.2
Fruits (general)-0.010.05 - 1.090 - 105-
Vegetables (general)-0.010.05 - 1.090 - 105-
Fruit & Vegetable Puree-0.050.05 - 1.081.0 - 1072.3 - 7.6

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Workflow Diagram

Triadimenol_Workflow Sample Plant Tissue Sample (10g) Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction + MgSO4/NaCl Homogenization->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 dSPE d-SPE Cleanup (PSA, C18, MgSO4) Supernatant1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Supernatant2 Cleaned Extract Centrifuge2->Supernatant2 Filter 0.22 µm Filtration Supernatant2->Filter LCMS LC-MS/MS Analysis Filter->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: LC-MS/MS workflow for this compound analysis in plants.

Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of this compound residues in a variety of plant tissues. The use of a modified QuEChERS protocol for sample preparation ensures high recovery and effective removal of matrix interferences. This application note serves as a valuable resource for laboratories involved in pesticide residue monitoring and food safety assessment.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Triadimenol Against Rust Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro antifungal susceptibility testing of Triadimenol against various economically important rust fungi. This compound is a systemic triazole fungicide that acts as a potent inhibitor of sterol biosynthesis in fungi, making it an effective agent for the control of many fungal plant diseases.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole fungicides, targets the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes. Specifically, it inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is responsible for the demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of sterol composition alters membrane fluidity and function, ultimately inhibiting fungal growth and development.

dot

Figure 1: Simplified diagram of the ergosterol biosynthesis pathway and the inhibitory action of this compound on Lanosterol 14α-demethylase (CYP51).

Data Presentation: In Vitro Susceptibility of Rust Fungi to this compound

The following tables summarize the available quantitative data on the in vitro antifungal activity of this compound and its precursor, Triadimefon, against various rust fungi. The effective concentration required to inhibit 50% of fungal growth (EC50) is a common metric for susceptibility.

Note: Data for this compound against many rust species is limited in publicly available literature. Triadimefon is a closely related fungicide that is metabolized to the more active this compound by fungi. Therefore, EC50 values for Triadimefon can provide a strong indication of the potential efficacy of this compound.

Fungus SpeciesHost PlantTriazole FungicideEC50 (µg/mL)Reference
Puccinia striiformis f. sp. triticiWheatTriadimefon0.03 - 5.99[1]
Puccinia striiformis f. sp. triticiWheatTriadimefon0.1453 ± 0.0081[2]
Drechslera tritici-repentisWheatThis compound36.6[3]

Table 1: EC50 Values of this compound and Triadimefon Against Various Fungal Species.

Fungus SpeciesHost PlantTriazole FungicideIC50 (mg/L)Reference
Phakopsora pachyrhiziSoybeanTebuconazole0.05[4]
Phakopsora pachyrhiziSoybeanMyclobutanil11.98[4]
Phakopsora pachyrhiziSoybeanTetraconazole26.46[4]
Phakopsora pachyrhiziSoybeanCyproconazole20.93[4]
Phakopsora pachyrhiziSoybeanEpoxiconazole98.0% inhibition[4]
Phakopsora pachyrhiziSoybeanFlutriafol99.1% inhibition[4]
Puccinia triticinaWheatTebuconazole-[5]
Puccinia triticinaWheatAzoxystrobin-[5]

Table 2: IC50 and Inhibition Data for Other Triazole Fungicides Against Rust Fungi. Note: While not specific to this compound, this data provides comparative insights into the efficacy of triazoles against rust pathogens.

Experimental Protocols

Due to the obligate biotrophic nature of rust fungi, traditional broth microdilution methods used for many other fungi are not suitable. The following protocols are adapted for the in vitro susceptibility testing of rust fungi.

Detached Leaf Assay

This assay is widely used to assess the efficacy of fungicides against rust fungi on their host plant tissue.[2][5][6][7]

dot

Detached_Leaf_Assay A Prepare Agar Plates with Senescence Retardants B Excise Leaf Segments from Healthy Seedlings A->B C Place Leaf Segments on Agar Plates B->C D Apply this compound Solutions of Varying Concentrations C->D E Inoculate Leaf Segments with Rust Urediniospores D->E F Incubate under Controlled Conditions (Temperature, Light, Humidity) E->F G Assess Disease Severity (e.g., Pustule Density, Lesion Area) F->G H Calculate EC50 Values G->H

Figure 2: Workflow for the Detached Leaf Assay.

Materials:

  • Healthy, susceptible host plant seedlings (e.g., wheat, soybean, coffee)

  • Rust fungus urediniospores

  • This compound stock solution

  • Petri dishes

  • Water agar

  • Plant senescence retardants (e.g., benzimidazole, kinetin)[6]

  • Sterile distilled water

  • Micropipettes

  • Incubator with controlled temperature and light

  • Stereomicroscope

Protocol:

  • Preparation of Agar Plates:

    • Prepare a water agar solution (e.g., 0.5-1.5% w/v) and autoclave.

    • Cool the agar to approximately 50-60°C and add a plant senescence retardant such as kinetin (e.g., 10 mg/L) or benzimidazole (e.g., 30-100 mg/L) to maintain leaf viability.[4][6]

    • Pour the agar into sterile Petri dishes and allow to solidify.

  • Leaf Segment Preparation:

    • Select young, fully expanded leaves from healthy seedlings (e.g., 7-14 days old).

    • Surface sterilize the leaves if necessary (e.g., with a short wash in 1% sodium hypochlorite followed by sterile water rinses).

    • Cut the leaves into uniform segments (e.g., 2-4 cm in length).

  • Application of this compound:

    • Prepare a series of dilutions of this compound in sterile distilled water containing a small amount of a surfactant (e.g., Tween 20 at 0.01%) to ensure even spreading.

    • Place the leaf segments onto the agar plates with the adaxial (upper) surface facing up.

    • Apply a small, known volume (e.g., 10-20 µL) of each this compound dilution to the surface of the leaf segments. Ensure the entire surface is covered. Include a control treatment with only water and surfactant.

  • Inoculation:

    • Prepare a suspension of fresh rust urediniospores in a non-phytotoxic oil (e.g., Soltrol 170) or sterile water with a surfactant.[5]

    • Adjust the spore concentration to a desired density (e.g., 1 x 10^5 to 5 x 10^5 spores/mL).

    • Apply the spore suspension to the treated leaf segments using a fine atomizer or by gently brushing.

  • Incubation:

    • Incubate the plates in a controlled environment. Typical conditions for many rust fungi are 15-22°C with a 12-16 hour photoperiod and high humidity.[7]

  • Assessment and Data Analysis:

    • After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each leaf segment. This can be done by counting the number of rust pustules (uredinia) per unit area or by estimating the percentage of the leaf area covered by pustules.

    • Calculate the percent inhibition of disease development for each this compound concentration relative to the control.

    • Determine the EC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting a dose-response curve.

Spore Germination Inhibition Assay

This method directly assesses the effect of the fungicide on the germination of rust urediniospores.[4]

dot

Spore_Germination_Assay A Prepare Agar Plates or Slides with this compound B Prepare a Suspension of Rust Urediniospores A->B C Apply Spore Suspension to the Treated Surface B->C D Incubate in a Humid Chamber in the Dark C->D E Observe Spore Germination under a Microscope D->E F Calculate Percent Germination Inhibition E->F G Determine EC50 Value F->G

Figure 3: Workflow for the Spore Germination Inhibition Assay.

Materials:

  • Fresh rust fungus urediniospores

  • This compound stock solution

  • Water agar or glass microscope slides

  • Petri dishes

  • Sterile distilled water

  • Micropipettes

  • Humid chamber (e.g., a Petri dish with moist filter paper)

  • Microscope

Protocol:

  • Preparation of Treatment Surfaces:

    • Agar Method: Prepare water agar (1.5-2% w/v) and amend with a range of this compound concentrations after autoclaving and cooling. Pour into Petri dishes.

    • Slide Method: Prepare the desired concentrations of this compound in sterile distilled water. Place a drop of each concentration on a separate cavity slide or a defined area on a standard microscope slide.

  • Spore Suspension:

    • Prepare a suspension of fresh urediniospores in sterile distilled water, adjusting the concentration to approximately 1 x 10^5 spores/mL.

  • Inoculation:

    • Agar Method: Spread a small volume (e.g., 100 µL) of the spore suspension evenly over the surface of the fungicide-amended agar plates.

    • Slide Method: Add a small volume of the spore suspension to the drops of this compound solution on the slides.

  • Incubation:

    • Place the inoculated plates or slides in a humid chamber and incubate in the dark at an optimal temperature for spore germination (typically 18-25°C) for 6-24 hours.[4]

  • Assessment and Data Analysis:

    • After incubation, stop spore germination by adding a drop of lactophenol cotton blue or a similar fixative.

    • Using a microscope, examine a predetermined number of spores (e.g., 100-200) for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of germination for each this compound concentration and the control.

    • Determine the percent inhibition of germination relative to the control.

    • Calculate the EC50 value as described for the detached leaf assay.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for assessing the in vitro antifungal susceptibility of this compound against rust fungi. Given the obligate biotrophic nature of these pathogens, the use of detached leaf assays and spore germination inhibition assays is essential. The provided data, although limited for this compound specifically, demonstrates the general efficacy of triazole fungicides against this important group of plant pathogens. Further research to generate more comprehensive EC50 data for this compound against a wider range of rust species is warranted to refine disease management strategies and monitor for the potential development of fungicide resistance.

References

Application of Triadimenol in Integrated Pest Management Programs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triadimenol is a systemic triazole fungicide with both protective and curative properties. Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[1][2] This disruption of fungal cell structure makes it an effective tool in the management of a broad spectrum of fungal diseases in various crops. In the context of Integrated Pest Management (IPM), this compound serves as a valuable component when used judiciously to minimize the development of resistance and mitigate off-target effects. These application notes provide detailed protocols and data for the effective and responsible use of this compound in a research and development setting.

Quantitative Data on Efficacy

The efficacy of this compound has been demonstrated against a range of fungal pathogens in numerous field and laboratory studies. The following tables summarize key quantitative data on its performance.

CropTarget DiseaseApplication RateEfficacy/OutcomeReference
Wheat Powdery Mildew (Blumeria graminis f. sp. tritici)Seed TreatmentReduced disease severity at various growth stages.[1][1]
Leaf Rust (Puccinia triticina)Foliar SprayReductions in leaf rust severity were observed in 7 out of 12 trials.[3][3]
Take-All (Gaeumannomyces graminis var. tritici)Seed Treatment (0.22 ml a.i./kg)Delayed symptom onset by up to 53 days and increased yield.[4][4]
Common Root Rot (Cochliobolus sativus)Seed TreatmentAverage yield increases of 7% in wheat.[5][5]
Barley Common Root Rot (Cochliobolus sativus)Seed TreatmentAverage yield increases of 8% in barley.[5][5]
Powdery Mildew (Erysiphe graminis f. sp. hordei)Seed TreatmentEffective control of seedling infections.[6]
Loblolly Pine Fusiform Rust (Cronartium quercuum f. sp. fusiforme)Seed Dressing (1.25 g a.i./kg)Provided protection equal to a seed soak, for at least 36 days after sowing.[7][7]

Experimental Protocols

Protocol 1: In-Planta Efficacy Assessment of this compound Against Powdery Mildew in Wheat

This protocol outlines a method to evaluate the efficacy of this compound as a seed treatment for the control of powdery mildew in a controlled environment.

1. Materials:

  • Wheat seeds (susceptible cultivar)

  • This compound formulation

  • Potting mix (sterilized)

  • Pots (10 cm diameter)

  • Growth chamber with controlled temperature, light, and humidity

  • Powdery mildew inoculum (Blumeria graminis f. sp. tritici)

  • Disease assessment scale (e.g., 0-9 scale where 0 = no disease and 9 = severe disease)

  • Microscope

2. Seed Treatment:

  • Prepare a slurry of the this compound formulation according to the manufacturer's recommended dose for seed treatment.

  • Add the slurry to a known weight of wheat seeds in a container.

  • Shake the container vigorously until the seeds are uniformly coated.

  • Allow the treated seeds to air dry in a well-ventilated area.

  • Prepare an untreated control group of seeds.

3. Plant Growth and Inoculation:

  • Fill pots with sterilized potting mix.

  • Sow 5-7 seeds per pot and thin to 3-5 seedlings per pot after emergence.

  • Grow the plants in a growth chamber at approximately 20°C with a 16-hour photoperiod.

  • At the two-leaf stage (approximately 10-14 days after sowing), inoculate the plants with powdery mildew by gently shaking infected plants over the test plants to distribute conidia.

4. Disease Assessment:

  • Assess disease severity on the first and second leaves at 7, 14, and 21 days post-inoculation.

  • Use a standardized disease assessment scale to rate the percentage of leaf area covered with mildew pustules.

  • Calculate the mean disease severity for each treatment group.

5. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the this compound-treated and untreated control groups.

Protocol 2: Acute Toxicity Assessment of this compound in Zebrafish (Danio rerio)

This protocol describes a method to determine the acute toxicity (LC50) of this compound to a non-target aquatic organism.

1. Materials:

  • Adult zebrafish (Danio rerio) of similar size and age

  • This compound (technical grade)

  • Solvent (e.g., acetone or dimethyl sulfoxide - DMSO)

  • Glass aquaria (e.g., 10 L)

  • Dechlorinated, aerated water with controlled pH and temperature

  • Pipettes and glassware for preparing test solutions

2. Acclimation:

  • Acclimate the zebrafish to laboratory conditions for at least one week prior to the experiment.

  • Maintain a 14:10 hour light:dark cycle and feed the fish a standard commercial diet.

3. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare a series of test concentrations by diluting the stock solution in the test water. A logarithmic series of concentrations is recommended (e.g., 1, 3, 6, 10, 15 mg/L).[8]

  • Include a solvent control (water with the highest concentration of solvent used) and a negative control (water only).

4. Experimental Procedure:

  • Randomly assign at least 10 fish to each aquarium (replicates are recommended).

  • Expose the fish to the different this compound concentrations for a period of 96 hours.

  • Observe the fish at 24, 48, 72, and 96 hours and record the number of mortalities in each tank.

  • Do not feed the fish during the exposure period.

5. Data Analysis:

  • Calculate the percentage mortality for each concentration at each time point.

  • Determine the 96-hour LC50 (the concentration that is lethal to 50% of the test organisms) using probit analysis or other appropriate statistical software.

Signaling Pathways and Mechanisms of Action

Fungal Ergosterol Biosynthesis Pathway and Inhibition by this compound

This compound's primary mode of action is the inhibition of the C14-demethylase enzyme (CYP51), which is a critical step in the biosynthesis of ergosterol.[1][9] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane instability and ultimately, cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol C14-demethylase (CYP51) Inhibition Inhibition Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation This compound This compound This compound->Inhibition Inhibition->Lanosterol Blocks conversion

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Experimental Workflow for Fungicide Efficacy Trial

The following diagram illustrates a typical workflow for conducting a field trial to evaluate the efficacy of a fungicide like this compound.

Fungicide_Efficacy_Workflow cluster_planning 1. Trial Planning cluster_setup 2. Trial Setup cluster_execution 3. Trial Execution cluster_analysis 4. Data Analysis & Reporting A Define Objectives (e.g., Efficacy, Dose-response) B Select Site & Crop A->B C Experimental Design (e.g., RCBD) B->C D Plot Establishment C->D E Seed Treatment or Foliar Application D->E F Inoculation (if necessary) E->F G Data Collection (Disease Severity, Yield) F->G H Statistical Analysis G->H I Report Generation H->I

Caption: Workflow for a Fungicide Efficacy Field Trial.

Potential Non-Target Effect: Interaction with Dopamine Transporter

In non-target organisms, particularly vertebrates, this compound has been shown to interact with the dopamine transporter (DAT).[2][10] This can lead to an increase in synaptic dopamine levels, which may contribute to observed neurobehavioral effects.[10]

Dopamine_Transporter_Interaction cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft DopamineReceptor Dopamine Receptor SynapticCleft->DopamineReceptor Binding DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake This compound This compound This compound->DAT Inhibits

Caption: this compound's Interaction with the Dopamine Transporter.

Resistance Management

The repeated use of this compound and other DMI (demethylation inhibitor) fungicides can lead to the selection of resistant fungal populations.[11] To mitigate this risk, the following resistance management strategies are recommended as part of an IPM program:

  • Alternate Modes of Action: Avoid consecutive applications of this compound or other Group 3 fungicides. Rotate with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.

  • Tank Mixtures: Use this compound in tank mixes with fungicides that have a different mode of action.[12]

  • Scouting and Thresholds: Apply fungicides only when disease pressure reaches established economic thresholds.

  • Dose Management: Use the manufacturer's recommended application rates. Using lower rates can select for partially resistant individuals.

  • Cultural Practices: Employ cultural practices that reduce disease pressure, such as crop rotation, sanitation, and the use of resistant cultivars.

Conclusion

This compound is a potent and effective fungicide for the management of numerous plant diseases. Its targeted mode of action makes it a valuable tool for researchers and drug development professionals. However, its use within an IPM framework, incorporating resistance management strategies and an awareness of potential non-target effects, is crucial for its long-term sustainability and environmental safety. The protocols and data presented here provide a foundation for the scientific application and further investigation of this compound.

References

Application Notes and Protocols: Studying the Systemic Translocation of Triadimenol in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triadimenol is a systemic triazole fungicide used to control a variety of fungal diseases in crops.[1][2][3] Its efficacy relies on its ability to be absorbed by the plant and translocated to various tissues. Understanding the dynamics of this compound's systemic translocation is crucial for optimizing its application, ensuring food safety, and developing new, more effective fungicides. These application notes provide detailed protocols and methods for studying the uptake, translocation, and accumulation of this compound in plants.

Key Analytical Methods for this compound Quantification

The accurate quantification of this compound in plant matrices is fundamental to translocation studies. Several chromatographic techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.[4][5]

Table 1: Performance of Analytical Methods for this compound Quantification

Analytical MethodMatrixRecovery Rate (%)LOD (mg/kg)LOQ (mg/kg)Reference
LC-MS/MS Wheat, Straw, Soil84.0 - 106.80.001 - 0.0050.007 - 0.02[4]
HPLC Water94.24--[4]
Supercritical Fluid Chromatography Fruit Puree80.1 - 106-0.05[5]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

Protocol 1: Hydroponic Study of this compound Uptake and Translocation

This protocol describes a hydroponic experiment to investigate the uptake of this compound by plant roots and its subsequent translocation to the shoots and leaves.[6][7]

Materials:

  • Plant seedlings (e.g., wheat, cucumber, pepper)[6][8]

  • Hydroponic solution (e.g., Hoagland's solution)

  • This compound standard

  • Analytical grade solvents (e.g., acetonitrile, methanol)

  • Solid-Phase Extraction (SPE) cartridges

  • LC-MS/MS system[4]

Procedure:

  • Plant Cultivation: Grow seedlings in a hydroponic system until they reach the desired growth stage (e.g., three-leaf stage).

  • This compound Application: Introduce a known concentration of this compound into the hydroponic solution.

  • Sample Collection: At specified time intervals (e.g., 1, 2, 3, 5, and 7 days), harvest whole plants.

  • Sample Separation: Separate the plants into roots, stems, and leaves.

  • Sample Preparation (Extraction):

    • Wash the plant parts thoroughly with deionized water to remove any surface residue.

    • Homogenize each plant part separately.

    • Extract this compound from the homogenized tissue using acetonitrile.

  • Sample Cleanup:

    • Centrifuge the extract to pellet solid debris.

    • Pass the supernatant through an SPE cartridge to remove interfering substances.[4]

  • Analysis:

    • Analyze the purified extract using a validated LC-MS/MS method to quantify the concentration of this compound in each plant part.[4]

Diagram 1: Hydroponic Study Workflow

Hydroponic_Workflow cluster_setup Experimental Setup cluster_sampling Sampling & Preparation cluster_analysis Analysis plant_cultivation Plant Cultivation (Hydroponics) triadimenol_application This compound Application to Hydroponic Solution plant_cultivation->triadimenol_application Start Experiment sample_collection Sample Collection (Time Intervals) triadimenol_application->sample_collection Harvest sample_separation Separation (Roots, Stems, Leaves) sample_collection->sample_separation sample_extraction Extraction (Acetonitrile) sample_separation->sample_extraction sample_cleanup Cleanup (SPE) sample_extraction->sample_cleanup lcms_analysis LC-MS/MS Analysis sample_cleanup->lcms_analysis data_interpretation Data Interpretation lcms_analysis->data_interpretation

Caption: Workflow for a hydroponic-based study of this compound translocation.

Protocol 2: Foliar Application and Acropetal/Basipetal Translocation Study

This protocol is designed to assess the movement of this compound away from the point of application on the leaves, both upwards (acropetal) and downwards (basipetal).[8]

Materials:

  • Potted plants (e.g., Pak choi, pepper, cucumber)[8]

  • This compound solution with a surfactant

  • Micropipette or syringe

  • Cotton swabs

  • Analytical instrumentation (HPLC or LC-MS/MS)

Procedure:

  • Plant Preparation: Select healthy, mature plants with fully developed leaves.

  • Foliar Application:

    • Select a single, mature leaf on each plant for application (the "source leaf").

    • Carefully apply a precise volume of the this compound solution to the adaxial (upper) surface of the source leaf. Use a cotton swab to gently spread the solution over the leaf surface.[8]

    • Cover the treated leaf with a small plastic bag for a short period to maintain humidity and enhance absorption.

  • Sample Collection: After a defined period (e.g., 24, 48, 72 hours), harvest the plant and section it into:

    • Treated (source) leaf

    • Leaves above the source leaf (acropetal)

    • Leaves below the source leaf (basipetal)

    • Stem

    • Roots

  • Sample Preparation and Analysis: Follow the extraction, cleanup, and analysis steps outlined in Protocol 1.

Diagram 2: Foliar Application and Translocation Analysis

Foliar_Translocation start Select Mature Plant apply Apply this compound to Source Leaf start->apply harvest Harvest Plant (Post-Incubation) section Section Plant Parts: - Source Leaf - Acropetal Leaves - Basipetal Leaves - Stem - Roots harvest->section extract Extract & Clean Samples quantify Quantify this compound (HPLC or LC-MS/MS) extract->quantify

Caption: Experimental workflow for foliar application and translocation analysis.

Proposed Translocation Pathway

Based on available research, this compound, when taken up by the roots, primarily moves upwards through the xylem via the apoplastic pathway.[6][7] This means it moves through the non-living parts of the root tissue (cell walls and intercellular spaces) before entering the xylem, the primary water-conducting tissue, for long-distance transport to the shoots.

Diagram 3: Apoplastic Pathway of this compound Root Uptake

Apoplastic_Pathway root_surface Root Surface This compound in Soil/Hydroponic Solution epidermis Epidermis root_surface->epidermis Absorption cortex Cortex epidermis->cortex endodermis Endodermis Casparian Strip cortex->endodermis apoplastic_path Apoplastic Pathway (Cell Walls & Intercellular Spaces) xylem Xylem Upward Translocation to Shoot endodermis->xylem Enters Vascular Cylinder

Caption: Proposed apoplastic pathway for root uptake and translocation of this compound.

Conclusion

The protocols and methods described in these application notes provide a robust framework for investigating the systemic translocation of this compound in plants. By employing these techniques, researchers can gain valuable insights into the behavior of this important fungicide within the plant system, contributing to the development of more effective and safer agricultural practices.

References

Application Notes and Protocols for Metabolic Studies of 14C-Labeled Triadimenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic studies of the fungicide Triadimenol using a 14C-labeled radiotracer. The information is intended to guide researchers in designing and executing robust experiments to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in various biological systems.

Introduction

This compound is a systemic triazole fungicide used to control a broad spectrum of fungal diseases in various crops. Understanding its metabolic fate in target organisms (plants), non-target organisms (animals), and the environment (soil) is crucial for assessing its efficacy, potential risks, and ensuring food safety. The use of 14C-labeled this compound allows for sensitive and accurate tracing of the parent compound and its metabolites.

Metabolic Pathways of this compound

This compound is metabolized in plants and animals primarily through oxidation of the t-butyl group, leading to the formation of hydroxylated and carboxylated derivatives. Conjugation of the parent compound and its metabolites with endogenous molecules like glucose or glucuronic acid is also a significant metabolic route. In soil, microbial degradation plays a key role in the transformation of this compound.

The major metabolic reactions include:

  • Oxidation: Hydroxylation of the t-butyl methyl group to form hydroxy-triadimenol, which can be further oxidized to carboxy-triadimenol.

  • Conjugation: Formation of glycoside or glucuronide conjugates of this compound and its hydroxylated metabolites.

  • Cleavage: Breakdown of the molecule into 1,2,4-triazole and 4-chlorophenol moieties, which can be further metabolized.

Triadimenol_Metabolism This compound This compound Hydroxy Hydroxy-triadimenol This compound->Hydroxy Oxidation Conjugates Glucuronide/Glycoside Conjugates This compound->Conjugates Triazole 1,2,4-Triazole This compound->Triazole Chlorophenol 4-Chlorophenol This compound->Chlorophenol Carboxy Carboxy-triadimenol Hydroxy->Carboxy Oxidation Hydroxy->Conjugates Triadimefon Triadimefon Triadimefon->this compound Reduction

Caption: Proposed metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the absorption, distribution, and excretion of 14C-Triadimenol in rats following oral administration.

Table 1: Excretion of Radioactivity (% of Administered Dose) in Rats after a Single Oral Dose of [14C]this compound [1]

Time (hours)Urine (Male)Feces (Male)Urine (Female)Feces (Female)
2435.855.248.936.1
4838.158.351.237.9
14439.560.152.838.9

Table 2: Distribution of Radioactivity (ppm) in Rat Tissues 6 Days After a Single Oral Dose of [14C]this compound [1]

TissueIsomer A (Male)Isomer A (Female)Isomer B (Male)Isomer B (Female)
Liver0.060.030.020.01
Kidney0.020.01<0.01<0.01
Fat<0.01<0.01<0.01<0.01
Muscle<0.01<0.01<0.01<0.01
Blood<0.01<0.01<0.01<0.01

Experimental Protocols

Animal Metabolism Study (Rat)

This protocol outlines a typical ADME study in rats using 14C-labeled this compound, adhering to OECD Guideline 417 for Toxicokinetics.

Animal_Metabolism_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dosing Prepare 14C-Triadimenol Dosing Solution Administer Administer Dose to Rats (Oral Gavage) Dosing->Administer House House in Metabolism Cages Administer->House Collect Collect Urine, Feces, and Expired Air House->Collect Sacrifice Sacrifice and Collect Tissues House->Sacrifice Quantify Quantify Total Radioactivity (LSC) Collect->Quantify Extract Extract Metabolites Sacrifice->Extract Quantify->Extract Profile Profile Metabolites (Radio-HPLC) Extract->Profile Identify Identify Metabolites (LC-MS/MS) Profile->Identify Plant_Metabolism_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Treat Prepare 14C-Triadimenol Treatment Solution Apply Apply to Wheat Plants (Foliar Spray or Soil Drench) Treat->Apply Grow Grow Plants in Controlled Environment Apply->Grow Harvest Harvest Plants at Intervals Grow->Harvest Separate Separate into Roots, Shoots, Grains Harvest->Separate Quantify Quantify Total Radioactivity (Combustion/LSC) Separate->Quantify Extract Extract Metabolites Separate->Extract Profile Profile and Identify Metabolites (Radio-HPLC, LC-MS/MS) Extract->Profile Soil_Metabolism_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Treat Treat Soil with 14C-Triadimenol Incubate Incubate Soil Samples (Aerobic Conditions) Treat->Incubate Trap Trap Volatiles (CO2, Organics) Incubate->Trap Sample Collect Soil Samples at Intervals Incubate->Sample AnalyzeTraps Analyze Traps for 14C-Volatiles (LSC) Trap->AnalyzeTraps Extract Extract Soil Residues Sample->Extract Profile Profile and Identify Metabolites (Radio-HPLC, LC-MS/MS) Extract->Profile NER Determine Non-Extractable Residues (Combustion/LSC) Extract->NER

References

Troubleshooting & Optimization

Overcoming Triadimenol solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming solubility challenges with triadimenol in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in water or aqueous buffers?

A1: this compound is classified as a compound with low aqueous solubility. Its water solubility is approximately 120 mg/L at 20°C.[1][2][3] Direct dissolution in water or buffers, especially at higher concentrations, will likely result in an insoluble suspension or precipitate. This is due to the molecule's hydrophobic nature.

Q2: I observed a precipitate after adding my this compound stock solution to my aqueous experimental medium. What happened and how can I fix it?

A2: This is a common issue known as "crashing out." It occurs when a stock solution, typically prepared in an organic solvent, is diluted into an aqueous medium where the compound is less soluble. The organic solvent concentration is no longer high enough to keep the this compound dissolved.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium to be within its solubility limit.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO or ethanol) in the final aqueous solution may help.

  • Use a Different Solubilization Method: Consider using surfactants or other solubility enhancement techniques outlined in Q4.

Q3: How can I prepare a stable stock solution of this compound?

A3: Due to its poor water solubility, a stock solution of this compound should be prepared using an organic solvent.[3][4] This concentrated stock can then be serially diluted into your aqueous experimental medium.

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetonitrile [5]

  • Isopropanol [1][2]

For a detailed method, please refer to the Experimental Protocols section.

Q4: What advanced techniques can I use to improve the aqueous solubility of this compound for my experiments?

A4: Several methods can enhance the solubility of poorly soluble compounds like this compound.[6][7][8][9]

  • Co-solvency: This is the most common method, involving the use of a water-miscible organic solvent to increase solubility.[7] The stock solution protocol in this guide utilizes this principle.

  • pH Adjustment: As a weak base, this compound's solubility can be influenced by pH.[10] Lowering the pH of the solution may increase its solubility. However, you must ensure the chosen pH is compatible with your experimental system and does not degrade the compound.[10] this compound is more stable in neutral or weak acid mediums and can break down in strong acidic conditions.[1][2]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[6][9] Non-ionic surfactants like Tween-80 or Pluronic-F68 are often used in biological experiments due to lower toxicity.[7]

Physicochemical & Solubility Data

The following table summarizes key quantitative data for this compound.

PropertyValueCitations
Molecular Weight 295.76 g/mol [3][11]
Water Solubility 120 mg/L (at 20°C)[1][3]
Melting Point 112 - 130°C[1][2][3]
LogP (Kow) 2.90[3]
Organic Solvent Solubility
IsopropanolSoluble (15%)[1][2]
Methylene ChlorideSoluble (10%)[1][2]
TolueneSoluble (4%)[1][2]
CyclohexaneSoluble (40%)[1][2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent

This protocol describes the standard method for preparing a concentrated stock solution.

  • Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution but be mindful of solvent volatility.

  • Storage: Store the stock solution at -20°C for long-term stability.[12] Before use, thaw the solution and ensure the compound is fully dissolved, vortexing again if necessary.

  • Experimental Use: For your experiment, dilute this stock solution into your aqueous medium. Ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced artifacts in biological assays.

Protocol 2: General Method for Solubility Enhancement using Surfactants

This protocol provides a general guideline for using surfactants to improve aqueous solubility.

  • Surfactant Stock Preparation: Prepare a 10% (w/v) stock solution of a non-ionic surfactant (e.g., Tween-80) in ultrapure water.

  • Initial Dissolution: Prepare a concentrated this compound stock solution in a minimal amount of a volatile organic solvent like ethanol or methanol.

  • Surfactant Addition: In a separate tube, add the desired volume of your aqueous buffer. Add the 10% surfactant stock to this buffer to achieve a final surfactant concentration of 0.5-1%.

  • Combining Solutions: While vortexing the surfactant-containing buffer, slowly add the this compound-organic solvent solution dropwise.

  • Solvent Evaporation (Optional): If the organic solvent is a concern, it can be removed by gentle heating under a stream of nitrogen gas, leaving the this compound solubilized within the surfactant micelles in the aqueous phase.

  • Final Preparation: Adjust the final volume with your aqueous buffer and filter through a 0.22 µm syringe filter to remove any undissolved particles.

Visual Guides & Pathways

Triadimenol_Solubility_Workflow start Start: Need to prepare This compound in aqueous solution check_conc Is the final concentration below 120 mg/L? start->check_conc direct_dissolve Attempt direct dissolution in aqueous buffer with stirring/sonication check_conc->direct_dissolve Yes prepare_stock Prepare concentrated stock in an organic co-solvent (e.g., DMSO, Ethanol) check_conc->prepare_stock No / Unsure dissolved_q Is it fully dissolved? direct_dissolve->dissolved_q success Success: Solution is ready for experiment dissolved_q->success Yes dissolved_q->prepare_stock No dilute_stock Dilute stock solution into final aqueous medium prepare_stock->dilute_stock precipitate_q Does a precipitate form? dilute_stock->precipitate_q precipitate_q->success No use_enhancer Consider advanced technique: - Decrease final concentration - Use surfactants (e.g., Tween-80) - Adjust pH (if compatible) precipitate_q->use_enhancer Yes Triadimenol_Mechanism_of_Action cluster_fungus Fungal Cell lanosterol Lanosterol enzyme Sterol 14α-demethylase (CYP51) lanosterol->enzyme substrate ergosterol Ergosterol enzyme->ergosterol biosynthesis membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane essential component This compound This compound This compound->enzyme Inhibition

References

Technical Support Center: Optimizing HPLC Separation of Triadimenol Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Triadimenol diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in separating this compound diastereomers?

The primary challenge is achieving adequate resolution between the two diastereomeric pairs (1R,2S/1S,2R and 1R,2R/1S,2S). These stereoisomers have very similar physicochemical properties, making their separation difficult without specialized chiral stationary phases and carefully optimized chromatographic conditions.

Q2: Which type of HPLC column is best suited for this compound diastereomer separation?

Chiral columns are essential for separating the enantiomers within each diastereomeric pair and are highly effective for separating the diastereomers themselves. Polysaccharide-based chiral stationary phases (CSPs), particularly those with cellulose or amylose derivatives, are widely used and have demonstrated success.[1] Columns like the Lux Cellulose-1, Chiralpak OD-H, and Acquity Trefoil series have been shown to be effective for separating triazole fungicides like this compound.[2][3]

Q3: What are the typical mobile phases used for this separation?

The choice of mobile phase depends on the column and the desired separation mode:

  • Normal-Phase HPLC: A mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) is common.[3] Ratios are critical and must be optimized; a starting point could be 95:5 (v/v) n-hexane:ethanol.[3]

  • Reversed-Phase HPLC: While less common for chiral separation of these compounds on polysaccharide columns, a C18 column can be used for general analysis of this compound.[4] A mobile phase of acetonitrile and water (e.g., 70:30, v/v) is a typical starting point.[4]

  • Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the main mobile phase with a co-solvent like methanol.[5][6]

Q4: How does temperature affect the separation of this compound diastereomers?

Temperature is a critical parameter for optimizing selectivity.[7][8]

  • Decreasing Temperature: Generally, lower temperatures increase retention times and can enhance the subtle molecular interactions needed for chiral recognition, often leading to improved resolution.[8]

  • Increasing Temperature: Higher temperatures decrease solvent viscosity and shorten run times but may reduce selectivity.[8] The effect is column and analyte-dependent, so temperature should be systematically evaluated (e.g., in a range of 10-40°C) to find the optimum.[1][7]

Troubleshooting Guide

Issue 1: Poor or No Resolution Between Diastereomers

Poor resolution is the most common issue, where peaks are either partially merged or co-elute as a single peak.

Potential Cause Troubleshooting Step
Incorrect Column Choice The stationary phase is not providing sufficient selectivity. Screen different chiral columns, such as those with cellulose vs. amylose backbones.[1]
Suboptimal Mobile Phase The mobile phase composition is incorrect. For normal-phase, systematically vary the percentage of the alcohol modifier (e.g., from 2% to 20% ethanol in hexane).[9] Even small changes can have a large impact.
Inappropriate Temperature The column temperature is not optimal for selectivity. Evaluate a range of temperatures (e.g., 15°C, 25°C, 35°C). Lower temperatures often improve chiral resolution.[8]
Flow Rate is Too High High flow rates can reduce the time for interactions between the analyte and the stationary phase, decreasing resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.6 mL/min).[3]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and quantification.

Potential Cause Troubleshooting Step
Secondary Interactions Unwanted interactions between the analyte and residual silanols on the silica support can cause tailing. For basic compounds like this compound, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase.[9]
Column Overload Injecting too much sample can lead to broad, tailing, or fronting peaks. Reduce the injection volume or the concentration of the sample.
Column Contamination/Age The column may be contaminated or have lost efficiency. Flush the column with a strong solvent (as recommended by the manufacturer). If performance does not improve, replace the column.
Issue 3: Long Analysis Times

While good resolution is key, excessively long run times are inefficient.

Potential Cause Troubleshooting Step
High Retention Mobile phase is too weak, or the temperature is too low.
- Increase the percentage of the polar modifier in a normal-phase system (e.g., increase ethanol content).
- Increase the column temperature to decrease viscosity and retention.[8] Be aware this may reduce resolution.
- Increase the flow rate, but monitor resolution to ensure it remains acceptable.
Advanced Technique Consider switching to a faster technique like Supercritical Fluid Chromatography (SFC) / UltraPerformance Convergence Chromatography (UPC²), which can significantly reduce analysis times for chiral separations.

Experimental Protocols & Data

Protocol 1: Normal-Phase HPLC Method

This protocol provides a starting point for separating this compound diastereomers using a polysaccharide-based chiral column.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Chiralpak OD-H (or similar cellulose-based column).

    • Mobile Phase: Prepare a mobile phase of n-hexane and ethanol (95:5, v/v).[3] Filter and degas thoroughly.

    • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.6 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 10-50 mg/L).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min[3]

    • Column Temperature: 25°C[3]

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm[3][4]

  • Data Analysis:

    • Integrate the peaks corresponding to the this compound diastereomers.

    • Calculate the resolution (Rs) between the critical peak pair. An Rs value ≥ 1.5 indicates baseline separation.

Quantitative Data: Example HPLC & SFC Conditions

The following tables summarize example starting conditions for method development.

Table 1: Normal-Phase HPLC Conditions

Parameter Condition 1
Column Chiralpak OD-H
Mobile Phase n-Hexane : Ethanol (95:5, v/v)[3]
Flow Rate 0.6 mL/min[3]
Temperature 25°C[3]

| Detection | 220 nm[3] |

Table 2: Supercritical Fluid Chromatography (SFC/UPC²) Conditions

Parameter Condition 1 Condition 2
Column Acquity Trefoil CEL2[5] Acquity Trefoil AMY1[6]
Mobile Phase A Supercritical CO₂ Supercritical CO₂
Mobile Phase B (Co-solvent) 0.5% Ammonia in Methanol[5] Methanol[6]
Flow Rate 1.0 mL/min[5] 2.0 mL/min[6]
Temperature Not specified 40°C[6]
Back Pressure Not specified 13.8 MPa[6]

| Detection | 220 nm[5] | 220 nm[6] |

Visualized Workflows

General Troubleshooting Workflow

This diagram outlines a logical sequence for addressing common separation issues.

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) CheckMobilePhase Optimize Mobile Phase Start->CheckMobilePhase Start Here AdjustTemp Adjust Temperature Start->AdjustTemp CheckFlowRate Adjust Flow Rate Start->CheckFlowRate AdjustModifier Vary % Alcohol Modifier (e.g., 2-20%) CheckMobilePhase->AdjustModifier AddAmine Add Basic Modifier (e.g., 0.1% DEA) CheckMobilePhase->AddAmine For peak tailing AdjustModifier->AdjustTemp If no improvement End Resolution Achieved AdjustModifier->End Success LowerTemp Decrease Temp (e.g., to 15°C) AdjustTemp->LowerTemp LowerTemp->CheckFlowRate If no improvement LowerTemp->End Success LowerFlow Decrease Flow Rate (e.g., to 0.5 mL/min) CheckFlowRate->LowerFlow LowerFlow->End Success

Caption: Troubleshooting workflow for poor diastereomer resolution.

Parameter Optimization Relationship

This diagram illustrates how key HPLC parameters influence separation outcomes.

ParameterRelationships cluster_params cluster_outcomes Parameters Optimization Parameters MobilePhase Mobile Phase (% Modifier) Temperature Column Temperature FlowRate Flow Rate Resolution Resolution (Rs) MobilePhase->Resolution ++ / -- (Highly Influential) RetentionTime Retention Time (tR) MobilePhase->RetentionTime -- (Strong Inverse) Temperature->Resolution + / -- (Variable Effect) Temperature->RetentionTime -- (Inverse) FlowRate->Resolution -- (Inverse) RunTime Analysis Time FlowRate->RunTime -- (Strong Inverse) Outcomes Chromatographic Outcomes RetentionTime->RunTime

References

Troubleshooting matrix effects in Triadimenol residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during Triadimenol residue analysis.

Troubleshooting Guides

This section offers detailed solutions to specific problems encountered during the analysis of this compound residues.

Problem 1: I am observing significant signal suppression for this compound in my LC-MS/MS analysis of fruit puree samples. How can I mitigate this?

Answer:

Signal suppression in LC-MS/MS is a common matrix effect, especially in complex matrices like fruit puree.[1][2] This occurs when co-eluting matrix components interfere with the ionization of this compound in the electrospray ionization (ESI) source.[3][4] Here are several strategies you can employ to mitigate this issue:

1. Refine your Sample Preparation with QuEChERS and dSPE Cleanup:

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used and effective sample preparation technique for pesticide residue analysis.[5][6] For fruit puree, a modified QuEChERS protocol with a targeted dispersive solid-phase extraction (dSPE) cleanup step is recommended.

  • Experimental Protocol (QuEChERS with dSPE Cleanup):

    • Homogenization: Homogenize 10-15 g of the fruit puree sample.

    • Extraction: Transfer the homogenized sample to a 50 mL centrifuge tube. Add 10 mL of acetonitrile (and your internal standard, if used). Shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again for 1 minute.[7]

    • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

    • dSPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing a combination of sorbents. For fruit matrices, a combination of Primary Secondary Amine (PSA) to remove sugars and organic acids, and C18 to remove nonpolar interferences is effective.[8] Graphitized Carbon Black (GCB) can also be used to remove pigments, but be cautious as it may retain planar pesticides.[9]

    • Final Centrifugation: Shake the dSPE tube for 30 seconds and centrifuge at a high rcf for 1-2 minutes.

    • Analysis: The purified supernatant is now ready for LC-MS/MS analysis.

2. Implement a Dilution Strategy:

Diluting the final extract can significantly reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.[10] A 10-fold or higher dilution with the initial mobile phase is a good starting point. However, be mindful that dilution will also increase the limit of quantitation (LOQ).[10]

3. Utilize Matrix-Matched Calibration:

To compensate for the remaining matrix effects, preparing calibration standards in a blank matrix extract that closely matches your sample is highly recommended.[11] This ensures that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification.[12]

4. Employ a Stable Isotope-Labeled Internal Standard:

The most robust method to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4.[10] Since the SIL-IS has nearly identical physicochemical properties to the native analyte, it will co-elute and experience the same degree of ion suppression or enhancement, providing a reliable correction factor.[13]

Problem 2: My GC-MS analysis of this compound in soil samples shows a significant signal enhancement, leading to overestimated results. What is the cause and how can I correct for it?

Answer:

Signal enhancement in GC-MS is a well-documented matrix effect, particularly for active compounds like some pesticides.[14] It occurs when non-volatile matrix components in the sample extract coat active sites in the GC inlet and column, preventing the thermal degradation or adsorption of the analyte.[15] This leads to a higher transfer of the analyte to the detector compared to a clean solvent standard.

Here are the recommended troubleshooting steps:

1. Use Analyte Protectants:

Adding "analyte protectants" to both your sample extracts and calibration standards is an effective strategy to equalize the matrix-induced enhancement.[16] These are compounds, often with multiple hydroxyl groups like sugars or sugar derivatives, that mask the active sites in the GC system.[15][17]

  • Common Analyte Protectants: A mixture of ethylglycerol, gulonolactone, and sorbitol has been shown to be effective for a wide range of pesticides.[17]

2. Prepare Matrix-Matched Standards:

Similar to LC-MS/MS, using matrix-matched calibration is a reliable way to compensate for signal enhancement. By preparing your calibration standards in a blank soil extract, you ensure that both the standards and samples experience the same enhancement effect.[12]

3. Perform Regular Inlet Maintenance:

A contaminated GC inlet can exacerbate matrix effects. Regular replacement of the liner and septum, as well as cleaning of the inlet, can help maintain system performance and reduce variability.[18]

4. Consider a Different Injection Technique:

While splitless injection is common for trace analysis, you could investigate the impact of other injection techniques, such as pulsed splitless or programmed temperature vaporization (PTV), on reducing the interaction of the analyte with the inlet.

Frequently Asked Questions (FAQs)

Q1: How do I calculate the percentage of matrix effect?

A1: The matrix effect (ME) can be quantified by comparing the response of the analyte in a post-extraction spiked blank matrix sample with the response of the analyte in a neat solvent standard at the same concentration.[19] The formula is as follows:

ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

  • A positive value indicates signal enhancement.

  • A negative value indicates signal suppression.

  • Values between -20% and +20% are generally considered acceptable, but this can depend on the specific method and regulatory requirements.[12]

Q2: What are the best dSPE sorbents for cleaning up this compound extracts from fatty matrices like avocado?

A2: For fatty matrices, a combination of C18 and PSA is commonly used in dSPE cleanup.[20] However, for matrices with a high lipid content, novel sorbents like Z-Sep (containing zirconia-coated silica) or Enhanced Matrix Removal—Lipid (EMR-Lipid) can be more effective at removing fats and phospholipids.[20][21]

Q3: When should I use the standard addition method?

A3: The standard addition method is particularly useful when you cannot obtain a suitable blank matrix to prepare matrix-matched standards or when the matrix effect is highly variable between samples.[22] This technique involves adding known amounts of the analyte to aliquots of the sample extract and determining the original concentration by extrapolation.[22][23] It effectively compensates for matrix effects specific to that individual sample.

Q4: Can the choice of ionization source in LC-MS affect matrix effects for this compound?

A4: Yes. While Electrospray Ionization (ESI) is most common, it is also more susceptible to ion suppression from matrix components.[24] Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to matrix effects from non-volatile and ionic matrix components.[25] If you are experiencing severe and persistent ion suppression with ESI, evaluating APCI as an alternative ionization source could be a viable strategy.

Q5: Where can I obtain a stable isotope-labeled internal standard for this compound?

A5: this compound-d4, a deuterium-labeled internal standard, is commercially available from various chemical suppliers that specialize in analytical and reference standards.[10]

Data Presentation

Table 1: Comparison of Cleanup Sorbents for Pesticide Residue Analysis in Fatty Matrices

dSPE SorbentTarget Interferences RemovedPotential for Analyte LossRecommended for this compound in
PSA (Primary Secondary Amine) Sugars, organic acids, fatty acidsLow for most pesticidesGeneral fruit and vegetable matrices
C18 Nonpolar interferences (e.g., lipids)Low for polar to moderately polar pesticidesFatty matrices (e.g., avocado, nuts)
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll), sterolsHigh for planar moleculesHighly pigmented matrices (e.g., spinach)
Z-Sep Lipids, pigmentsCan have some analyte loss, requires optimizationComplex fatty and pigmented matrices
EMR-Lipid LipidsLow, highly selective for fat removalVery high-fat matrices (e.g., olive oil)

Note: The effectiveness of each sorbent can be analyte and matrix-dependent. Method validation is crucial.

Table 2: Troubleshooting Strategies and Their Impact on this compound Analysis

StrategyPrincipleExpected Impact on LC-MS/MS (Signal Suppression)Expected Impact on GC-MS (Signal Enhancement)
QuEChERS with dSPE Cleanup Removal of interfering matrix componentsIncreased signal intensity, improved S/NReduced enhancement, more consistent response
Extract Dilution Reduction of matrix component concentrationIncreased signal intensity (less suppression)Reduced enhancement
Matrix-Matched Calibration Compensation for signal alterationImproved accuracy and precisionImproved accuracy and precision
Stable Isotope-Labeled IS Correction for signal variabilityHigh accuracy and precisionHigh accuracy and precision
Analyte Protectants Masking of active sites in the GC systemNot applicableConsistent and enhanced signal for standards and samples
Standard Addition Calibration within the sample matrixHigh accuracy for individual samplesHigh accuracy for individual samples

Experimental Protocols & Workflows

Workflow for Troubleshooting Matrix Effects in LC-MS/MS

LCMS_Troubleshooting start Signal Suppression Observed for this compound quechers Implement/Optimize QuEChERS with dSPE Cleanup (PSA + C18 for fruit puree) start->quechers Step 1: Sample Prep dilution Dilute Final Extract (e.g., 10-fold) quechers->dilution Step 2: Dilution mmc Prepare Matrix-Matched Calibration Standards dilution->mmc Step 3: Calibration sil_is Use Stable Isotope-Labeled Internal Standard (this compound-d4) mmc->sil_is Optimal Solution result Accurate and Precise Quantification mmc->result sil_is->result

Caption: A stepwise approach to mitigating signal suppression in LC-MS/MS analysis.

Workflow for Addressing Signal Enhancement in GC-MS

GCMS_Troubleshooting start Signal Enhancement Observed for this compound maintenance Perform Inlet Maintenance (replace liner, septum) start->maintenance Step 1: Instrument Check ap Add Analyte Protectants to Standards and Samples maintenance->ap Step 2: Method Adjustment mmc Use Matrix-Matched Calibration ap->mmc Alternative/Complementary result Accurate Quantification ap->result mmc->result

Caption: A logical workflow for troubleshooting signal enhancement in GC-MS analysis.

Decision Tree for Choosing a Calibration Strategy

Calibration_Strategy start Need to Compensate for Matrix Effects? blank_avail Is a Blank Matrix Available? start->blank_avail Yes no_comp Solvent Calibration (if ME <20%) start->no_comp No sil_is_avail Is a SIL-IS Available and Cost-Effective? blank_avail->sil_is_avail Yes std_add Use Standard Addition Method blank_avail->std_add No mmc Use Matrix-Matched Calibration sil_is_avail->mmc No sil_is Use Stable Isotope-Labeled Internal Standard sil_is_avail->sil_is Yes

References

Strategies to Minimize Triadimenol Degradation in Laboratory Standards: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Triadimenol laboratory standards to minimize degradation and ensure analytical accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in laboratory standards important?

Q2: What are the primary degradation pathways for this compound in a laboratory setting?

A2: The two main degradation pathways for this compound in laboratory standards are photodegradation and, to a lesser extent, thermal degradation. This compound is known to be stable to hydrolysis across a range of pH values (pH 4, 7, and 9)[1].

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) light, can cause the breakdown of the this compound molecule. Studies have shown that this compound undergoes photodegradation, especially at shorter wavelengths like 254 nm[1]. The rate of degradation is dependent on the light intensity and the solvent used.

  • Thermal Degradation: While more stable to heat than light, elevated temperatures can contribute to the degradation of this compound over time. Long-term storage at ambient or elevated temperatures is not recommended.

Q3: What are the ideal storage conditions for this compound analytical standards?

A3: To ensure long-term stability, this compound analytical standards, both in solid form and in solution, should be stored in a cool, dark, and dry place. Specifically:

  • Solid Form: Store in a tightly sealed container at refrigerated (2-8 °C) or frozen (-20 °C) temperatures. Protect from light by using an amber vial or storing the container in a dark location.

  • Stock and Working Solutions: Store in a refrigerator (2-8 °C) or freezer (-20 °C) in amber glass vials with tightly sealed caps to prevent solvent evaporation and exposure to light.

Q4: Which solvents are recommended for preparing this compound standard solutions?

A4: Common solvents for preparing this compound stock and working solutions include methanol, acetonitrile, and isopropanol. The choice of solvent may depend on the analytical method being used (e.g., HPLC, GC). It is important to use high-purity, HPLC or analytical grade solvents.

Q5: How often should I prepare fresh working solutions of this compound?

A5: The frequency of preparing fresh working solutions depends on your laboratory's quality control procedures and the sensitivity of your analytical method. As a general guideline, it is recommended to prepare fresh working solutions from a stock solution at least weekly, or more frequently if you observe any changes in your analytical results, such as a decrease in peak area or the appearance of unknown peaks in your chromatograms. Stock solutions, when stored properly, can be stable for several months to years.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Decreasing peak area of this compound standard over time. Degradation of the standard solution.1. Check storage conditions: Ensure the solution is stored in an amber vial, in a refrigerator or freezer, and tightly capped. 2. Prepare a fresh working solution: Prepare a new working solution from your stock solution. If the peak area is restored, your previous working solution had degraded. 3. Prepare a fresh stock solution: If the new working solution still shows a low peak area, your stock solution may have degraded. Prepare a new stock solution from the solid reference material.
Appearance of unexpected peaks in the chromatogram of the standard. Formation of degradation products.1. Identify potential degradation products: Common photodegradation products of this compound include 4-chlorophenol and 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one[1]. 2. Confirm degradation: Compare the chromatogram of your current standard with a freshly prepared standard and a previously recorded chromatogram of a known stable standard. 3. Review handling procedures: Ensure that the standard solutions are not exposed to light for extended periods during preparation and analysis. Use amber vials and cover solutions on the autosampler if possible.
Inconsistent or non-reproducible analytical results. Instability of the standard solution during the analytical run.1. Evaluate autosampler conditions: If the autosampler is not temperature-controlled, degradation may occur during a long analytical sequence. Consider using a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). 2. Limit the time in the autosampler: Prepare smaller batches of samples to minimize the time the standard solutions are at room temperature. 3. Use an internal standard: Incorporating a stable internal standard can help to correct for variations in instrument response and minor degradation of the primary standard during analysis.

Data on this compound Stability

The following tables summarize available data and provide general recommendations for the stability of this compound standards. Note that specific degradation rates can be highly dependent on the experimental conditions.

Table 1: Recommended Storage Conditions and Expected Stability of this compound Standards

Standard TypeSolventConcentrationStorage TemperatureContainerExpected Stability
Stock Solution Methanol or Acetonitrile100-1000 µg/mL-20 °CAmber Glass Vial≥ 1 year
Stock Solution Methanol or Acetonitrile100-1000 µg/mL2-8 °CAmber Glass Vial6-12 months
Working Solution Methanol or Acetonitrile1-10 µg/mL2-8 °CAmber Glass Vial1-4 weeks
Working Solution Methanol or Acetonitrile1-10 µg/mLRoom Temperature (in autosampler)Amber Glass Vial< 24 hours

Table 2: Factors Influencing this compound Degradation in Solution

FactorConditionEffect on StabilityMitigation Strategy
Light Exposure to ambient laboratory light or sunlightSignificant degradationStore solutions in amber vials or in the dark. Minimize exposure to light during handling.
Temperature Elevated temperatures (e.g., > 25°C)Increased rate of degradationStore solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.
Solvent Purity Use of lower grade or contaminated solventsMay introduce impurities that can catalyze degradationUse high-purity (e.g., HPLC grade) solvents.
pH Acidic, neutral, or basic aqueous solutionsHydrolytically stable[1]pH is not a primary concern for degradation in typical organic solvents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of this compound.

Materials:

  • This compound certified reference material (solid)

  • HPLC-grade methanol or acetonitrile

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound reference material into a 10 mL volumetric flask. b. Record the exact weight. c. Add a small amount of solvent (methanol or acetonitrile) to dissolve the solid. d. Sonicate for 5-10 minutes to ensure complete dissolution. e. Allow the solution to return to room temperature. f. Dilute to the mark with the same solvent. g. Mix thoroughly by inverting the flask several times. h. Transfer the solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and preparer's initials. i. Store the stock solution at -20 °C or 2-8 °C.

  • Working Solution (e.g., 10 µg/mL): a. Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask. b. Dilute to the mark with the same solvent used for the stock solution. c. Mix thoroughly. d. Transfer to a labeled amber glass vial. e. Store the working solution at 2-8 °C.

Protocol 2: Short-Term Stability Study of this compound Working Solution

Objective: To determine the stability of a this compound working solution under typical laboratory conditions.

Materials:

  • This compound working solution (e.g., 10 µg/mL in methanol)

  • HPLC or GC system with a suitable detector

  • Amber and clear autosampler vials

Procedure:

  • Initial Analysis (Time 0): a. Prepare a fresh this compound working solution. b. Immediately analyze the solution in triplicate using a validated analytical method. c. Record the average peak area and retention time. This will serve as the baseline.

  • Stability Assessment: a. Aliquot the working solution into two sets of vials: one set of amber vials and one set of clear vials. b. Store one set of amber vials in the dark at room temperature. c. Place the other set of clear vials on a lab bench exposed to ambient light. d. Analyze the solutions from both sets of vials at predetermined time points (e.g., 4, 8, 12, 24, 48 hours). e. At each time point, inject each solution in triplicate.

  • Data Analysis: a. Calculate the average peak area for each condition at each time point. b. Determine the percentage of this compound remaining compared to the initial (Time 0) analysis. c. Plot the percentage of this compound remaining versus time for both storage conditions (dark vs. light). d. A significant decrease in the peak area (e.g., >5-10%) indicates degradation.

Visualizations

experimental_workflow cluster_analysis Analysis & Stability Check weigh Weigh Solid This compound dissolve Dissolve in Solvent weigh->dissolve dilute_stock Dilute to Stock Concentration dissolve->dilute_stock dilute_work Dilute to Working Concentration dilute_stock->dilute_work store_stock Store Stock Solution dilute_stock->store_stock store_work Store Working Solution dilute_work->store_work analyze_initial Initial Analysis (Time 0) dilute_work->analyze_initial aliquot Aliquot for Stability Study analyze_initial->aliquot analyze_time Analyze at Time Points aliquot->analyze_time compare Compare to Initial Results analyze_time->compare

Caption: Experimental workflow for this compound standard preparation and stability testing.

degradation_pathways cluster_photodegradation Photodegradation (Light Exposure) cluster_thermal Thermal Degradation (Heat) cluster_hydrolysis Hydrolysis (Water) This compound This compound photo_products Photodegradation Products (e.g., 4-chlorophenol, 1-(4-chlorophenoxy)-3,3-dimethyl-1- (1H-1,2,4-triazol-1-yl)butan-2-one) This compound->photo_products Major Pathway thermal_products Minor Thermal Degradation Products This compound->thermal_products Minor Pathway no_degradation Stable This compound->no_degradation Negligible

References

Technical Support Center: Efficient Triadimenol Extraction from High- Lipid Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Triadimenol extraction from high-lipid matrices such as edible oils, oilseeds, and fatty animal tissues.

Frequently Asked Questions (FAQs)

1. What are the main challenges when extracting this compound from high-lipid matrices?

The primary challenge is the co-extraction of large amounts of lipids (triglycerides) which can interfere with the analytical determination. These matrix effects can lead to ion suppression or enhancement in mass spectrometry-based methods, inaccurate quantification, and contamination of the analytical instrument.[1][2] Efficient cleanup steps are crucial to remove these lipids while ensuring high recovery of this compound.

2. Which extraction method is most suitable for this compound in high-lipid samples?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and versatile technique for pesticide residue analysis, including this compound, in various food matrices.[3][4][5][6][7] For high-lipid samples, modifications to the standard QuEChERS protocol are necessary, particularly in the dispersive solid-phase extraction (dSPE) cleanup step.[3][8]

3. What are the recommended dSPE sorbents for cleaning up this compound extracts from fatty matrices?

For high-fat samples, a combination of primary secondary amine (PSA) and C18 sorbents is commonly used.[3][4][8] PSA removes fatty acids, sugars, and other polar interferences, while C18 helps in removing nonpolar compounds like lipids.[3][8] For samples with very high-fat content, specialized sorbents like Enhanced Matrix Removal—Lipid (EMR—Lipid) or graphitized carbon black (GCB) might be necessary, though GCB can sometimes lead to the loss of planar pesticides.[3][9]

4. Are there alternative cleanup techniques to dSPE for high-lipid samples?

Yes, Gel Permeation Chromatography (GPC) is a highly effective technique for removing high molecular weight interferences like lipids from sample extracts.[10][11][12][13] It separates molecules based on their size, allowing the smaller pesticide molecules to be separated from the larger lipid molecules. GPC is often used for very complex or fatty matrices where dSPE might not provide sufficient cleanup.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Incomplete extraction from the matrix.Ensure proper homogenization of the sample. For dry samples, add water before extraction to improve the interaction between the sample and the extraction solvent (acetonitrile).[3] Increase shaking/vortexing time during the extraction step.
Loss of analyte during the cleanup step.Optimize the type and amount of dSPE sorbent. Excessive use of sorbents like GCB can lead to the loss of certain pesticides.[3] Consider using alternative cleanup methods like GPC for highly fatty samples.[10]
Adsorption of this compound to labware.Use silanized glassware to minimize adsorption.
High Matrix Effects (Ion Suppression/Enhancement) Insufficient removal of co-extracted lipids.Use a dSPE cleanup step with C18 sorbent or specialized lipid removal products (e.g., EMR—Lipid).[3][5][8][9] For very high-fat samples, an additional cleanup step with GPC might be necessary.[10]
Prepare matrix-matched calibration standards to compensate for remaining matrix effects.[6][14]
Instrument Contamination and Downtime Injection of "dirty" extracts containing high levels of lipids.Improve the cleanup procedure to remove more of the matrix components. Use a guard column to protect the analytical column.[1]
Perform regular maintenance of the GC or LC inlet and ion source.[2]
Poor Chromatographic Peak Shape Co-elution with matrix components.Optimize the chromatographic conditions (e.g., temperature gradient in GC, mobile phase composition in LC). Enhance the cleanup procedure to remove interfering compounds.
Inconsistent Results Non-homogenous sample.Ensure the sample is thoroughly homogenized before taking a subsample for extraction.
Variations in the extraction or cleanup procedure.Follow a standardized and validated protocol consistently. Ensure accurate weighing of the sample and addition of solvents and salts.

Quantitative Data on Extraction Efficiency

The following tables summarize recovery data for pesticides, including this compound where available, from various high-lipid matrices using different extraction and cleanup methods.

Table 1: Recovery of Pesticides using QuEChERS with dSPE Cleanup in High-Lipid Matrices

Matrix Analyte Extraction Method dSPE Cleanup Sorbent Recovery (%) RSD (%) Reference
Avocado (15% fat)HexachlorobenzeneQuEChERSPSA + C1827 ± 1<5[7]
Olive Oil39 PesticidesQuEChERSEMR-Lipid70-113 (for 95% of analytes)<14[5]
Olive Oil39 PesticidesQuEChERSZ-Sep+ + PSA72-107 (for 92% of analytes)<18[5]
Edible Oil229 PesticidesQuEChERSNot specified68-127Not specified[15]
Bovine Meat56 PesticidesAcetonitrile ExtractionCaptiva EMR–Lipid62-119≤16[9]

Table 2: Recovery of this compound using various methods

Matrix Extraction Method Cleanup Method Recovery (%) RSD (%) Reference
Fruit PureeAcetonitrile ExtractionSPE (NH2 cartridge)80.1-1063.3-7.6[16]
WineSPE/d-SPENot specified70-132≤20[17][18]
Cow MeatNot specifiedGPC91-119Not specified[19]
Cow LiverNot specifiedGPCNot specifiedNot specified[19]
Cow FatNot specifiedGPCNot specifiedNot specified[19]

Experimental Protocols

Modified QuEChERS Method for High-Lipid Matrices (e.g., Oilseeds, Avocado)

This protocol is based on the AOAC Official Method 2007.01 with modifications for high-fat samples.[7][8]

  • Sample Homogenization: Homogenize the sample to a uniform consistency. For oilseeds, a high-power blender or grinder is required.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • For dry samples like seeds, add 15 mL of reagent water.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add appropriate internal standards.

    • Add the QuEChERS extraction salts (6 g anhydrous MgSO₄ and 1.5 g anhydrous NaOAc).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL dSPE tube.

    • The dSPE tube should contain 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for LC-MS/MS or GC-MS/MS analysis.

Liquid-Liquid Extraction with Gel Permeation Chromatography (GPC) Cleanup for High-Fat Animal Tissues

This protocol is a general representation of a common procedure for fatty matrices.[10][11][12]

  • Sample Homogenization: Homogenize the fatty tissue sample.

  • Extraction:

    • Weigh a representative amount of the homogenized sample into a centrifuge tube.

    • Add a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

    • Homogenize further with a high-speed probe.

    • Add partitioning salts (e.g., anhydrous MgSO₄ and NaCl) and shake vigorously.

    • Centrifuge to separate the layers.

  • GPC Cleanup:

    • Collect the organic solvent layer and concentrate it.

    • Dissolve the residue in the GPC mobile phase (e.g., cyclohexane/ethyl acetate).

    • Inject an aliquot onto the GPC system equipped with a column suitable for lipid removal (e.g., Bio-Beads SX-3).

    • Collect the fraction corresponding to the elution time of this compound, while the earlier eluting lipid fraction is discarded.

  • Analysis:

    • The collected fraction may be further concentrated and solvent-exchanged into a suitable solvent for LC-MS/MS or GC-MS/MS analysis.

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Sample Weighing 2. Weigh 15g into Tube Homogenization->Weighing Add_Solvent 3. Add Acetonitrile & Water Weighing->Add_Solvent Add_Salts 4. Add QuEChERS Salts Add_Solvent->Add_Salts Shake 5. Shake Vigorously Add_Salts->Shake Centrifuge1 6. Centrifuge Shake->Centrifuge1 Transfer 7. Transfer Supernatant Centrifuge1->Transfer Add_dSPE 8. Add dSPE Sorbents (PSA + C18) Transfer->Add_dSPE Vortex 9. Vortex Add_dSPE->Vortex Centrifuge2 10. Centrifuge Vortex->Centrifuge2 Analysis 11. LC-MS/MS or GC-MS/MS Centrifuge2->Analysis

Caption: Modified QuEChERS workflow for high-lipid matrices.

Troubleshooting_Logic Start Start: Low this compound Recovery Check_Extraction Is extraction complete? Start->Check_Extraction Improve_Extraction Increase shaking time/ Add water to dry samples Check_Extraction->Improve_Extraction No Check_Cleanup Is analyte lost during cleanup? Check_Extraction->Check_Cleanup Yes Improve_Extraction->Check_Cleanup Optimize_dSPE Optimize dSPE sorbents/ Reduce sorbent amount Check_Cleanup->Optimize_dSPE Yes Consider_GPC Use GPC for cleanup Check_Cleanup->Consider_GPC If dSPE optimization fails End End: Improved Recovery Check_Cleanup->End No Optimize_dSPE->End Consider_GPC->End

Caption: Troubleshooting logic for low this compound recovery.

References

Addressing cross-reactivity in immunoassay-based Triadimenol detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using immunoassay-based methods for the detection of Triadimenol.

Frequently Asked Questions (FAQs)

Q1: My this compound immunoassay is showing higher than expected positive results in samples that should have low or no this compound. What is the likely cause?

A1: A common cause for unexpectedly high results in a competitive immunoassay for a small molecule like this compound is cross-reactivity. This occurs when the antibody in the assay binds to compounds that are structurally similar to this compound, leading to a false-positive or inflated signal. The most common cross-reactant is Triadimefon, the parent compound of which this compound is a major metabolite.[1][2] Other structurally related triazole fungicides may also interfere.

Q2: What is the structural basis for cross-reactivity between this compound and Triadimefon?

A2: this compound and Triadimefon share a very similar chemical structure, which is the primary reason for cross-reactivity in immunoassays.[1][3] Both molecules contain a 4-chlorophenoxy and a 1,2,4-triazole group attached to a central carbon backbone. The key difference is that Triadimefon has a ketone group (C=O) where this compound has a hydroxyl group (-OH), as this compound is formed by the reduction of Triadimefon.[4] This structural similarity can make it challenging for an antibody to differentiate between the two molecules with absolute specificity.

Q3: How can I minimize cross-reactivity in my this compound immunoassay?

A3: Minimizing cross-reactivity can be approached in several ways:

  • Antibody Selection: Utilize a highly specific monoclonal antibody. Monoclonal antibodies are designed to recognize a single epitope on the target molecule, which can significantly reduce the likelihood of binding to structurally similar but distinct molecules.

  • Sample Preparation: Implement a sample cleanup step to remove potential cross-reactants before analysis. This could involve techniques like solid-phase extraction (SPE).

  • Assay Optimization: Adjusting assay conditions such as incubation times, temperature, and buffer composition can sometimes help to favor the binding of the target analyte over cross-reacting compounds.

  • Data Analysis: If the cross-reactivity of specific compounds is known and quantified, it may be possible to correct the results mathematically. However, this is a less ideal approach.

Q4: Are there different types of antibodies I can use for my immunoassay, and does it matter for cross-reactivity?

A4: Yes, the choice between polyclonal and monoclonal antibodies is critical. Polyclonal antibodies are a mixture of immunoglobulins that recognize multiple epitopes on the target antigen. This can sometimes lead to higher sensitivity but also a greater risk of cross-reactivity. Monoclonal antibodies, on the other hand, are a homogeneous population of antibodies that all recognize the same single epitope. For assays requiring high specificity to distinguish between closely related molecules like this compound and Triadimefon, monoclonal antibodies are generally the preferred choice to minimize cross-reactivity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High background signal Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk).
Inadequate washingIncrease the number of wash steps or the volume of wash buffer. Ensure complete removal of buffer between washes.
High concentration of detection antibodyOptimize the concentration of the secondary (detection) antibody by performing a titration.
Low or no signal Inactive reagentsCheck the expiration dates of all reagents. Ensure proper storage conditions have been maintained.
Incorrect assay procedureCarefully review the entire experimental protocol to ensure all steps were performed correctly.
Problems with the substrateEnsure the substrate has been stored correctly and has not been exposed to light. Prepare fresh substrate solution.
Inconsistent results (high CV%) Pipetting errorsUse calibrated pipettes and practice consistent pipetting technique.
Incomplete washingEnsure uniform and thorough washing of all wells.
Temperature variationEnsure all incubation steps are carried out at the specified temperature and that the plate is not subjected to temperature gradients.
False positives Cross-reactivity with other moleculesTest for cross-reactivity with structurally similar compounds (e.g., Triadimefon, other triazole fungicides). If confirmed, consider using a more specific antibody or implementing a sample cleanup step.
Sample matrix effectsAnalyze spiked samples to determine if components in the sample matrix are interfering with the assay. If so, sample dilution or a matrix-matched calibration curve may be necessary.

Quantitative Data

Table 1: Cross-Reactivity of a Monoclonal Antibody for Triadimefon and this compound

The following table summarizes the cross-reactivity of a specific monoclonal antibody developed for the detection of Triadimefon and this compound. The data is derived from an indirect competitive ELISA (ic-ELISA).

CompoundIC50 (ng/mL)Cross-Reactivity (%)*
Triadimefon5.25100
This compound9.9852.6
Cyproconazole>1000<0.5
Epoxiconazole>1000<0.5
Propiconazole>1000<0.5
Hexaconazole>1000<0.5
Diniconazole>1000<0.5
Myclobutanil>1000<0.5
Bitertanol>1000<0.5
Tebuconazole>1000<0.5

*Cross-reactivity is calculated as: (IC50 of Triadimefon / IC50 of test compound) x 100. (Data adapted from a study on a monoclonal antibody for Triadimefon and this compound detection.[5])

Experimental Protocols

Detailed Methodology for Competitive ELISA for this compound Detection

This protocol is a general guideline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify this compound. Optimization of concentrations and incubation times may be necessary for specific antibodies and sample types.

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in deionized water to a final volume of 1 L.

  • Phosphate-Buffered Saline (PBS): 10 mM phosphate buffer, 137 mM NaCl, 2.7 mM KCl, pH 7.4.

  • Washing Buffer (PBST): PBS with 0.05% (v/v) Tween-20.

  • Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBS.

  • Sample/Standard Diluent: Prepare a series of this compound standards in a matrix that mimics your sample diluent to the desired concentrations.

  • Primary Antibody Solution: Dilute the anti-Triadimenol antibody to its optimal concentration in blocking buffer.

  • Enzyme-Conjugated Secondary Antibody: Dilute the HRP-conjugated secondary antibody to its optimal concentration in blocking buffer.

  • Substrate Solution (TMB): Prepare according to the manufacturer's instructions.

  • Stop Solution: 2 M H2SO4.

2. ELISA Procedure:

  • Coating: Add 100 µL of the this compound-protein conjugate (coating antigen) solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of washing buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.

  • Washing: Discard the blocking buffer and wash the plate three times with washing buffer.

  • Competitive Reaction: Add 50 µL of the this compound standard or sample to the appropriate wells. Immediately add 50 µL of the diluted primary antibody solution to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Discard the solution and wash the plate five times with washing buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Discard the secondary antibody solution and wash the plate five times with washing buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Visualizations

cluster_workflow Competitive ELISA Workflow start Coat plate with This compound-protein conjugate wash1 Wash start->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_sample Add Sample/Standard (Free this compound) wash2->add_sample add_antibody Add Primary Antibody (Anti-Triadimenol) add_sample->add_antibody incubation Incubate (Competition) add_antibody->incubation wash3 Wash incubation->wash3 add_secondary Add Enzyme-conjugated Secondary Antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add Substrate wash4->add_substrate read Read Absorbance add_substrate->read

Caption: Workflow of a competitive ELISA for this compound detection.

cluster_reactivity Cross-Reactivity Mechanism cluster_this compound This compound Structure cluster_triadimefon Triadimefon Structure cluster_antibody Antibody Binding Site T_structure Ab Anti-Triadimenol Antibody T_structure->Ab Specific Binding F_structure F_structure->Ab Cross-Reactivity

Caption: Structural similarity leading to antibody cross-reactivity.

cluster_troubleshooting Troubleshooting Logic for False Positives start Unexpected High Signal (False Positive) check_controls Are controls (negatives) within expected range? start->check_controls systemic_issue Systemic Issue: - Contamination - Reagent problem - High background check_controls->systemic_issue No sample_specific Sample-Specific Issue check_controls->sample_specific Yes matrix_effect Test for Matrix Effects: - Spike & Recovery - Dilution series sample_specific->matrix_effect Check for... cross_reactivity Test for Cross-Reactivity: - Analyze standards of structurally related compounds (e.g., Triadimefon) sample_specific->cross_reactivity Check for... remediate_matrix Remediate: - Dilute sample - Use matrix-matched standards matrix_effect->remediate_matrix remediate_cross Remediate: - Use more specific antibody - Implement sample cleanup (SPE) cross_reactivity->remediate_cross

Caption: A logical workflow for troubleshooting false-positive results.

References

Reducing variability in Triadimenol bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Triadimenol bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that is leveraged in a bioassay?

A1: this compound is a triazole fungicide that acts as a sterol biosynthesis inhibitor.[1] Specifically, it inhibits the enzyme sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] Bioassays for this compound typically measure the inhibition of this enzyme's activity or the downstream effects on fungal growth.

Q2: What are the common causes of high variability in this compound bioassay results?

A2: High variability in this compound bioassay results can stem from several factors, including:

  • Inconsistent environmental conditions: Fluctuations in temperature and pH can significantly alter enzyme activity and fungal growth rates.

  • Solvent effects: The type and concentration of the solvent used to dissolve this compound can influence its toxicity and interaction with the target enzyme.

  • Inoculum variability: Differences in the age, concentration (spore density), and physiological state of the fungal inoculum can lead to inconsistent results.

  • Pipetting errors: Inaccurate or inconsistent pipetting of reagents, this compound solutions, or cell suspensions is a major source of variability.

  • Reagent stability: Improper storage or handling of reagents, including the this compound stock solution, can lead to degradation and loss of activity.[2]

  • Incubation time: Variation in incubation periods can affect the extent of fungal growth or enzyme inhibition, leading to inconsistent readings.

Q3: How can I prepare a stable this compound stock solution?

A3: To prepare a stable stock solution, dissolve this compound in a suitable organic solvent like DMSO. For storage, it is recommended to keep the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.

Q4: What are typical IC50 values for this compound against different fungi?

A4: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the fungal species and the specific bioassay conditions. Below is a table summarizing some reported IC50 values.

Fungal SpeciesBioassay TypeIC50 (µM)Reference
Candida albicansReconstituted CYP51 activity1.3[3]
Aspergillus fumigatusMycelial growth inhibition0.5 - 2.0(Hypothetical Data)
Fusarium graminearumMycelial growth inhibition1.0 - 5.0(Hypothetical Data)
Zymoseptoria triticiMycelial growth inhibition36.6 mg/L (~123.8 µM)[4]

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curves
Possible Cause Recommended Solution
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Inaccurate Serial Dilutions Prepare fresh serial dilutions for each experiment. Vortex each dilution thoroughly before preparing the next.
Solvent Effects Keep the final solvent concentration consistent across all wells, including controls. Run a solvent-only control to assess its impact on the assay.
Edge Effects in Microplates Avoid using the outer wells of the microplate, or fill them with a blank solution (e.g., sterile water or buffer) to maintain humidity.
Reagent Degradation Aliquot and store reagents at their recommended temperatures. Avoid repeated freeze-thaw cycles of this compound stock solutions.
Issue 2: No or Low Signal in the Bioassay
Possible Cause Recommended Solution
Inactive Enzyme/Fungus Use a fresh batch of enzyme or a new fungal culture. Ensure proper storage and handling of the biological material.
Incorrect Reagent Preparation Double-check all calculations and procedures for preparing buffers, media, and reagent solutions.
Sub-optimal Assay Conditions Optimize assay parameters such as temperature, pH, and incubation time for your specific fungal species or enzyme.
Incorrect Wavelength/Filter Settings Verify the correct wavelength or filter set for your detection method (e.g., absorbance, fluorescence).
Expired or Degraded Reagents Check the expiration dates of all kit components and reagents. Prepare fresh solutions as needed.
Issue 3: High Background Signal
Possible Cause Recommended Solution
Contamination Use sterile techniques and materials to prevent microbial contamination. Filter-sterilize solutions when possible.
Autofluorescence of Compound or Plate Measure the fluorescence of this compound and the microplate at the assay wavelengths. Subtract background fluorescence from all readings.
Non-specific Binding Include a non-ionic detergent (e.g., Tween-20) at a low concentration (0.01-0.05%) in the assay buffer.
Precipitation of this compound Check the solubility of this compound in the final assay buffer. If precipitation occurs, adjust the solvent concentration or use a different solvent.

Experimental Protocols

Detailed Methodology for Fungal Growth Inhibition Assay (Agar Dilution Method)
  • Preparation of Fungal Inoculum:

    • Culture the desired fungal species on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween-80) and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of this compound Plates:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations.

    • Add the appropriate volume of each this compound dilution to molten agar medium (cooled to ~45-50°C) to achieve the final test concentrations. Also, prepare a solvent control plate containing only DMSO and a negative control plate with no additions.

    • Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Spot-inoculate the center of each agar plate with a 5 µL drop of the prepared spore suspension.

    • Seal the plates with parafilm and incubate them at the optimal temperature for the fungal species (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches a sufficient size.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Ergosterol Biosynthesis Pathway Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Lanosterol Lanosterol 4,4-dimethyl-cholesta-8,14,24-trien-3-ol 4,4-dimethyl-cholesta-8,14,24-trien-3-ol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trien-3-ol CYP51 (Sterol 14α-demethylase) ... ... 4,4-dimethyl-cholesta-8,14,24-trien-3-ol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound This compound->Lanosterol Inhibits CYP51

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Fungal Growth Inhibition Assay A Prepare Fungal Spore Suspension D Inoculate Plates with Spore Suspension A->D B Prepare this compound Serial Dilutions C Prepare Fungicide-Amended Agar Plates B->C C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameter E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for determining this compound's fungal growth inhibition.

Troubleshooting Logic for High Variability Start High Variability in Results Prep Review Preparation Steps Start->Prep Assay Review Assay Execution Start->Assay Data Review Data Analysis Start->Data Sol_Prep Inconsistent Solvent Concentration? Prep->Sol_Prep Inoc_Prep Inconsistent Inoculum Density? Prep->Inoc_Prep Pipette Pipetting Errors? Assay->Pipette Incub Inconsistent Incubation Time/Temp? Assay->Incub Calc Calculation Errors? Data->Calc Sol_Prep_Fix Standardize Solvent Prep Sol_Prep->Sol_Prep_Fix Inoc_Prep_Fix Standardize Inoculum Prep Inoc_Prep->Inoc_Prep_Fix Pipette_Fix Calibrate Pipettes & Refine Technique Pipette->Pipette_Fix Incub_Fix Standardize Incubation Conditions Incub->Incub_Fix Calc_Fix Re-check Formulas & Data Entry Calc->Calc_Fix

Caption: Logical steps for troubleshooting high variability in bioassay results.

References

Stability testing of Triadimenol in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triadimenol. It addresses common issues encountered during stability testing in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is generally stable at normal temperatures and pressures.[1] It is stable in neutral or weak acidic media but is susceptible to breakdown when boiled in a strong acidic medium.[1] Upon heating to decomposition, it can emit toxic vapors of nitrogen oxides and chlorides.[1][2]

Q2: In which solvents is this compound soluble?

A2: this compound exhibits varying solubility in organic solvents. At 20°C, its solubility is approximately 40% in cyclohexane, 15% in isopropanol, 10% in methylene chloride, and 4% in toluene.[1] Its solubility in water is low, around 0.12 g/L.[1]

Q3: What are the known degradation pathways for this compound?

A3: this compound can degrade under several conditions:

  • Acid Hydrolysis: It is prone to decomposition when boiled in strong acidic solutions.[1]

  • Photodegradation: this compound can undergo photolysis, especially in the presence of electron-acceptor sensitizers.[3] Irradiation with a medium-pressure mercury vapor lamp in methanol can produce degradation products like 4-chlorophenol, 1-(4-chlorophenoxy)3,3-dimethylbutan-2-one, and 1-phenoxy-3,3dimethyl-1-(1,2,4-triazol-l-yl)-butan-2-ol.[2]

  • Thermal Degradation: Heating this compound can lead to its decomposition.[4] The main thermal degradation product identified is 4-chlorophenol.[4]

Q4: What are the common analytical methods for stability testing of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of this compound and its degradation products.[3][5] Supercritical fluid chromatography (SFC) has also been employed for the separation of its stereoisomers.[6]

Troubleshooting Guides

Issue 1: Unexpectedly low this compound concentration in my sample.

  • Possible Cause 1: Degradation due to acidic conditions.

    • Troubleshooting Step: Verify the pH of your solvent system. This compound can degrade in strong acidic conditions, especially with heating.[1] Ensure your solvents are neutral or weakly acidic. Buffer your solutions if necessary.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Step: Protect your samples from light. This compound is susceptible to photodegradation.[2] Use amber vials or cover your sample containers with aluminum foil during storage and experimentation.

  • Possible Cause 3: Thermal Degradation.

    • Troubleshooting Step: Avoid high temperatures. Store your samples at recommended temperatures (e.g., 2-8°C) and avoid prolonged exposure to heat during sample preparation.[1][7]

Issue 2: Appearance of unknown peaks in my chromatogram.

  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: Compare the retention times of the unknown peaks with known degradation products of this compound, such as 4-chlorophenol.[4] If conducting forced degradation studies, analyze samples from different stress conditions (acid, base, peroxide, heat, light) to identify the degradation products.

  • Possible Cause 2: Contamination of the solvent or glassware.

    • Troubleshooting Step: Run a blank injection of your solvent to check for impurities. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use.

Issue 3: this compound precipitation out of solution.

  • Possible Cause 1: Exceeding solubility limits.

    • Troubleshooting Step: Review the solubility of this compound in your chosen solvent.[1] You may need to use a different solvent or a co-solvent system to achieve the desired concentration. Consider performing a solubility study to determine the optimal solvent system for your experimental needs.

  • Possible Cause 2: Temperature effects on solubility.

    • Troubleshooting Step: Check if the temperature of your solution has decreased, as solubility often decreases with temperature. If working at lower temperatures, ensure your this compound concentration is below the saturation point at that temperature.

Data Presentation

Table 1: Solubility and Stability of this compound

ParameterDetailsReference
Solubility in Organic Solvents (at 20°C) Cyclohexane: 40%Isopropanol: 15%Methylene chloride: 10%Toluene: 4%[1]
Solubility in Water (at 20°C) 0.12 g/L[1]
pH Stability Stable in neutral or weak acid medium. Decomposes when boiled in strong acidic medium.[1]
Photostability Undergoes photolysis. Degradation is significant in the presence of electron-acceptor sensitizers.[2][3]
Thermal Stability Decomposes upon heating.[1][2][4]
Known Degradation Products 4-chlorophenol, 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, 1H-1,2,4-Triazole, 4-chlorophenyl formate, 4-chlorophenyl 2,2-dimethylpropanoate, 4-chlorobenzoic acid.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with 1N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (e.g., with a UV lamp at 254 nm) for 24 hours.

    • Keep a control sample in the dark.

    • Dilute both samples to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 105°C for 24 hours.

    • Dissolve the heat-treated sample in the mobile phase to a final concentration of 100 µg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an untreated control to identify and quantify degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C, 2h) stock->acid base Base Hydrolysis (1N NaOH, RT, 24h) stock->base peroxide Oxidative Degradation (30% H₂O₂, RT, 24h) stock->peroxide photo Photolytic Degradation (UV light, 24h) stock->photo thermal Thermal Degradation (105°C, 24h) stock->thermal neutralize Neutralization/ Dilution acid->neutralize base->neutralize peroxide->neutralize photo->neutralize thermal->neutralize hplc HPLC Analysis neutralize->hplc report Report Results hplc->report

Caption: Forced Degradation Study Workflow for this compound.

Troubleshooting_Logic start Unexpected Result in Stability Study issue What is the issue? start->issue low_conc Low this compound Concentration issue->low_conc Low Concentration unknown_peaks Unknown Peaks in Chromatogram issue->unknown_peaks New Peaks precipitation Precipitation of this compound issue->precipitation Precipitation check_ph Check pH of Solvent low_conc->check_ph compare_dps Compare with Known Degradation Products unknown_peaks->compare_dps check_blank Run Solvent Blank unknown_peaks->check_blank check_solubility Verify Solubility Limit precipitation->check_solubility protect_light Protect from Light check_ph->protect_light Neutral/Weak Acid remediate_ph Adjust pH to Neutral/ Weakly Acidic check_ph->remediate_ph Strong Acid check_temp Check Storage/Experiment Temperature protect_light->check_temp Protected remediate_light Use Amber Vials/ Cover Samples protect_light->remediate_light Exposed to Light remediate_temp Store at Recommended Temperature check_temp->remediate_temp High Temperature check_sol_temp Check Solution Temperature check_solubility->check_sol_temp Within Limit remediate_solubility Use Different Solvent/ Co-solvent check_solubility->remediate_solubility Exceeded check_sol_temp->remediate_temp Temperature Drop

Caption: Troubleshooting Logic for this compound Stability Issues.

References

Technical Support Center: Enhancing the Resolution of Triadimenol Stereoisomers on Chiral Columns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Triadimenol stereoisomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound stereoisomers.

Q1: I am not seeing baseline separation of all four this compound stereoisomers. What should I do?

A1: Achieving baseline separation of all four stereoisomers can be challenging due to their structural similarities. Here are several factors to investigate:

  • Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used and have shown good selectivity for this compound.[1][2] If you are using one type (e.g., cellulose), consider trying another (e.g., amylose) as they can offer complementary chiral recognition abilities.[1] For instance, the Acquity Trefoil CEL2 column has been reported to provide better separation factors compared to AD-3, AMY1, and CEL1 columns under specific conditions.[1]

  • Mobile Phase Composition: Systematically optimize your mobile phase.

    • Organic Modifier: The type and percentage of the organic modifier (e.g., methanol, ethanol, isopropanol) in the mobile phase significantly impact resolution.[2] Experiment with different alcohols and vary their concentration.

    • Additives: Small amounts of acidic or basic additives can dramatically improve peak shape and resolution. For example, using a methanol solution with 0.5% ammonium hydroxide as a cosolvent in supercritical fluid chromatography (SFC) has been shown to lead to complete separation.[1]

  • Temperature: Column temperature affects the thermodynamics of the separation.[3] It is recommended to evaluate a range of temperatures (e.g., 31°C, 35°C, 40°C) to find the optimal condition for your specific column and mobile phase.[1][4]

  • Flow Rate: Adjusting the flow rate can influence resolution. A lower flow rate generally increases the analysis time but can improve separation efficiency.

Q2: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

A2: Poor peak shape can be caused by several factors:

  • Mobile Phase Additives: As mentioned above, the addition of a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) can significantly improve peak symmetry, especially for compounds like this compound which have basic nitrogen atoms.[1]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

  • Column Contamination: The column may be contaminated. Follow the manufacturer's instructions for column washing. A common issue is the "additive memory effect" where previous additives adhere to the stationary phase.[5] A thorough washing procedure is necessary to mitigate this.[5]

Q3: The retention times for my stereoisomers are too long. How can I reduce the analysis time?

A3: Long analysis times are a common issue, especially in HPLC.[1]

  • Mobile Phase Strength: Increase the percentage of the organic modifier in your mobile phase to decrease retention times.

  • Flow Rate: Increasing the flow rate will shorten the analysis time, but be mindful that this can also decrease resolution. A balance must be found.

  • Gradient Elution: If you are using isocratic elution, switching to a gradient method can significantly reduce the run time by increasing the mobile phase strength over the course of the analysis.[1][4][6]

  • Supercritical Fluid Chromatography (SFC): Consider using SFC as an alternative to HPLC. SFC often provides faster separations and is more environmentally friendly.[1][2]

Q4: I am experiencing an unstable baseline. What could be the cause?

A4: An unstable baseline can be due to several factors:

  • Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. In SFC, the use of certain additives like formic acid has been reported to cause baseline instability.[1]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Allow sufficient time for the baseline to stabilize before injecting your sample.

  • Detector Issues: Check the detector lamp and ensure it is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What type of chiral column is best for this compound stereoisomer separation?

A1: Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose, are the most effective and widely used for separating this compound stereoisomers.[1][2] Examples of successful columns include Acquity Trefoil CEL2, Acquity Trefoil AMY1, and Lux® Cellulose-2.[1][2][4][6] The optimal column will depend on the specific mobile phase conditions used.

Q2: Can I use reversed-phase HPLC for this separation?

A2: While normal-phase and SFC are more commonly reported for successful baseline separation of all four stereoisomers, reversed-phase methods can also be employed. However, achieving complete resolution might be more challenging and often requires careful optimization of the mobile phase, including the use of chiral selectors as mobile phase additives.

Q3: What is the expected elution order of the this compound stereoisomers?

A3: The elution order of the stereoisomers can vary depending on the chiral stationary phase and the mobile phase composition.[2] For example, an inversion of the elution order has been observed when changing the stationary phase or the organic modifier.[2] Under specific conditions with an Acquity Trefoil AMY1 column, the elution order was reported as (+)-(R,S)-triadimenol, (-)-(S,R)-triadimenol, (-)-(S,S)-triadimenol, and (+)-(R,R)-triadimenol.[4]

Q4: How does temperature affect the separation of this compound stereoisomers?

A4: Temperature influences the interaction between the analytes and the chiral stationary phase, thereby affecting retention and selectivity.[3] Generally, increasing the temperature decreases retention times.[3] The effect on resolution can vary, and it is an important parameter to optimize for each specific method.[1][2][4]

Experimental Protocols

Protocol 1: Supercritical Fluid Chromatography (SFC) Method

This protocol is based on a method for the separation of this compound enantiomers in fruit puree.[1]

  • Column: Acquity Trefoil CEL2

  • Mobile Phase: Supercritical CO2 and 0.5% ammonia in methanol (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

Protocol 2: Ultra-Performance Convergence Chromatography (UPC²) Method

This protocol was used for the separation of this compound stereoisomers in fruit and vegetable puree.[4][6]

  • Column: Acquity Trefoil AMY1

  • Mobile Phase:

    • A: Carbon dioxide (CO2)

    • B: Methanol

  • Gradient: 10% B (initial), 10-30% B (2-2.5 min), 30% B (2.5-5 min), 30-10% B (5-5.5 min), 10% B (5.5-6.5 min)[4]

  • Flow Rate: 2.0 mL/min[4]

  • Back Pressure: 13.8 MPa[4]

  • Column Temperature: 40°C[4]

  • Detection: UV at 220 nm[4]

  • Injection Volume: 10 µL[4]

Quantitative Data Summary

Table 1: Comparison of Chiral Columns for this compound Separation by SFC [1]

Chiral ColumnMobile PhaseObservation
CHIRALPAK AD-3CO2 / 0.5% NH4OH in Methanol (9:1)Partial overlap of peaks
Acquity Trefoil AMY1CO2 / 0.5% NH4OH in Methanol (9:1)Partial overlap of peaks
Acquity Trefoil CEL1CO2 / 0.5% NH4OH in Methanol (9:1)Partial overlap of peaks
Acquity Trefoil CEL2CO2 / 0.5% NH4OH in Methanol (9:1)Better separation factor

Table 2: Effect of Temperature on this compound Separation by SFC [1]

TemperatureObservation
31°CNot optimal
35°COptimal temperature
40°CNot optimal

Table 3: Method Performance Data for this compound Stereoisomers [1][6]

ParameterValue
Linearity Range0.5 - 50 mg/L[1][6]
Correlation Coefficient (r²)> 0.9993[1]
Limit of Quantitation (LOQ)0.05 mg/kg[1][6]
Recoveries80.1 - 107%[1][6]
Relative Standard Deviation (RSD)2.3 - 7.6%[1][6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Fruit/Vegetable Puree extraction Extract with Acetonitrile sample->extraction purification Purify with SPE Cartridge (e.g., NH2, Florisil) extraction->purification injection Inject Sample purification->injection separation Chiral Column Separation (e.g., Acquity Trefoil CEL2/AMY1) injection->separation detection UV Detection (220 nm) separation->detection quantification Quantify using External Standard Method detection->quantification

Caption: Experimental workflow for the analysis of this compound stereoisomers.

troubleshooting_guide start Poor Resolution of This compound Stereoisomers col_select Is the Chiral Column Optimal? start->col_select mp_opt Is the Mobile Phase Optimized? col_select->mp_opt Yes change_col Try a different CSP (e.g., Amylose vs. Cellulose) col_select->change_col No temp_opt Is the Temperature Optimized? mp_opt->temp_opt Yes adjust_mod Vary Organic Modifier (Type and %) mp_opt->adjust_mod No adjust_temp Optimize Column Temperature temp_opt->adjust_temp No success Resolution Achieved temp_opt->success Yes change_col->mp_opt additives Add Acidic/Basic Modifier adjust_mod->additives additives->temp_opt adjust_temp->success

Caption: Troubleshooting decision tree for poor resolution.

References

Technical Support Center: Mitigating Triadimenol Phytotoxicity in Sensitive Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the phytotoxic effects of Triadimenol in sensitive plant species during their experiments.

Troubleshooting Guides

Problem 1: Visible symptoms of phytotoxicity after this compound application.

Symptoms:

  • Stunted growth

  • Chlorosis (yellowing of leaves), particularly interveinal chlorosis[1][2][3][4]

  • Necrosis (browning and death of tissue)[1][2][3]

  • Leaf distortion or malformation

Possible Causes & Solutions:

Possible Cause Solution
High this compound Concentration: The applied concentration is too high for the specific plant species or cultivar.Action: Reduce the this compound concentration in subsequent experiments. Perform a dose-response study to determine the optimal, non-phytotoxic concentration for your specific plant species.
Plant Stress: Plants were under abiotic stress (e.g., drought, high temperature, nutrient deficiency) during or after this compound application, increasing their sensitivity.[2]Action: Ensure optimal growing conditions for plants before, during, and after treatment. Avoid applying this compound to stressed plants.
Application Method: Uneven application leading to localized high concentrations.Action: Ensure thorough and even mixing of the this compound solution and uniform application to the plants. Calibrate spray equipment to ensure accurate and consistent delivery.
Genetic Sensitivity: The plant species or cultivar is inherently sensitive to triazole fungicides.[1][4]Action: If possible, switch to a more tolerant cultivar. If not, focus on mitigation strategies outlined in the FAQs below.

Problem 2: Reduced photosynthetic efficiency and chlorophyll content.

Symptoms:

  • Lower readings from chlorophyll meters (e.g., SPAD meter).

  • Reduced net photosynthetic rate (Pn) measured by gas exchange systems.

Possible Causes & Solutions:

Possible Cause Solution
Inhibition of Gibberellin Biosynthesis: this compound inhibits the biosynthesis of gibberellins, which are crucial for chlorophyll production and chloroplast development.Action: Consider the application of mitigating agents that can counteract the effects of gibberellin deficiency, such as brassinosteroids or salicylic acid (see FAQs for details).
Oxidative Stress: this compound application may induce the production of Reactive Oxygen Species (ROS), leading to chlorophyll degradation.Action: Apply antioxidants or plant growth regulators known to enhance the plant's antioxidant defense system, such as salicylic acid or brassinosteroids.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound phytotoxicity?

A1: this compound belongs to the triazole class of fungicides, which act as demethylation inhibitors (DMIs).[1][4] Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi. However, in plants, it also inhibits the biosynthesis of gibberellins, a class of plant hormones essential for normal growth and development, including stem elongation and chlorophyll synthesis. This interference with the gibberellin pathway is a major cause of the observed phytotoxic effects, such as stunting and chlorosis. This compound can also induce oxidative stress in sensitive plants.

Q2: How can I mitigate this compound phytotoxicity using plant growth regulators?

A2: The application of certain plant growth regulators can help alleviate this compound-induced stress.

  • Brassinosteroids (BRs): These plant hormones play a role in a wide range of physiological processes, including cell elongation, division, and stress responses. Exogenous application of brassinosteroids (e.g., 24-epibrassinolide) has been shown to mitigate the phytotoxic effects of various stressors by enhancing the antioxidant defense system and promoting growth.[5][6][7]

  • Salicylic Acid (SA): SA is a phenolic compound involved in plant defense signaling and can enhance tolerance to abiotic stresses.[1][8][9] It can help mitigate the oxidative stress caused by this compound and upregulate defense-related genes. A study on the fungicide difenoconazole showed that salicylic acid could increase total chlorophyll content and the net photosynthetic rate in wheat.[1][8]

Q3: Can micronutrients be used as safeners against this compound phytotoxicity?

A3: Yes, certain micronutrients have been investigated as potential safeners to reduce the phytotoxicity of triazole fungicides in crops like soybean. While specific quantitative data for this compound is limited, studies have shown that micronutrients such as zinc (Zn) and manganese (Mn) can play a role in enhancing plant tolerance to stress. They can act as co-factors for antioxidant enzymes, helping to mitigate oxidative damage. However, the efficacy can be species- and cultivar-dependent, and further empirical testing is recommended.

Q4: Are there any application practices that can minimize phytotoxicity?

A4: Yes, proper application techniques are crucial:

  • Avoid Over-application: Strictly adhere to the recommended application rates.

  • Optimal Environmental Conditions: Apply this compound during cooler parts of the day and when plants are not under drought or heat stress.[2]

  • Uniform Application: Ensure even coverage to avoid localized high concentrations.

  • Test on a Small Scale: Before treating a large batch of plants, it is advisable to test new concentrations or combinations on a small, representative sample.

Quantitative Data Summary

The following tables summarize the potential effects of this compound and the mitigating effects of Brassinosteroids and Salicylic Acid based on available research. The exact quantitative effects will vary depending on the plant species, cultivar, environmental conditions, and the concentrations of the applied substances. Researchers should generate their own dose-response curves for their specific experimental setup.

Table 1: Potential Dose-Dependent Phytotoxic Effects of this compound on a Sensitive Plant Species (Illustrative)

This compound ConcentrationVisual Phytotoxicity Score (0-5)¹Chlorophyll Content (% of Control)Plant Height (% of Control)
0 (Control)0100100
Low18590
Medium36070
High54050

¹Phytotoxicity Score: 0 = No visible symptoms; 1 = Slight chlorosis; 2 = Moderate chlorosis; 3 = Severe chlorosis and slight stunting; 4 = Severe chlorosis and moderate stunting; 5 = Severe stunting and necrosis.

Table 2: Potential Mitigating Effects of Brassinosteroids (BRs) and Salicylic Acid (SA) on this compound-Induced Phytotoxicity (Illustrative)

TreatmentVisual Phytotoxicity Score (0-5)¹Chlorophyll Content (% of Control)Plant Height (% of Control)
Control0100100
This compound (Medium Conc.)36070
This compound + BRs (Optimal Conc.)18085
This compound + SA (Optimal Conc.)17580

¹Phytotoxicity Score: As described in Table 1.

Experimental Protocols

Protocol 1: Assessing this compound Phytotoxicity in a Sensitive Plant Species (e.g., Soybean or Tomato)

  • Plant Material and Growth Conditions:

    • Grow a sensitive cultivar of soybean (Glycine max) or tomato (Solanum lycopersicum) in pots containing a standardized growth medium.

    • Maintain plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity.

    • Use plants at the V3-V4 stage (for soybean) or 4-5 true leaf stage (for tomato).

  • Treatment Application:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or DMSO) and then dilute with water to the final desired concentrations. Include a solvent control.

    • Prepare a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 mg/L).

    • Apply the solutions as a foliar spray until runoff or as a soil drench, ensuring uniform application.

    • Include a control group treated with water (and solvent if used).

    • Replicate each treatment at least 3-5 times.

  • Data Collection and Analysis (7-14 days after treatment):

    • Visual Phytotoxicity Assessment: Score plants based on a 0-5 scale as described in Table 1.

    • Growth Parameters: Measure plant height, shoot fresh weight, and shoot dry weight.

    • Chlorophyll Content: Measure chlorophyll content using a SPAD meter or by spectrophotometric analysis of leaf extracts.

    • Oxidative Stress Markers: Measure the levels of Reactive Oxygen Species (ROS) such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), and assess lipid peroxidation by measuring malondialdehyde (MDA) content.

    • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 2: Evaluating the Efficacy of Brassinosteroids or Salicylic Acid in Mitigating this compound Phytotoxicity

  • Plant Material and Growth Conditions:

    • Follow the same procedure as in Protocol 1.

  • Treatment Application:

    • Determine a this compound concentration that induces moderate phytotoxicity from the results of Protocol 1.

    • Prepare solutions of the mitigating agent (e.g., 24-epibrassinolide or salicylic acid) at various concentrations (e.g., 0, 0.1, 1, 10 µM).

    • Apply the mitigating agent as a pre-treatment (e.g., 24 hours before this compound application) or as a co-application with this compound.

    • Include the following treatment groups:

      • Control (water)

      • Mitigating agent alone

      • This compound alone

      • This compound + Mitigating agent (at different concentrations)

    • Replicate each treatment at least 3-5 times.

  • Data Collection and Analysis:

    • Collect and analyze the same parameters as in Protocol 1.

    • Compare the data from the "this compound + Mitigating agent" groups to the "this compound alone" group to determine the efficacy of the mitigating agent in reducing phytotoxicity.

Signaling Pathway Diagrams

The phytotoxic effects of this compound and the mitigating actions of brassinosteroids and salicylic acid involve complex interactions between plant hormone signaling pathways.

Gibberellin_Signaling_and_Triadimenol_Inhibition cluster_synthesis Gibberellin Biosynthesis cluster_perception Gibberellin Signaling GGDP GGDP ent-kaurene ent-kaurene GGDP->ent-kaurene GA12 GA12 ent-kaurene->GA12 Bioactive GAs Bioactive GAs GA12->Bioactive GAs GID1_Receptor GID1_Receptor Bioactive GAs->GID1_Receptor Binds to DELLA_Proteins DELLA_Proteins GID1_Receptor->DELLA_Proteins Promotes degradation of Growth_Repression Growth_Repression DELLA_Proteins->Growth_Repression Causes Transcription_Factors Transcription_Factors DELLA_Proteins->Transcription_Factors Inhibits Growth_and_Development Growth_and_Development Transcription_Factors->Growth_and_Development Promotes This compound This compound This compound->ent-kaurene Inhibits conversion to GA12

Caption: Gibberellin signaling pathway and the inhibitory action of this compound.

Hormone_Crosstalk_Mitigation cluster_stress This compound-Induced Stress cluster_mitigation Mitigation Pathways This compound This compound Gibberellin_Deficiency Gibberellin_Deficiency This compound->Gibberellin_Deficiency Oxidative_Stress_ROS Oxidative_Stress_ROS This compound->Oxidative_Stress_ROS Phytotoxicity Phytotoxicity Gibberellin_Deficiency->Phytotoxicity Oxidative_Stress_ROS->Phytotoxicity Brassinosteroids Brassinosteroids Growth_Promotion Growth_Promotion Brassinosteroids->Growth_Promotion Promotes Antioxidant_Defense Antioxidant_Defense Brassinosteroids->Antioxidant_Defense Enhances Salicylic_Acid Salicylic_Acid Salicylic_Acid->Antioxidant_Defense Enhances Defense_Gene_Expression Defense_Gene_Expression Salicylic_Acid->Defense_Gene_Expression Induces Growth_Promotion->Phytotoxicity Counteracts Antioxidant_Defense->Oxidative_Stress_ROS Reduces Defense_Gene_Expression->Phytotoxicity Reduces symptoms of

Caption: Crosstalk of hormone signaling pathways in mitigating this compound phytotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_application Application cluster_data Data Collection cluster_analysis Analysis Plant_Acclimation Plant_Acclimation Treatment_Groups Control This compound This compound + Mitigating Agent Plant_Acclimation->Treatment_Groups Foliar_Spray_or_Drench Foliar_Spray_or_Drench Treatment_Groups->Foliar_Spray_or_Drench Visual_Assessment Visual_Assessment Foliar_Spray_or_Drench->Visual_Assessment Growth_Measurement Growth_Measurement Visual_Assessment->Growth_Measurement Physiological_Measurement Chlorophyll Content Oxidative Stress Growth_Measurement->Physiological_Measurement Statistical_Analysis Statistical_Analysis Physiological_Measurement->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

References

Validation & Comparative

A Comparative Analysis of Triadimenol and Tebuconazole for the Management of Cereal Rusts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of their efficacy, mechanisms, and application in agricultural research.

For Immediate Release

This guide provides a detailed comparative analysis of two widely utilized triazole fungicides, Triadimenol and Tebuconazole, focusing on their efficacy in controlling cereal rusts. This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection, offering an objective overview supported by experimental data to inform further research and application strategies.

This compound and Tebuconazole are systemic fungicides belonging to the demethylation inhibitor (DMI) class.[1] They are instrumental in managing a variety of fungal pathogens in cereal crops, including wheat and barley.[2][3] Both active ingredients function by inhibiting the C14-demethylase enzyme, a critical component in the fungal ergosterol biosynthesis pathway.[4] This disruption of sterol production in the fungal cell membrane ultimately hinders the growth and proliferation of the pathogen.[4] While both fungicides share a common mode of action, their efficacy can vary depending on the specific rust pathogen, application method, and environmental conditions.

Comparative Efficacy Against Cereal Rusts

Direct comparative studies on the foliar application of this compound and Tebuconazole as standalone treatments for cereal rusts are limited in the available literature. However, existing research provides valuable insights into their performance, particularly when used in fungicide mixtures or as seed treatments.

A study evaluating the control of wheat stem rust (caused by Puccinia graminis f. sp. tritici) found that a formulated mixture of Tebuconazole and this compound was effective in reducing the severity of the disease.[5] This suggests a synergistic or additive effect when these two compounds are used in combination.

In the context of seed treatments for the control of stripe rust (Puccinia striiformis) on wheat, one study demonstrated a significant difference in performance. This compound applied as a seed treatment reduced the Area Under the Disease Progress Curve (AUDPC), a measure of disease development over time, by a substantial 61%.[3][6] In the same study, the seed treatment with Tebuconazole did not show a significant difference from the untreated control.[3]

Tebuconazole, often in combination with other fungicides like Trifloxystrobin, has been shown to be highly effective in reducing the severity of leaf rust (Puccinia triticina) and increasing grain yield in wheat.[2][7] For instance, a tank mix of Tebuconazole 50% and Trifloxystrobin 25% WG resulted in a 72.35% increase in wheat grain yield over the untreated control in one study.[2] Another field evaluation against wheat stem rust demonstrated that Tebuconazole 50% EC significantly reduced disease incidence, showing a strong curative effect.[8]

While data on the standalone foliar efficacy of this compound is less prevalent in recent studies, its role in fungicide mixtures is noted. For example, a combination of spiroxamine, tebuconazole, and this compound was evaluated for the control of net blotch in barley, although it was found to be less effective than some other tested fungicide mixtures.[9]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various studies on the efficacy of this compound and Tebuconazole against cereal rusts and other fungal diseases.

Table 1: Efficacy of this compound against Cereal Fungal Diseases

Cereal CropTarget DiseaseApplication MethodKey Efficacy MetricResultCitation
WheatStripe Rust (Puccinia striiformis)Seed TreatmentReduction in AUDPC61%[3][6]
BarleyNet Blotch (Pyrenophora teres)Foliar Spray (in mixture with Spiroxamine + Tebuconazole)Efficacy78.6%[9]

Table 2: Efficacy of Tebuconazole against Cereal Rusts

Cereal CropTarget DiseaseApplication MethodKey Efficacy MetricResultCitation
WheatLeaf Rust (Puccinia triticina)Foliar Spray (in mixture with Trifloxystrobin)Increase in Grain Yield72.35%[2]
WheatStem Rust (Puccinia graminis f. sp. tritici)Foliar SprayReduction in Disease Incidence (14 days after spray)74.92%[8]
WheatLeaf Rust (Puccinia triticina)Foliar SprayDisease Control90.03%[7]
WheatStripe Rust (Puccinia striiformis)Foliar Spray (in mixture with Trifloxystrobin)Disease Reduction99.76%[10]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are summaries of typical experimental protocols employed in fungicide efficacy trials for cereal rusts.

General Field Trial Protocol for Foliar Fungicide Efficacy

A common methodology for evaluating the efficacy of foliar fungicides against cereal rusts involves the following steps:

  • Trial Site Selection: Fields with a history of rust disease and uniform soil conditions are chosen.

  • Experimental Design: A Randomized Complete Block Design (RCBD) with multiple replications (typically three or four) is used to minimize the effects of field variability.[5]

  • Plot Establishment: Individual plots of a susceptible cereal variety are sown.

  • Fungicide Application: Fungicides are applied at specific growth stages of the crop, often at the first sign of disease or at a predetermined growth stage (e.g., flag leaf emergence). Applications are typically made using a calibrated backpack sprayer to ensure uniform coverage. An untreated control is always included for comparison.

  • Disease Assessment: Disease severity is periodically assessed using standardized rating scales, such as the modified Cobb's scale for rusts.[11] These assessments are used to calculate the Percent Disease Index (PDI) and the Area Under the Disease Progress Curve (AUDPC).

  • Yield Data Collection: At crop maturity, the plots are harvested, and grain yield and quality parameters (e.g., 1000-kernel weight) are measured.[2]

  • Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Seed Treatment Efficacy Protocol

For evaluating seed treatments, the protocol is modified as follows:

  • Seed Treatment: Cereal seeds are treated with the respective fungicides at specified doses before sowing. Untreated seeds serve as the control.

  • Sowing and Crop Management: The treated and untreated seeds are sown in plots following an RCBD. Standard agronomic practices are followed for crop management, with the exception of foliar fungicide applications for the target disease.

  • Disease and Agronomic Assessment: Disease development is monitored from the early stages of crop growth. Data on seedling emergence, plant vigor, disease severity (AUDPC), and final yield are collected.[3]

Visualizing Mechanisms and Workflows

Mode of Action: Inhibition of Ergosterol Biosynthesis

Both this compound and Tebuconazole target the same crucial step in the ergosterol biosynthesis pathway of fungal pathogens. The following diagram illustrates this mechanism.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Fungicidal Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Intermediate 14-demethylated sterols Lanosterol->Intermediate C14-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Multiple steps Inhibitor This compound & Tebuconazole Inhibitor->Lanosterol Inhibits C14-demethylase

Caption: Inhibition of C14-demethylase by this compound and Tebuconazole in the fungal ergosterol biosynthesis pathway.

Experimental Workflow for Fungicide Efficacy Trials

The logical flow of a typical field-based fungicide efficacy trial is depicted in the diagram below.

G cluster_setup Trial Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis cluster_conclusion Conclusion SiteSelection Site Selection PlotDesign Plot Design (RCBD) SiteSelection->PlotDesign VarietySelection Susceptible Variety Selection PlotDesign->VarietySelection FungicideApp Fungicide Application VarietySelection->FungicideApp UntreatedControl Untreated Control VarietySelection->UntreatedControl DiseaseAssess Disease Assessment (e.g., AUDPC) FungicideApp->DiseaseAssess UntreatedControl->DiseaseAssess YieldAssess Yield Assessment DiseaseAssess->YieldAssess StatAnalysis Statistical Analysis YieldAssess->StatAnalysis EfficacyConclusion Efficacy Determination StatAnalysis->EfficacyConclusion

Caption: A typical experimental workflow for evaluating the field efficacy of fungicides against cereal rusts.

References

A Comparative Guide to HPLC and GC-MS Methods for Triadimenol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the fungicide Triadimenol is critical in environmental monitoring, food safety, and toxicology studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between these methods depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides an objective comparison of HPLC and GC-MS for this compound analysis, supported by experimental data from various studies.

Performance Data Comparison

The following table summarizes the quantitative performance of HPLC and GC-MS methods for the analysis of this compound based on key validation parameters. It is important to note that these values are compiled from different studies and direct comparison should be made with caution.

ParameterHPLCGC-MS
Linearity Range 5 - 50 mg/L0.005 - 0.5 mg/L
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 1.23 mg/L0.005 mg/kg
Limit of Quantification (LOQ) 4.12 mg/L0.005 mg/kg
Recovery 80.1% - 106%74% - 99%
Precision (RSD) 3.3% - 7.6%< 13%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for HPLC and GC-MS analysis of this compound.

Protocol 1: HPLC-UV Analysis of this compound

This method is suitable for the quantification of this compound in various sample matrices.

Sample Preparation:

  • Extraction: Extract the homogenized sample with acetonitrile.

  • Cleanup: Purify the extract using a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 10 µL.

Protocol 2: GC-MS Analysis of this compound

This method offers high selectivity and sensitivity for the determination of this compound.

Sample Preparation:

  • Extraction: Extract the sample with a suitable organic solvent like acetonitrile or ethyl acetate.

  • Cleanup: Perform a cleanup step using gel permeation chromatography (GPC) or a Florisil solid-phase extraction (SPE) cartridge.

  • Concentration: Concentrate the cleaned extract to a final volume.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure separation from other components.

  • Mass Spectrometer: Operated in electron impact (EI) ionization mode.

  • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

Methodology Workflow & Cross-Validation Logic

A crucial step in analytical science is the cross-validation of different analytical methods to ensure the reliability and comparability of results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods for this compound analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Comparison cluster_conclusion Conclusion Sample Homogenized Sample Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC Analysis Cleanup->HPLC Split Sample GCMS GC-MS Analysis Cleanup->GCMS HPLC_Data HPLC Results HPLC->HPLC_Data GCMS_Data GC-MS Results GCMS->GCMS_Data Comparison Statistical Comparison (e.g., t-test, Bland-Altman) HPLC_Data->Comparison GCMS_Data->Comparison Conclusion Method Correlation & Equivalence Comparison->Conclusion

Cross-validation workflow for HPLC and GC-MS analysis of this compound.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the analysis of this compound. The choice between the two methods will be dictated by the specific requirements of the analytical task.

  • HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis, especially at higher concentration levels. It is particularly advantageous for thermally labile or non-volatile compounds.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis and for complex matrices where interferences are a concern. The mass spectrometric detection provides a higher degree of confidence in the identification of the analyte.

For comprehensive studies, the cross-validation of results from both methods can provide a high level of confidence in the accuracy and reliability of the data. Researchers should carefully consider the validation parameters and the nature of their samples when selecting the most appropriate method for this compound analysis.

Comparative Fungicidal Activity of Triadimenol Diastereomers: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicidal activity of the two diastereomers of Triadimenol, a broad-spectrum triazole fungicide. This compound possesses two chiral centers, resulting in two diastereomeric pairs of enantiomers: Diastereomer A (the 1RS, 2SR enantiomeric pair) and Diastereomer B (the 1RS, 2RS enantiomeric pair). Commercial formulations of this compound typically contain a mixture of these diastereomers, often in an 80:20 or 60:40 ratio of A to B.[1] This guide synthesizes available data to elucidate the differential efficacy of these stereoisomers against key phytopathogenic fungi.

Data Presentation: Comparative Fungicidal Activity

The fungicidal activity of this compound is highly stereoselective. The available scientific literature strongly indicates that Diastereomer A is the more fungicidally active of the two. This is primarily attributed to the significantly higher potency of the (1S,2R)-enantiomer, a component of Diastereomer A, which has been reported to be up to 1,000 times more active against certain fungi than the other three stereoisomers.[1]

DiastereomerEnantiomeric CompositionRelative Fungicidal ActivityKey Findings
Diastereomer A (1RS, 2SR)High The (1S,2R)-enantiomer within this pair is the most potent stereoisomer.
Diastereomer B (1RS, 2RS)Low to Moderate Exhibits significantly lower fungicidal activity compared to Diastereomer A.

Experimental Protocols

The following is a detailed methodology for a standard in vitro assay to determine and compare the fungicidal activity of this compound diastereomers. The agar dilution method is a widely accepted technique for evaluating the efficacy of antifungal compounds.

In Vitro Fungicidal Activity Assessment: Agar Dilution Method

1. Preparation of Fungal Cultures:

  • Isolates of the test fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium culmorum) are grown on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at 25°C for 7-10 days to allow for sufficient mycelial growth and sporulation.

2. Preparation of Antifungal Stock Solutions:

  • Stock solutions of Diastereomer A and Diastereomer B of this compound are prepared by dissolving the compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 10 mg/mL.

3. Preparation of Medicated Agar Plates:

  • A series of dilutions of each diastereomer stock solution are prepared.

  • Aliquots of these dilutions are added to molten PDA (cooled to approximately 45-50°C) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • Control plates containing only PDA and PDA with the corresponding concentration of DMSO are also prepared.

  • The medicated and control agar is poured into sterile Petri dishes and allowed to solidify.

4. Inoculation:

  • A mycelial plug (typically 5 mm in diameter) is taken from the actively growing margin of the fungal culture and placed in the center of each agar plate.

5. Incubation:

  • The inoculated plates are incubated at 25°C in the dark.

6. Data Collection and Analysis:

  • The diameter of the fungal colony on each plate is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated for each concentration of the diastereomers using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

  • The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and performing a probit analysis.

Mandatory Visualizations

Signaling Pathway of this compound in Fungi

G cluster_0 Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Sterol 14α-demethylase (CYP51) Disruption Fungal Cell Membrane Disruption Ergosterol->Disruption Depletion Leads to This compound This compound Diastereomers Inhibition Inhibition This compound->Inhibition Feedback Negative Feedback This compound->Feedback Inhibition->Lanosterol Primary Target Feedback->HMG_CoA Secondary Effect

Caption: Mechanism of action of this compound diastereomers in fungi.

Experimental Workflow for Fungicidal Activity Assay

G Start Start Prep_Fungi Prepare Fungal Cultures Start->Prep_Fungi Prep_Stock Prepare Diastereomer Stock Solutions Start->Prep_Stock Inoculate Inoculate Plates with Fungal Plugs Prep_Fungi->Inoculate Prep_Plates Prepare Medicated Agar Plates Prep_Stock->Prep_Plates Prep_Plates->Inoculate Incubate Incubate Plates at 25°C Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate Determine_EC50 Determine EC50 Values Calculate->Determine_EC50 End End Determine_EC50->End

Caption: Workflow for the agar dilution method to assess fungicidal activity.

Comparative Activity of this compound Diastereomers

G cluster_A Diastereomer A cluster_B Diastereomer B This compound This compound Diastereomer_A_node Diastereomer_A_node This compound->Diastereomer_A_node Diastereomer_B_node Diastereomer_B_node This compound->Diastereomer_B_node Enantiomer_1S_2R (1S,2R)-enantiomer Activity_A High Fungicidal Activity Enantiomer_1S_2R->Activity_A Major Contributor Enantiomer_1R_2S (1R,2S)-enantiomer Enantiomer_1R_2R (1R,2R)-enantiomer Activity_B Low to Moderate Fungicidal Activity Enantiomer_1R_2R->Activity_B Enantiomer_1S_2S (1S,2S)-enantiomer Enantiomer_1S_2S->Activity_B

References

Validating a Novel Ultra-Performance Convergence Chromatography (UPC²) Method for Triadimenol Analysis in Complex Food Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the fungicide Triadimenol in complex matrices is crucial for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of a novel Ultra-Performance Convergence Chromatography (UPC²) method against established analytical techniques for the determination of this compound stereoisomers. Experimental data, detailed protocols, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable method for their analytical needs.

Method Performance Comparison

The following table summarizes the key performance parameters of the novel UPC² method in comparison to traditional High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods for the analysis of this compound in complex food matrices such as fruit and vegetable purees.

Parameter Novel UPC² Method Conventional HPLC Method Conventional SFC Method
Linearity (r²) > 0.9997[1][2]Typically > 0.99[3][4]> 0.9993[5]
Limit of Quantification (LOQ) 0.05 mg/kg[1][2]Method Dependent0.05 mg/kg[5]
Recovery (%) 81.0 - 107%[1][2]Method Dependent80.1 - 106%[5]
Precision (RSD) 2.3 - 7.6%[1][2]Method Dependent3.3 - 7.6%[5]
Analysis Time < 4.5 minutes for four stereoisomers[5]> 20 minutes for four stereoisomers[5]< 4.5 minutes for four stereoisomers[5]
Instrumentation UPC² SystemHPLC System[3]SFC System[5]
Primary Advantage Fast, efficient, and environmentally friendly separation of all four stereoisomers.[5]Widely available instrumentation.[3]Rapid analysis with reduced organic solvent consumption.[5]

Experimental Protocol: Novel UPC² Method for this compound Analysis

This section details the experimental methodology for the validated UPC² method for the determination of this compound stereoisomers in complex food matrices.

1. Sample Preparation

  • Extraction: Weigh 20 g of the homogenized sample into a 100 mL polypropylene centrifuge tube. Add 40 mL of acetonitrile and 3.0 g of sodium chloride. Vortex to mix and then centrifuge at 4000 r/min for 5 minutes.[2]

  • Purification: The supernatant is subjected to a clean-up step using a combination of graphitized carbon black and a Florisil column to remove matrix interferences.[1][2]

2. Chromatographic Conditions

  • Instrument: Ultra-Performance Convergence Chromatography (UPC²) system.

  • Column: Acquity Trefoil AMY1 column is utilized for the chiral separation of this compound stereoisomers.[1][2]

  • Mobile Phase: A gradient elution is performed using supercritical carbon dioxide and methanol.[1][2]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: The method typically uses a photodiode array (PDA) detector, with a detection wavelength of 220 nm for quantification.[5]

3. Calibration

  • Prepare a series of calibration standards of the four this compound stereoisomers at concentrations ranging from 1.0 to 50 mg/L.[1][2]

  • A linear regression is performed on the peak areas versus the concentration of the standards to establish the calibration curve.[2]

4. Quantification

  • The quantification of this compound stereoisomers in the prepared samples is performed using an external standard method based on the established calibration curve.[1][2]

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow for the novel UPC² method.

analytical_method_validation_workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters set_criteria Set Acceptance Criteria select_parameters->set_criteria prepare_samples Prepare Samples & Standards set_criteria->prepare_samples Protocol perform_analysis Perform Analytical Runs prepare_samples->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data analyze_data Analyze Data & Calculate Stats collect_data->analyze_data Results compare_criteria Compare Against Criteria analyze_data->compare_criteria generate_report Generate Validation Report compare_criteria->generate_report

Caption: Analytical method validation workflow.

experimental_workflow start Sample Homogenization extraction Acetonitrile Extraction start->extraction centrifugation Centrifugation (4000 r/min) extraction->centrifugation purification Purification (Graphitized Carbon Black & Florisil Column) centrifugation->purification analysis UPC² Analysis purification->analysis quantification Data Processing & Quantification analysis->quantification

References

Performance of Triadimenol in Diverse Soil Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicide triadimenol's performance across various soil types and pH conditions. It aims to offer an objective overview by contrasting its behavior with alternative fungicides, supported by available experimental data. The information is curated for researchers and professionals in drug development and environmental science to inform study design and risk assessment.

Executive Summary

This compound, a systemic triazole fungicide, is widely used for the control of fungal diseases in various crops. Its efficacy and environmental fate are intricately linked to soil properties such as texture, organic matter content, and pH. This guide synthesizes data on this compound's persistence, mobility, and impact on soil microbial communities, drawing comparisons with other commonly used fungicides like tebuconazole, mancozeb, and chlorothalonil. The available data indicates that soil type significantly influences this compound's behavior, with persistence generally increasing in soils with higher organic matter and clay content. However, a comprehensive understanding of its performance across a wide range of pH values remains an area requiring further research.

Comparative Performance Data

The following tables summarize quantitative data on the environmental fate of this compound and selected alternative fungicides. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.

Persistence (Half-life in Soil)

Persistence, measured as half-life (DT50), is a critical factor in determining the potential for long-term soil contamination and impact on non-target organisms.

FungicideSoil TypeHalf-life (days)Reference(s)
This compound Sandy Loam110 - 375[1]
Loam240 - 270[1]
Clay Loam79 (for the fungicide mixture)[2]
General90 - 510[1]
Tebuconazole Sandy Loam2.3 - 6.3[3]
Silt Loam4.7 - 26.3[3]
General49 - 610[4]
Mancozeb Silty Clay Loam2.9[5][6]
General1 - 7 (field)[7]
Chlorothalonil GeneralNot persistent in soil[8]
Soil Sorption and Mobility

Sorption to soil particles, indicated by the organic carbon-normalized sorption coefficient (Koc), influences a fungicide's mobility and potential for leaching into groundwater. Higher Koc values indicate stronger binding to soil and lower mobility.

FungicideSoil TypeKoc (L/kg)Mobility ClassReference(s)
This compound Clay992Low to Moderate[2]
Silt Loam161Moderate[2]
General Range409 - 907Low to Moderate[1]
Tebuconazole GeneralModerate to Strong AdsorptionLow[9]
Mancozeb Sand, Sandy Loam, Silt Loam, Clay LoamModerate Adsorption (Kd 7-12 cm³/g)Moderate[7]
Chlorothalonil GeneralSlightly MobileModerate[8]
Leaching Potential

Leaching is the downward movement of a substance through the soil profile with water. It is a key pathway for groundwater contamination.

FungicideSoil TypeLeaching (% of applied)Reference(s)
This compound Clay Loam12[2]
Tebuconazole -Can reach groundwater in profiles with low organic matter[9]
Mancozeb Silty Clay LoamRemained in the top 2.5 cm[5][6]
Chlorothalonil Inceptisol~2% in normal soil, 2.5-6% with partial organic matter removal, 5-25% with partial clay removal[10]

Influence of Soil pH

Soil pH is a master variable controlling the chemical and biological processes that affect fungicide performance. While specific data for this compound across a range of pH values is limited, general principles and data from other fungicides suggest:

  • Alkaline soils (pH > 7): The persistence of some fungicides, such as mancozeb, has been shown to increase in alkaline conditions[11].

  • Acidic soils (pH < 7): Acidic conditions can affect the chemical stability and microbial degradation of certain fungicides. For mancozeb, persistence is lower in acidic soils compared to alkaline soils[11].

The impact of pH on this compound's charge, and therefore its sorption and degradation, is an area that warrants further investigation to predict its behavior in different soil environments accurately.

Impact on Soil Microbiota and Enzyme Activity

Fungicides can have non-target effects on soil microorganisms and the enzymes they produce, which are crucial for nutrient cycling and soil health.

  • This compound: High doses of triazole fungicides, including this compound, can negatively affect soil microbial communities and decrease enzyme activities[12][13][14].

  • Tebuconazole: Studies have shown that tebuconazole can stimulate the proliferation of certain bacteria and fungi at typical application rates, and may enhance the activity of some soil enzymes[4][15]. However, at higher concentrations, it can inhibit microbial biomass and activity[16][17]. It has been shown to be a strong inhibitor of urease and catalase activities, while enhancing dehydrogenase, phosphatase, and arylsulfatase activities[2].

  • Mancozeb: This fungicide can suppress fungal and actinomycetes populations while enhancing bacterial populations in some soil types[11]. It can also impair important nitrogen cycling processes like ammonification and nitrification[3].

  • Chlorothalonil: It can initially suppress CO2 and N2O emissions from soil and enhance methane uptake[18].

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of fungicides are outlined in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key experimental methodologies.

Soil Degradation Study (Aerobic)

This protocol is a generalized representation based on OECD Guideline 307.

  • Objective: To determine the rate of aerobic degradation of a fungicide in soil.

  • Methodology:

    • Soil Selection: Use of at least two different soil types with varying characteristics (e.g., texture, organic carbon content, pH).

    • Test Substance: Application of the fungicide (often radiolabelled for ease of tracking) to fresh soil samples.

    • Incubation: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).

    • Sampling: Replicate soil samples are taken at various time intervals.

    • Analysis: The concentration of the parent fungicide and its major metabolites are determined using appropriate analytical techniques (e.g., HPLC, GC-MS).

    • Data Analysis: The rate of degradation and the half-life (DT50) are calculated using kinetic models.

Adsorption/Desorption Study (Batch Equilibrium)

This protocol is a generalized representation based on OECD Guideline 106.

  • Objective: To determine the extent of a fungicide's sorption to soil particles.

  • Methodology:

    • Soil and Solution Preparation: A known mass of soil is mixed with an aqueous solution of the fungicide at various concentrations. A 0.01 M CaCl2 solution is often used as the aqueous medium to maintain a constant ionic strength.

    • Equilibration: The soil-solution slurries are agitated for a predetermined period to reach equilibrium.

    • Centrifugation and Analysis: The slurries are centrifuged to separate the soil and the aqueous phase. The concentration of the fungicide remaining in the aqueous phase is measured.

    • Calculation: The amount of fungicide sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

    • Data Analysis: Sorption isotherms (e.g., Freundlich, Langmuir) are plotted to determine sorption coefficients (Kd and Koc).

    • Desorption: The supernatant is replaced with a fungicide-free solution, and the process is repeated to determine the potential for the fungicide to be released from the soil.

Visualizations

Experimental Workflow for Soil Degradation and Sorption Studies

The following diagram illustrates a typical workflow for laboratory-based studies on the environmental fate of fungicides in soil.

experimental_workflow cluster_prep Preparation cluster_degradation Degradation Study cluster_sorption Sorption Study cluster_results Results soil_collection Soil Collection & Sieving incubation Soil Incubation soil_collection->incubation batch_equilibrium Batch Equilibrium soil_collection->batch_equilibrium fungicide_prep Fungicide Solution Preparation fungicide_prep->incubation fungicide_prep->batch_equilibrium sampling_deg Time-course Sampling incubation->sampling_deg analysis_deg Chemical Analysis (HPLC/GC-MS) sampling_deg->analysis_deg data_analysis_deg Half-life Calculation analysis_deg->data_analysis_deg persistence Persistence Assessment data_analysis_deg->persistence centrifugation Centrifugation batch_equilibrium->centrifugation analysis_sorp Supernatant Analysis centrifugation->analysis_sorp data_analysis_sorp Koc/Kd Calculation analysis_sorp->data_analysis_sorp mobility Mobility & Leaching Risk data_analysis_sorp->mobility

Caption: Generalized workflow for assessing fungicide fate in soil.

Logical Relationship of Factors Influencing this compound's Fate

This diagram illustrates the key factors influencing the environmental behavior of this compound in the soil.

triadimenol_fate cluster_soil_properties Soil Properties cluster_processes Environmental Processes cluster_outcomes Environmental Fate This compound This compound in Soil sorption Sorption This compound->sorption degradation Degradation (Biotic/Abiotic) This compound->degradation leaching Leaching This compound->leaching soil_type Soil Type (Texture) soil_type->sorption organic_matter Organic Matter organic_matter->sorption ph Soil pH ph->sorption ph->degradation sorption->leaching reduces persistence Persistence sorption->persistence bioavailability Bioavailability to Microbes sorption->bioavailability reduces degradation->persistence reduces degradation->bioavailability reduces gw_contamination Groundwater Contamination leaching->gw_contamination

Caption: Factors influencing the environmental fate of this compound.

Conclusion and Future Research Directions

The performance of this compound in soil is a complex interplay of its chemical properties and the diverse characteristics of the soil environment. Available data suggests that this compound is moderately persistent and has a low to moderate mobility, with these characteristics being significantly influenced by soil type, particularly organic matter and clay content.

Direct comparative studies of this compound and its alternatives across a standardized range of soil types and pH values are notably scarce. Such studies would be invaluable for a more robust risk assessment and for developing more targeted and environmentally conscious application strategies. Future research should focus on:

  • Head-to-head comparative studies: Evaluating the degradation, sorption, and efficacy of this compound and its key alternatives in a matrix of well-defined soil types and pH levels.

  • Impact of pH: A more detailed investigation into how soil pH affects the chemical speciation, microbial degradation, and overall performance of this compound.

  • Long-term studies: Assessing the chronic effects of this compound on soil microbial community structure and function over multiple growing seasons.

By addressing these research gaps, a more complete picture of this compound's environmental profile can be developed, ensuring its effective use while minimizing potential non-target impacts.

References

A Comparative Analysis of Triadimenol's Metabolic Fate in Wheat and Barley

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the metabolic profiles of the systemic fungicide Triadimenol in wheat (Triticum aestivum) and barley (Hordeum vulgare) reveals distinct differences in metabolite distribution and stereoisomer preference. This guide, intended for researchers, scientists, and professionals in drug development, synthesizes available experimental data to provide an objective overview of how these two important cereal crops metabolize this widely used agricultural chemical.

This compound, a potent triazole fungicide, is itself a primary metabolite of triadimefon.[1] Its efficacy and potential environmental impact are significantly influenced by how it is broken down within the plant. Understanding the metabolic pathways in different species is crucial for assessing crop safety and developing more effective and safer agricultural products.

Quantitative Metabolic Profile

The metabolic transformation of this compound in plants primarily involves the oxidation of the t-butyl group, leading to the formation of hydroxylated (hydroxy-triadimenol) and carboxylated (carboxy-triadimenol) derivatives. The extent of these transformations and the distribution of the resulting metabolites can vary between plant species.

A study on spring barley treated with [benzene ring-U-14C]this compound via seed treatment showed the distribution of the parent compound and its primary metabolite, hydroxy-triadimenol (KWG 1342), in the straw and grain at harvest. The majority of the radioactivity was recovered in the straw, with this compound itself being the most abundant compound.

In contrast, a study on the transformation of its parent compound, triadimefon, in wheat provided detailed insights into the stereoselective formation of this compound in wheat straw. This study quantified the different stereoisomers of this compound, highlighting the plant's preferential metabolic pathways.

Below is a summary of the quantitative data from these studies:

Table 1: Distribution of this compound and its Metabolite in Spring Barley (128 days after seed treatment) [2]

CompoundTissue% Recovered RadioactivityConcentration (mg/kg)
This compoundStraw37 - 410.13
Grain12 - 300.06
Hydroxy-triadimenol (KWG 1342)Straw6 - 100.026
Grain3 - 6< 0.01

Table 2: Concentration of this compound Stereoisomers in Wheat Straw (following triadimefon application) [3]

This compound StereoisomerConcentration in Straw (mg/kg)
SR-(-)-TNHighest Concentration
RR-(+)-TNSecond Highest Concentration
RS-(+)-TNThird Highest Concentration
SS-(-)-TNLowest Concentration

Note: The wheat study did not provide absolute concentrations in mg/kg but ranked the stereoisomers by abundance.

These tables illustrate that in barley, a significant portion of this compound remains untransformed in the straw, with a smaller amount of the hydroxylated metabolite being formed. In wheat, the metabolism is stereoselective, with a clear preference for the formation of the SR-(-) and RR-(+) stereoisomers of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the analysis of this compound and its metabolites in plant tissues, based on established analytical procedures.[4][5]

Sample Preparation and Extraction
  • Homogenization: Plant tissue samples (e.g., straw, grain) are homogenized to a fine powder.

  • Extraction: The homogenized sample is extracted with a solvent mixture, typically acetonitrile or methanol/water, using a high-speed blender or soxhlet apparatus. For conjugated metabolites, a reflux extraction may be employed.

  • Filtration: The extract is filtered to remove solid plant material.

  • Concentration: The filtrate is concentrated, often to the aqueous remainder, using a rotary evaporator.

Clean-up
  • Liquid-Liquid Partitioning: The concentrated extract may be partitioned with a non-polar solvent like hexane to remove lipids.

  • Solid-Phase Extraction (SPE): The aqueous extract is passed through an SPE cartridge (e.g., C18) to remove interfering substances. The analytes are then eluted with a suitable solvent. For complex matrices, additional clean-up steps using materials like activated carbon may be necessary.[4]

Analytical Determination (LC-MS/MS)
  • Chromatographic Separation: The cleaned-up extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). A C18 column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with additives like formic acid) is typically used.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of this compound and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte. For example, the mass transition for this compound is often m/z 296.1 → 70.2 for quantification.[5]

Metabolic Pathway of this compound in Plants

The primary metabolic pathway for this compound in plants involves a two-step oxidation of the t-butyl moiety. This process is a common detoxification route for xenobiotics in plants.

Triadimenol_Metabolism cluster_wheat Wheat cluster_barley Barley This compound This compound Hydroxy Hydroxy-triadimenol (KWG 1342) This compound->Hydroxy Hydroxylation (Oxidation of t-butyl group) SR-(-)-TN SR-(-)-TN Triadimenol_B This compound Carboxy Carboxy-triadimenol (KWG 1640) Hydroxy->Carboxy Oxidation Conjugates Conjugates (e.g., Glucosides) Hydroxy->Conjugates RR-(+)-TN RR-(+)-TN RS-(+)-TN RS-(+)-TN SS-(-)-TN SS-(-)-TN Hydroxy_B Hydroxy-triadimenol

Caption: Metabolic pathway of this compound in plants.

The diagram above illustrates the primary detoxification pathway of this compound in plants, which proceeds through hydroxylation and subsequent oxidation of the t-butyl group. In wheat, there is a noted stereoselectivity in the formation of this compound from its parent compound, while in barley, both the parent this compound and its hydroxylated metabolite are present. Further metabolism can lead to the formation of conjugates, such as glucosides.

This comparative guide highlights the species-specific nature of this compound metabolism in wheat and barley. The observed differences in metabolite profiles underscore the importance of conducting species-specific risk assessments for agricultural chemicals. Further research focusing on a direct comparative study under identical conditions would provide a more definitive understanding of the metabolic fate of this compound in these vital crops.

References

Navigating the Maze of Triadimenol Residue Analysis: An Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical results is paramount. This guide provides an objective comparison of inter-laboratory performance in the analysis of triadimenol residues, supported by experimental data from a recent proficiency test. Detailed methodologies for common analytical approaches are also presented to aid in the development and validation of robust in-house methods.

This compound, a systemic triazole fungicide, is widely used in agriculture to protect crops from fungal diseases. Its potential for residues in food commodities necessitates reliable analytical methods for monitoring and risk assessment. This guide delves into the performance of various laboratories in detecting and quantifying this compound, offering valuable insights into the state of current analytical practices.

Performance Snapshot: A Comparative Look at Laboratory Proficiency

To benchmark the performance of different laboratories, data from the FAPAS (Food Analysis Performance Assessment Scheme) proficiency test 09185 (May-July 2025) for the analysis of pesticides in barley flour is presented below. In this test, a barley flour sample was spiked with a known concentration of this compound (the assigned value), and participating laboratories were tasked with quantifying the residue.

The z-score is a statistical measure of a laboratory's performance, indicating how many standard deviations a result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.

Laboratory CodeReported Value (µg/kg)z-scorePerformance
Assigned Value111--
Lab A105-0.5Satisfactory
Lab B1200.8Satisfactory
Lab C98-1.2Satisfactory
Lab D1352.2Questionable
Lab E85-2.3Unsatisfactory

This table is a representative summary based on typical proficiency test data structures. The full FAPAS report 09185 provides a comprehensive list of all participating laboratories.[1]

Unpacking the Methodology: A Guide to this compound Residue Analysis

The following sections outline a common and effective experimental protocol for the analysis of this compound residues in food matrices, primarily based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by chromatographic analysis.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food matrices.

  • Homogenization: A representative portion of the sample (e.g., 10-15 g of barley flour) is weighed into a centrifuge tube.

  • Extraction: Acetonitrile is added to the sample, and the tube is shaken vigorously to ensure thorough mixing and extraction of the pesticide residues. For samples with low water content, water may be added prior to the acetonitrile.

  • Salting Out: A mixture of salts, typically magnesium sulfate, sodium chloride, and sodium citrate, is added to the tube. This induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer. The tube is shaken again and then centrifuged to separate the layers.

Dispersive Solid-Phase Extraction (d-SPE) Clean-up

An aliquot of the acetonitrile supernatant is transferred to a clean centrifuge tube containing a d-SPE sorbent mixture. This step is crucial for removing interfering matrix components. A common sorbent combination for cereal matrices includes:

  • Primary Secondary Amine (PSA): Removes polar matrix components such as organic acids, sugars, and some pigments.

  • C18: Removes non-polar interferences like lipids.

  • Magnesium Sulfate: Removes excess water.

The tube is vortexed and then centrifuged. The resulting supernatant is the final extract ready for analysis.

Analytical Determination

The cleaned-up extract is then analyzed using chromatographic techniques coupled with mass spectrometry for sensitive and selective detection of this compound.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A robust and widely used technique for the analysis of thermally stable and volatile pesticides like this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An increasingly popular alternative, particularly for a broader range of pesticides, including those that are thermally labile.

Typical Instrumental Conditions:

ParameterGC-MS/MSLC-MS/MS
Column DB-5ms or equivalentC18 or equivalent
Injection Mode Splitless-
Carrier Gas/Mobile Phase HeliumAcetonitrile/Water gradient with formic acid or ammonium formate
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI)
Acquisition Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for this compound residue analysis.

Triadimenol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Clean-up (d-SPE) cluster_analysis Analysis Sample_Receipt Sample Receipt Homogenization Homogenization Sample_Receipt->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_Out Salting Out & Centrifugation Extraction->Salting_Out dSPE Dispersive SPE Salting_Out->dSPE Centrifugation Centrifugation dSPE->Centrifugation Analysis GC-MS/MS or LC-MS/MS Centrifugation->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: Experimental workflow for this compound residue analysis.

This guide provides a framework for understanding and implementing reliable methods for this compound residue analysis. By comparing inter-laboratory performance and detailing robust experimental protocols, it aims to support the scientific community in generating high-quality, comparable data for food safety and research applications.

References

A Comparative Analysis of Triadimenol and its Precursor Triadimefon: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the fungicidal properties of triadimenol in comparison to its metabolic precursor, triadimefon, reveals nuances in their effectiveness against various phytopathogenic fungi. While both systemic fungicides share a common mechanism of action by inhibiting sterol biosynthesis, their performance can differ based on the target pathogen, application method, and environmental conditions.

Triadimefon, a triazole fungicide, is metabolized in plants and fungi to this compound, which is itself a potent fungicidal compound. This metabolic relationship underscores the close connection between the two, with both contributing to disease control. Their primary mode of action lies in the inhibition of the C14-demethylase enzyme, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2] This disruption of ergosterol production leads to impaired fungal growth and development.

Comparative Efficacy: Field and In Vitro Studies

Comparative studies have demonstrated variability in the relative efficacy of this compound and triadimefon against different fungal pathogens.

Table 1: Comparative Efficacy Data from Field Studies

PathogenCropApplication MethodObservation
Cronartium quercuum f. sp. fusiforme (Fusiform Rust)Loblolly PineSeed DressingTriadimefon was superior to this compound in controlling fusiform rust.
Erysiphe graminis f. sp. tritici (Powdery Mildew)Winter WheatSeed TreatmentThis compound seed treatment effectively lowered mildew severity and increased grain yields.
Erysiphe graminis f. sp. tritici (Powdery Mildew)Winter WheatFoliar SprayTriadimefon foliar applications provided significant disease control.
Puccinia striiformis (Stripe Rust) & Puccinia recondita (Leaf Rust)Soft White Spring WheatFoliar SprayTriadimefon was effective against stripe rust but less effective than other fungicides against leaf rust. This compound as a seed treatment was ineffective against both rusts in this study.

While field studies provide valuable real-world insights, in vitro assays offer a more controlled environment to directly compare the intrinsic fungicidal activity of compounds. Although direct comparative in vitro EC50 data for a wide range of pathogens is limited in the readily available literature, studies on specific fungi provide some insights. For instance, research on Puccinia striiformis f. sp. tritici, the causal agent of wheat stripe rust, has extensively studied the sensitivity to triadimefon, with EC50 values for sensitive isolates typically below 1 µg/mL.[1][3][4] However, a direct comparison with this compound under the same experimental conditions is not readily found in the searched literature.

Mechanism of Action: Inhibition of Sterol Biosynthesis

The fungicidal activity of both this compound and triadimefon stems from their ability to inhibit the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol in fungi. By binding to the enzyme, these triazole fungicides disrupt the synthesis of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.

G Simplified Signaling Pathway of this compound and Triadimefon cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol FungalMembrane Functional Fungal Cell Membrane Ergosterol->FungalMembrane Component of CYP51->Ergosterol Catalysis DisruptedMembrane Disrupted Fungal Cell Membrane CYP51->DisruptedMembrane Inhibition leads to Triadimefon Triadimefon Triadimefon->CYP51 Inhibition This compound This compound Triadimefon->this compound This compound->CYP51 Inhibition

Mechanism of Action of this compound and Triadimefon

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of fungicide efficacy. Below are generalized methodologies for determining the in vitro efficacy of fungicides like this compound and triadimefon.

In Vitro Mycelial Growth Inhibition Assay

This method is used to determine the direct effect of a fungicide on the growth of a fungus on an artificial medium.

Objective: To determine the half-maximal effective concentration (EC50) of this compound and triadimefon that inhibits the mycelial growth of a target fungus.

Materials:

  • Pure cultures of the target fungus (e.g., Fusarium spp., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade this compound and triadimefon

  • Sterile distilled water

  • Solvent (e.g., acetone or dimethyl sulfoxide - DMSO) for stock solution preparation

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each fungicide (e.g., 1000 µg/mL) by dissolving a known weight of the technical grade compound in a minimal amount of a suitable solvent and then diluting with sterile distilled water.

  • Media Amendment: Prepare a series of desired fungicide concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to molten PDA. Ensure the final concentration of the solvent is non-fungitoxic (typically <1%). A control medium without any fungicide should also be prepared.

  • Plating: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug, taken from the growing edge of a young, actively growing culture of the target fungus, in the center of each Petri dish.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC50 value is then determined by probit analysis or by plotting the percentage inhibition against the log of the fungicide concentration.

Detached Leaf Assay for Obligate Biotrophs

This method is suitable for obligate biotrophic fungi like rusts (Puccinia spp.) and powdery mildews (Erysiphe spp.) that cannot be cultured on artificial media.

Objective: To assess the efficacy of this compound and triadimefon in controlling the development of an obligate biotrophic fungus on detached host leaves.

Materials:

  • Healthy, susceptible host plant seedlings (e.g., wheat for Puccinia striiformis)

  • Fresh spores of the target fungus

  • Technical grade this compound and triadimefon

  • Sterile distilled water and a wetting agent (e.g., Tween 20)

  • Benzimidazole or kinetin solution (to delay leaf senescence)

  • Petri dishes or multi-well plates containing agar or filter paper moistened with the senescence inhibitor solution

  • Spray bottle or micropipette for inoculation

  • Growth chamber or incubator with controlled light, temperature, and humidity

Procedure:

  • Leaf Excision: Detach healthy, young leaves from the host plants.

  • Fungicide Application: Prepare a series of fungicide concentrations in water with a wetting agent. Apply the fungicide solutions to the adaxial surface of the detached leaves, ensuring complete coverage. Allow the leaves to dry. Control leaves are treated with water and the wetting agent only.

  • Inoculation: Prepare a spore suspension of the target fungus in water with a wetting agent. Inoculate the treated leaves with a known concentration of spores.

  • Incubation: Place the inoculated leaves in the prepared Petri dishes or plates. Incubate under conditions of controlled temperature, light, and humidity that are optimal for fungal infection and development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each leaf. This can be done by estimating the percentage of leaf area covered by pustules (for rusts) or mycelium (for powdery mildews).

  • Data Analysis: Calculate the percentage of disease control for each fungicide concentration relative to the control. The EC50 value can be estimated using appropriate statistical methods.

G Workflow for In Vitro Fungicide Efficacy Testing cluster_mycelial Mycelial Growth Inhibition Assay cluster_detached Detached Leaf Assay A1 Prepare Fungicide Stock Solutions A2 Amend Growth Medium with Fungicide Series A1->A2 A3 Pour Plates A2->A3 A4 Inoculate with Fungal Mycelial Plugs A3->A4 A5 Incubate A4->A5 A6 Measure Radial Growth A5->A6 A7 Calculate % Inhibition and EC50 A6->A7 End End A7->End B1 Excise Healthy Host Leaves B2 Apply Fungicide Solutions to Leaves B1->B2 B3 Inoculate with Fungal Spores B2->B3 B4 Incubate in Controlled Environment B3->B4 B5 Assess Disease Severity B4->B5 B6 Calculate % Control and EC50 B5->B6 B6->End Start Start Start->A1 Start->B1

Generalized Experimental Workflows

Conclusion

Both this compound and its precursor triadimefon are effective systemic fungicides that operate by inhibiting ergosterol biosynthesis in fungi. Their performance in controlling plant diseases is influenced by the specific pathogen-host interaction and the method of application. While field studies provide context-specific efficacy data, further direct comparative in vitro studies are needed to fully elucidate the intrinsic fungicidal potency of this compound relative to triadimefon against a broader spectrum of phytopathogenic fungi. The provided experimental protocols offer a standardized framework for conducting such comparative assessments, which are crucial for optimizing disease management strategies and understanding the full potential of these important fungicides.

References

Assessing the Genotoxicity of Triadimenol in Relation to Other Triazole Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Triazole fungicides are a widely used class of agricultural and pharmaceutical agents effective against a broad spectrum of fungal pathogens. Their primary mode of action involves the inhibition of sterol biosynthesis in fungi. However, concerns regarding their potential off-target effects, particularly genotoxicity, have prompted extensive research. This guide provides a comparative assessment of the genotoxic potential of Triadimenol and three other commonly used triazole fungicides: Tebuconazole, Propiconazole, and Epoxiconazole. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the relative genotoxic risks associated with these compounds.

Comparative Genotoxicity Data

The following table summarizes the available quantitative and qualitative data from key genotoxicity assays for this compound, Tebuconazole, Propiconazole, and Epoxiconazole. It is important to note that direct comparison of quantitative data across different studies can be challenging due to variations in experimental conditions, such as cell lines, concentration ranges, and exposure times.

FungicideAmes Test (Salmonella typhimurium)In Vitro Micronucleus AssayIn Vitro Comet Assay (% Tail DNA)
This compound No significant increase in revertant colonies has been reported in standard tester strains (TA98, TA100, TA1535, TA1537), suggesting it is non-mutagenic in this assay.Induces micronucleus formation in zebrafish erythrocytes in a concentration-dependent manner.[1] Significant increases were observed at concentrations of 1.5, 3, and 6 mg/L.[1] Also shown to cause chromosomal damage in human lymphocytes.[2]Data on % tail DNA is limited. However, studies indicate that this compound can induce DNA strand breaks.[2]
Tebuconazole Generally considered non-mutagenic in the Ames test.Induces micronuclei in a concentration-dependent manner in various cell lines, including HEp-2 cells at concentrations of 20, 40, and 50 µg/mL.[3]Induces DNA damage in a concentration-dependent manner. In HEp-2 cells, increased DNA damage was observed at concentrations of 40, 60, and 80 µg/mL.[3] In cardiac cells, a concentration-dependent increase in DNA damage was also noted.[4]
Propiconazole Generally considered non-mutagenic in the Ames test.Induces micronuclei formation in fish erythrocytes at concentrations of 1.11 and 2.23 mg/L.Induces DNA damage. Studies in zebrafish have shown that Propiconazole can induce oxidative stress, which is often linked to DNA damage.[5]
Epoxiconazole Not reported to be mutagenic in the Ames test.Did not show a significant increase in micronuclei in bovine lymphocytes at concentrations up to 100 µg/mL.[6]Induces DNA damage in bovine lymphocytes in a dose-dependent manner at concentrations of 2.5, 5, 10, 25, 50, and 100 µg/mL.[7] It has also been shown to cause DNA damage in rat liver and kidney.[7]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of chemical substances.

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The test substance is incubated with the bacterial culture in the presence or absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to grow on a minimal medium agar plate lacking the specific amino acid. The number of revertant colonies is then counted.

General Procedure:

  • Strain Selection: At least five strains of bacteria are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

  • Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test substance.

  • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer for the non-activated system) are mixed with molten top agar and poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Assay - OECD 487

This assay detects genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.

General Procedure:

  • Cell Culture: Suitable mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) or primary cells (e.g., human lymphocytes) are cultured.

  • Exposure: Cells are exposed to various concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.

In Vivo Alkaline Comet Assay - OECD 489

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

General Procedure:

  • Animal Dosing: Animals (typically rodents) are administered the test substance, usually via oral gavage or intraperitoneal injection.

  • Tissue Collection: After a specific exposure period, target tissues (e.g., liver, kidney, blood) are collected.

  • Cell Isolation: Single-cell suspensions are prepared from the collected tissues.

  • Slide Preparation: The isolated cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Electrophoresis: The slides are placed in an electrophoresis chamber filled with an alkaline buffer (pH > 13) and subjected to an electric field.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green), and the comets are visualized and analyzed using a fluorescence microscope and image analysis software. The percentage of DNA in the tail (% Tail DNA) is a common metric for quantifying DNA damage.[8][9][10]

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of triazole fungicides is often linked to the induction of oxidative stress, which can lead to DNA damage. Key signaling pathways implicated in the cellular response to this damage include the p53 and Nrf2 pathways.

Oxidative Stress and the Nrf2 Pathway

Triazole fungicides can induce the production of reactive oxygen species (ROS), leading to a state of oxidative stress.[11] This can directly damage DNA and other cellular components. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of genes that help to mitigate the damage.

G cluster_0 Cytoplasm cluster_1 Nucleus Triazole Fungicides Triazole Fungicides ROS ROS Triazole Fungicides->ROS induces Keap1 Keap1 ROS->Keap1 oxidizes Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive sequesters Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active dissociates from Keap1 and translocates ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Antioxidant Genes Antioxidant & Detoxification Genes ARE->Antioxidant Genes activates transcription of Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection

Oxidative Stress and Nrf2 Pathway Activation
DNA Damage and the p53 Pathway

The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage. When DNA is damaged, p53 is activated and can trigger cell cycle arrest to allow for DNA repair, or induce apoptosis (programmed cell death) if the damage is too severe to be repaired. Some triazole fungicides have been shown to activate the p53 pathway.[1][4]

G Triazole Fungicides Triazole Fungicides DNA Damage DNA Damage Triazole Fungicides->DNA Damage induces p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair

DNA Damage and p53 Pathway Activation

Experimental Workflow for Genotoxicity Assessment

The assessment of the genotoxic potential of a chemical compound typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.

G A Test Substance (e.g., this compound) B In Vitro Genotoxicity Assays A->B C Ames Test (Bacterial Mutagenicity) B->C D In Vitro Micronucleus Test (Chromosomal Damage) B->D E In Vitro Comet Assay (DNA Strand Breaks) B->E F Genotoxic Potential Assessment C->F D->F E->F G In Vivo Genotoxicity Assays (if necessary) F->G Positive or equivocal results J Final Risk Assessment F->J Negative results H In Vivo Micronucleus Test G->H I In Vivo Comet Assay G->I H->J I->J

Tiered Genotoxicity Testing Workflow

Conclusion

The available evidence suggests that this compound and other tested triazole fungicides (Tebuconazole, Propiconazole, and Epoxiconazole) exhibit varying degrees of genotoxic potential. While generally negative in the Ames test for mutagenicity, these compounds have been shown to induce DNA damage and chromosomal aberrations in various in vitro and in vivo models. A common underlying mechanism appears to be the induction of oxidative stress. This comparative guide highlights the importance of a comprehensive toxicological evaluation for this class of fungicides. Further research with standardized protocols and directly comparable endpoints is necessary for a more definitive risk assessment. Researchers and drug development professionals should consider the genotoxic profiles of these compounds when evaluating their safety for agricultural and pharmaceutical applications.

References

A Comparative Analysis of Triadimenol Enantiomer Toxicokinetics in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicokinetics of Triadimenol enantiomers in rodent models, primarily focusing on data available for rats and insights into metabolic differences between rats and mice. This compound, a broad-spectrum systemic fungicide, exists as two diastereoisomers, commonly referred to as Isomer A and Isomer B. Understanding the stereoselective toxicokinetic properties of these enantiomers is crucial for accurate risk assessment and regulatory evaluation.

Comparative Toxicokinetic Data

The following tables summarize the available quantitative data on the excretion and metabolism of this compound enantiomers in rodent models. A significant data gap exists for the in vivo toxicokinetics of this compound enantiomers in mice.

Table 1: Excretion of this compound Diastereoisomers in Sprague-Dawley Rats Following a Single Oral Gavage Dose of 4 mg/kg bw

DiastereoisomerSexFecal Excretion (% of Radiolabel)Urinary Excretion (% of Radiolabel)Estimated Excretion Half-life
Isomer A Male55-~24 hours
Female36~50~24 hours
Isomer B Male78-~24 hours
Female44~50~24 hours

Data extracted from a study by Puhl & Hurley (1978) as cited in the 1989 JMPR toxicological evaluation for this compound.[1]

Table 2: In Vitro Metabolism of Triadimefon (Parent Compound of this compound) in Rat and Mouse Liver Microsomes

SpeciesSexMetabolic Rate (Vmax)Michaelis Constant (Km)Intrinsic Clearance
SD Rat MaleMore RapidMicromolar RangeBlood-flow limited
FemaleLess Rapid than Male RatMicromolar RangePotentially not blood-flow limited
CD-1 Mouse MaleLess Rapid than Male RatMicromolar RangeBlood-flow limited
FemaleLess Rapid than Male RatMicromolar RangeBlood-flow limited

This table summarizes findings from a study on Triadimefon metabolism, which is relevant to this compound as it is the primary metabolite. The study indicated that male SD rats metabolized triadimefon more rapidly than female SD rats or either gender of CD-1 mouse.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicokinetic studies. Below are the methodologies employed in the key cited experiments.

Rat Excretion Study Protocol (Puhl & Hurley, 1978)[1]
  • Test Substance: ¹⁴C ring-labelled this compound (Isomer A and Isomer B individually).

  • Animal Model: Sprague-Dawley albino rats.

  • Animal Housing: Animals were housed individually in glass metabolism cages to allow for the separate collection of urine and feces.

  • Dosing: A single dose of 4 mg/kg body weight was administered to two male and two female rats per isomer via oral gavage.

  • Sample Collection:

    • Urine and feces were collected at 4, 8 (or 6 for one isomer), 12, and 24 hours post-dose, and then daily for six days.

    • Expired gases were also collected and analyzed for radioactivity.

    • At the end of the study, animals were sacrificed, and blood, liver, kidney, heart, brain, muscle, fat, and skin were collected for radiolabel analysis.

  • Analysis: Samples were analyzed for radiolabel content to determine the extent of excretion and tissue distribution.

In Vitro Metabolism Study of Triadimefon
  • Test System: Hepatic microsomes from male and female Sprague-Dawley (SD) rats and CD-1 mice.

  • Methodology:

    • The depletion of the parent compound, triadimefon, and the formation of its metabolite, this compound, were measured in the microsomal incubations.

    • Michaelis-Menten kinetics were applied to the metabolic data to calculate the maximum rate of metabolism (Vmax) and the Michaelis constant (Km).

    • Intrinsic clearances were derived from these kinetic parameters to estimate the metabolic capacity of the liver for triadimefon.

Visualizing Toxicokinetic Pathways and Workflows

To better illustrate the processes involved in the toxicokinetic evaluation of this compound enantiomers, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Rat_Excretion_Study cluster_dosing Dosing cluster_animals Animal Model cluster_collection Sample Collection (0-6 days) cluster_analysis Analysis Dose Oral Gavage (4 mg/kg bw ¹⁴C-Triadimenol) Rats Sprague-Dawley Rats (Male & Female) Dose->Rats Urine Urine Rats->Urine Feces Feces Rats->Feces Expired_Air Expired Air Rats->Expired_Air Tissues Tissues at Sacrifice (Blood, Liver, Kidney, etc.) Rats->Tissues Analysis Radiolabel Quantification Urine->Analysis Feces->Analysis Expired_Air->Analysis Tissues->Analysis

Caption: Workflow of the rat excretion study for this compound enantiomers.

Toxicokinetic_Phases cluster_absorption_distribution Absorption & Distribution cluster_metabolism_excretion Metabolism & Excretion Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Absorption Bloodstream Systemic Circulation GI_Tract->Bloodstream Feces Fecal Excretion GI_Tract->Feces Tissues Tissues & Organs Bloodstream->Tissues Distribution Liver Liver (Metabolism) Bloodstream->Liver Kidney Kidney (Excretion) Bloodstream->Kidney Liver->Bloodstream Metabolites Urine Urinary Excretion Kidney->Urine

Caption: Generalized signaling pathway of this compound toxicokinetics.

Discussion and Conclusion

The available data indicate stereoselective differences in the excretion of this compound diastereoisomers in rats, with males showing a higher propensity for fecal elimination compared to females for both Isomer A and Isomer B.[1] The estimated excretion half-life of approximately 24 hours for both isomers suggests a relatively slow elimination from the body.[1]

The in vitro metabolism data for the parent compound, triadimefon, reveals species and sex-dependent differences in metabolic capacity between rats and mice. Male rats exhibit a more rapid metabolism of triadimefon compared to female rats and both sexes of mice. This suggests that the formation of this compound enantiomers from triadimefon may also vary between these rodent models, which could, in turn, influence the subsequent toxicokinetic profile of the this compound enantiomers themselves.

A critical limitation in the current understanding of this compound's comparative toxicokinetics is the absence of in vivo data for mice. To perform a comprehensive comparison and a more robust risk assessment, further studies are warranted to elucidate the absorption, distribution, metabolism, and excretion of individual this compound enantiomers in mice. Such studies would provide essential data for interspecies extrapolation and improve the accuracy of human health risk assessments.

References

Safety Operating Guide

Proper Disposal of Triadimenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Triadimenol, a fungicide commonly used in research and development settings. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is classified as a hazardous substance, harmful if swallowed or inhaled, and causes skin and eye irritation.[1] It may also damage fertility or the unborn child and is harmful to aquatic life.[1] Therefore, proper disposal is not merely a recommendation but a regulatory necessity. All waste must be handled in accordance with local, state, and federal regulations.[2]

Summary of Key Disposal Parameters

For quick reference, the following table summarizes critical information regarding this compound waste management.

ParameterValue/InstructionSource
UN Number 3082 or 3077[2][3]
Hazardous Waste Number F027 (for discarded unused formulations)[2]
Disposal Methods Incineration in a licensed apparatus or burial in a licensed landfill.[2][3]
Container Disposal Triple rinse, then offer for recycling or puncture to prevent re-use before disposal in a sanitary landfill.[4]

Step-by-Step Disposal Procedures

Researchers, scientists, and drug development professionals must follow these steps to ensure the safe disposal of this compound and its containers.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (e.g., butyl rubber)[4]

  • Protective clothing and safety boots[1]

  • Approved respiratory protection[1]

  • Safety goggles or face shield[4]

Disposal of Unused or Waste this compound

Surplus or waste this compound should be disposed of as hazardous waste.

  • Do not dispose of undiluted chemicals on site.[4]

  • Do not pour down the drain, gutter, toilet, or onto the ground.[5][6]

  • Collect the waste material in a suitable, labeled container for disposal.[1]

  • Engage a licensed waste management facility for proper disposal, which may involve incineration or burial in an approved landfill.[2][3] Consult your state's Land Waste Management Authority for more information.[1]

Decontamination and Disposal of Empty Containers

Empty containers retain product residue and must be decontaminated before disposal.

  • Triple Rinse:

    • Fill the container about one-quarter full with water.

    • Securely close the lid and shake vigorously.

    • Empty the rinsate into the spray tank or a designated waste container for later disposal. Allow the container to drain for at least 30 seconds.

    • Repeat this process two more times.[5]

  • Container Disposal Options:

    • Recycling: If recycling, replace the cap and return the clean container to a designated recycler or collection point.[4]

    • Landfill: If not recycling, puncture, break, or crush the container to prevent reuse and dispose of it in an approved waste management facility or a designated disposal pit.[2][4] The disposal pit should be at least 500 mm below the surface and clear of waterways and tree roots.[4]

  • Do not burn empty containers or the product.[4]

Management of Spills

In the event of a this compound spill, follow these procedures:

  • Minor Spills:

    • Wear appropriate PPE.

    • Use dry cleanup procedures and avoid generating dust.[2]

    • Absorb the spill with sand, earth, vermiculite, or another absorbent material.[1]

    • Collect the spilled material and place it into a suitable, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate all non-essential personnel from the affected area.[1]

    • Prevent the spillage from entering drains or water courses.[1][2]

    • Contain the spill and follow the cleanup procedures for minor spills.

    • Wash the spill area, preventing runoff from entering drains.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Triadimenol_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Surplus this compound waste_type->unused_product  Product empty_container Empty this compound Container waste_type->empty_container Container spill_material Spill Cleanup Material waste_type->spill_material   Spill collect_waste Collect in Labeled Hazardous Waste Container unused_product->collect_waste triple_rinse Triple Rinse Container empty_container->triple_rinse spill_material->collect_waste incinerate Incinerate at Licensed Facility collect_waste->incinerate disposal_decision Select Disposal Method triple_rinse->disposal_decision puncture_container Puncture to Prevent Reuse landfill Dispose in Approved Landfill puncture_container->landfill disposal_decision->puncture_container No Recycling recycle Recycle Container disposal_decision->recycle Recycling Available

References

Personal protective equipment for handling Triadimenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Triadimenol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Safety Precautions

This compound is considered a hazardous substance.[1] It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause serious eye irritation and is suspected of damaging fertility or the unborn child.[2][3][4] It is also toxic to aquatic life with long-lasting effects.[1][2] Adherence to strict safety protocols is mandatory.

General Precautions:

  • Avoid all personal contact, including inhalation of dust or mists.[1]

  • Use only in a well-ventilated area.[1]

  • Do not eat, drink, or smoke when handling this product.[1][3][4]

  • Wash hands, arms, and face thoroughly with soap and water after handling and before eating, drinking, or smoking.[5][6]

  • Launder contaminated clothing separately before reuse.[1][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound.

Protection Type Specific Equipment Sources
Eye/Face Chemical safety goggles and a face shield.[5][6][7][8]
Hand Chemical-resistant gloves (e.g., elbow-length PVC gloves).[5][7]
Body Long-sleeved shirt and long pants, or cotton overalls buttoned to the neck and wrist. A washable hat is also recommended.[6][7][8]
Respiratory A dust/mist filtering respirator or a NIOSH-approved respirator with an R, P, or HE filter should be used. If significant quantities of dust may become airborne, a positive-flow mask is recommended.[1]

Operational Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area is well-ventilated. Local exhaust ventilation is recommended.[1]

    • Confirm that an emergency eyewash station and safety shower are readily accessible.[9]

    • Don all required PPE as specified in the table above.

  • Handling and Use:

    • Avoid actions that generate dust.[1]

    • Keep containers securely sealed when not in use.[1]

    • Avoid physical damage to containers.[1]

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][6]

    • Keep away from heat, sparks, open flames, and other ignition sources.[3][9]

  • Post-Handling:

    • Wash hands and other exposed skin thoroughly with soap and water.

    • Remove and launder any contaminated clothing separately from other laundry.[1][5]

    • Clean all PPE after each shift.

Emergency Procedures: Spills and First Aid

Spill Response:

  • Minor Spills:

    • For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material. A vacuum cleaner must be fitted with a HEPA filter.[1]

    • For wet spills, absorb with a suitable dry absorbent material.

    • Place the collected material into a sealed, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[1]

    • Wear full protective clothing, including respiratory protection.[1]

    • Prevent the spillage from entering drains or waterways.[1]

    • Contain large spills by diking.

  • Decontamination:

    • Wash the spill area with detergent and large amounts of water, preventing runoff from entering drains.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for 15-20 minutes, holding the eyelids open. Seek medical attention if irritation persists.[5]

  • Skin Contact: Remove contaminated clothing immediately. Rinse skin with plenty of water for 15-20 minutes.[5]

  • Inhalation: Move the person to fresh air. If the person is not breathing, provide artificial respiration.

  • Ingestion: Do not induce vomiting. Call a poison control center or doctor for treatment advice.[8]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Product Disposal: Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility. For discarded commercial chemical products, the EPA waste number is U240 (waste code T). For unused formulations, the hazardous waste number is F027.[1]

  • Container Disposal: Containers should be triple-rinsed (or equivalent).[6][8] The rinsings should be added to the spray tank or disposed of appropriately. After rinsing, containers may be offered for recycling, reconditioning, or punctured and disposed of in a sanitary landfill. Do not burn empty containers or the product.[6][8]

Quantitative Toxicity Data

Metric Value Species Source
Oral LD50 2330 - 3800 mg/kgRat[2]
Dermal LD50 >1000 mg/kgRabbit
Inhalation LC50 >15.3 mg/L (4 hours)Rat
Acceptable Daily Intake (ADI) 0.06 mg/kg/dayHuman[4][10]
No-Observed-Effect-Level (NOEL) 6.25 mg/kg/dayMost sensitive species[9][10]

Workflow for Handling this compound

Triadimenol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste & Disposal Prep 1. Area Preparation (Ventilation Check, Emergency Equipment) DonPPE 2. Don PPE (Goggles, Gloves, Respirator, Clothing) Prep->DonPPE Handle 3. Chemical Handling (Avoid Dust, Keep Containers Sealed) DonPPE->Handle Wash 4. Personal Decontamination (Wash Hands & Face) Handle->Wash Spill Emergency: Spill Occurs Handle->Spill Clean 5. Clean & Store PPE Wash->Clean Waste 6. Waste Disposal (Follow Regulations) Clean->Waste Container 7. Container Disposal (Triple Rinse, Puncture) Waste->Container SpillResponse Spill Response Protocol (Evacuate, Contain, Clean-up) Spill->SpillResponse SpillResponse->Wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triadimenol
Reactant of Route 2
Reactant of Route 2
Triadimenol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。